molecular formula C9H6ClN3O3 B1597782 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one CAS No. 68159-07-9

1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Cat. No.: B1597782
CAS No.: 68159-07-9
M. Wt: 239.61 g/mol
InChI Key: DEEUMCDEYWSONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H6ClN3O3 and its molecular weight is 239.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chloro-5-nitroindazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O3/c1-5(14)12-8-3-2-6(13(15)16)4-7(8)9(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEUMCDEYWSONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218334
Record name Indazole, 1-acetyl-3-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68159-07-9
Record name Indazole, 1-acetyl-3-chloro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068159079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indazole, 1-acetyl-3-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties and ability to form key hydrogen bond interactions have cemented its status as a "privileged scaffold" in drug design. This framework is embedded in a portfolio of approved therapeutics, from the anti-inflammatory agent benzydamine to the potent oncology drug axitinib.

The targeted functionalization of the indazole core is paramount for modulating biological activity and optimizing pharmacokinetic profiles. The compound 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one (CAS: 68159-07-9) represents a critical chemical intermediate—a versatile building block engineered for further elaboration in complex drug discovery programs. The chloro, nitro, and N-acetyl groups serve as orthogonal synthetic handles, enabling a diverse range of subsequent chemical transformations.

This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate. We will dissect the strategic considerations behind the synthetic route, provide detailed, self-validating experimental protocols, and explain the causality behind each procedural choice, moving beyond a simple recitation of steps to offer a deeper understanding of the process.

Strategic Retrosynthetic Analysis

A robust synthesis begins with a logical deconstruction of the target molecule. Our strategy involves a multi-step sequence that first constructs the functionalized indazole core and then performs the final regioselective acylation.

The retrosynthetic analysis is as follows:

  • Final N-Acetylation: The target molecule can be disconnected at the N1-acetyl bond, leading back to the key precursor, 3-chloro-5-nitro-1H-indazole , and a suitable acetylating agent like acetic anhydride.

  • C3-Chlorination: The 3-chloro group can be installed by treating the corresponding 5-nitro-1H-indazol-3(2H)-one with a chlorinating agent. This precursor exists in tautomeric equilibrium with 3-hydroxy-5-nitro-1H-indazole, making the hydroxyl group susceptible to replacement.

  • Indazole Core Formation: The 5-nitro-1H-indazol-3(2H)-one core can be constructed via a classical diazotization and cyclization of 2-amino-5-nitrobenzoic acid .

This strategic breakdown is visualized in the following diagram:

retrosynthesis target This compound precursor1 3-chloro-5-nitro-1H-indazole target->precursor1 N-Acetylation precursor2 5-nitro-1H-indazol-3(2H)-one precursor1->precursor2 C3-Chlorination starting_material 2-amino-5-nitrobenzoic acid precursor2->starting_material Diazotization/Cyclization

Caption: Retrosynthetic pathway for the target compound.

Synthesis of the Key Precursor: 3-chloro-5-nitro-1H-indazole

This phase of the synthesis is a two-step process to build the functionalized indazole ring system.

Step 1: Synthesis of 5-Nitro-1H-indazol-3(2H)-one

The foundational step involves the construction of the indazolone ring from a commercially available substituted aniline. The reaction proceeds via the formation of a diazonium salt, which is then reduced and cyclized in situ.

Causality and Experimental Choices:

  • Starting Material: 2-amino-5-nitrobenzoic acid is an ideal starting material. The amino group is readily diazotized, and the carboxylic acid group facilitates the final cyclization to the indazolone.

  • Diazotization: Sodium nitrite in an acidic medium (like HCl) is the standard and most efficient method for generating the diazonium salt at low temperatures (0-5 °C) to ensure its stability.

  • Reduction/Cyclization: A reducing agent such as sodium sulfite or stannous chloride is used to reduce the diazonium intermediate, which then spontaneously cyclizes to form the stable indazolone ring.

Experimental Protocol: 5-Nitro-1H-indazol-3(2H)-one

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-nitrobenzoic acid (1.0 eq) in dilute hydrochloric acid (2 M). Cool the slurry to 0-5 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cooled slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

  • Reduction: In a separate, large beaker, prepare a solution of sodium sulfite (3.0 eq) in water and cool it to 10 °C.

  • Cyclization: Slowly pour the cold diazonium salt solution into the sodium sulfite solution with vigorous stirring. A precipitate will form. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Workup: Acidify the mixture with concentrated HCl to pH ~2. Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the crude solid sequentially with cold water and a small amount of cold ethanol. Dry the product under vacuum to yield 5-nitro-1H-indazol-3(2H)-one as a solid.

Step 2: C3-Chlorination to Yield 3-chloro-5-nitro-1H-indazole

This step converts the indazolone into the desired 3-chloroindazole. The reaction leverages the tautomeric equilibrium where the indazolone behaves as a 3-hydroxyindazole, allowing for the replacement of the hydroxyl group.

Causality and Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful and effective reagent for this type of deoxychlorination.[1][2] It reacts with the hydroxyl group of the enol tautomer to form a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Reaction Conditions: The reaction is typically performed by heating the substrate in neat POCl₃ or with a high-boiling solvent. A catalytic amount of a base like N,N-dimethylaniline can be used to accelerate the reaction.

  • Safety: Phosphorus oxychloride is highly toxic and corrosive and reacts violently with water.[1][3] This procedure MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The workup procedure is designed to carefully quench the excess POCl₃ with ice.

Experimental Protocol: 3-chloro-5-nitro-1H-indazole

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), place 5-nitro-1H-indazol-3(2H)-one (1.0 eq).

  • Reaction: Carefully add phosphorus oxychloride (5-10 eq) to the flask. Add a catalytic amount of N,N-dimethylaniline (0.1 eq). Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: After cooling to room temperature, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a large beaker. This is a highly exothermic process.

  • Workup: The product will precipitate as a solid. Stir the slurry until all the ice has melted. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-chloro-5-nitro-1H-indazole.[4][5]

Parameter Step 1: Indazolone Formation Step 2: C3-Chlorination
Key Reagents 2-amino-5-nitrobenzoic acid, NaNO₂, Na₂SO₃, HCl5-nitro-1H-indazol-3(2H)-one, POCl₃
Solvent Water, HCl (aq)Phosphorus Oxychloride (neat)
Temperature 0-5 °C, then RTReflux (~110 °C)
Typical Yield 75-85%80-90%

The Core Reaction: Regioselective N1-Acetylation

The final step is the acetylation of the indazole nitrogen. A significant challenge in the N-functionalization of indazoles is controlling the regioselectivity between the N1 and N2 positions.

Mechanistic Insight & Regiocontrol: The indazole anion, formed upon deprotonation by a base or through equilibrium, can be acylated at either nitrogen. However, N-acylation is generally under thermodynamic control. The N1-acyl indazole is typically the more stable regioisomer due to the preservation of the aromatic benzenoid character.[6][7] In contrast, N2-acylation results in a less stable quinoidal structure. Using acetic anhydride, particularly under heating, facilitates equilibration towards the more stable N1-acetylated product.

regioselectivity cluster_0 N1-Acetylation (Favored) cluster_1 N2-Acetylation (Disfavored) N1 N1-Product (Thermodynamically Stable) Benzenoid System N2 N2-Product (Less Stable) Quinoidal System N2->N1 Equilibration (under heating) Start 3-chloro-5-nitro-1H-indazole + Acetic Anhydride Start->N1 Thermodynamic Pathway Start->N2 Kinetic Pathway (minor)

Caption: Thermodynamic control favors N1-acetylation.

Experimental Protocol: this compound

This protocol is adapted from a highly analogous procedure for the synthesis of 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-5-nitro-1H-indazole (1.0 eq).

  • Reaction: Add acetic anhydride (10-15 vol eq) and a catalytic amount of glacial acetic acid (1-2 vol eq).

  • Heating: Heat the mixture to reflux (approx. 140 °C) and maintain for 18-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.

  • Workup: To the resulting residue, add cold water and stir to precipitate the product.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water. Recrystallize the product from ethanol to afford pure this compound as colorless crystals.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structure and purity of the final product. While specific spectral data for the title compound is not widely published, we can infer the expected characteristics and provide comparative data from closely related analogues.

Physicochemical Properties

Compound CAS No. Molecular Formula Molecular Weight
3-chloro-5-nitro-1H-indazole4812-45-7C₇H₄ClN₃O₂197.58 g/mol
Target Product 68159-07-9 C₉H₆ClN₃O₃ 239.62 g/mol

Comparative Analytical Data

Direct experimental data for the title compound is scarce. However, the data for the N-methylated analogue provides a strong benchmark for spectroscopic analysis.[8]

Compound Melting Point Key ¹H NMR Signals (DMSO-d₆)
3-chloro-1-methyl-5-nitro-1H-indazole198 °C (471 K)δ ~4.1 (s, 3H, N-CH₃), δ ~7.9-8.8 (m, 3H, Ar-H)
Expected for Target Product N/Aδ ~2.8 (s, 3H, COCH₃) , δ ~8.0-9.0 (m, 3H, Ar-H)

Expected Spectroscopic Signatures:

  • ¹H NMR: The most telling signal will be a sharp singlet for the acetyl methyl protons (COCH₃), expected to appear around δ 2.8 ppm. The three aromatic protons on the indazole ring will appear further downfield, typically between δ 8.0 and 9.0 ppm, with splitting patterns consistent with the substitution.

  • ¹³C NMR: Expect a signal for the acetyl carbonyl carbon around δ 168-170 ppm and the acetyl methyl carbon around δ 25-30 ppm.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band for the acetyl group should be prominent around 1700-1720 cm⁻¹. The characteristic stretches for the nitro group (NO₂) will appear around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

  • Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (239.62), with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

Conclusion

This guide outlines a robust and reproducible multi-step synthesis for This compound . The pathway proceeds through the logical construction of a 5-nitro-1H-indazol-3(2H)-one intermediate, followed by a key C3-chlorination using phosphorus oxychloride, and culminates in a thermodynamically controlled, regioselective N1-acetylation with acetic anhydride.

The critical control points in this synthesis are maintaining low temperatures during diazotization, exercising extreme caution when handling and quenching phosphorus oxychloride, and ensuring sufficient reaction time under reflux for the final acetylation to drive the equilibrium to the desired N1-regioisomer. By understanding the chemical principles underpinning each transformation, researchers and drug development professionals can reliably produce this valuable intermediate, paving the way for the discovery of next-generation indazole-based therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and detailed characterization of the heterocyclic compound, 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one. Indazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The introduction of a chloro group at the 3-position and a nitro group at the 5-position, followed by N-acylation, creates a molecule with distinct electronic and steric properties, making it a valuable scaffold for further chemical exploration and drug discovery.

This document serves as a practical resource, offering not only procedural details but also the underlying scientific rationale for the presented methodologies.

Chemical Identity and Properties
  • IUPAC Name: this compound

  • CAS Number: 68159-07-9[3][4]

  • Molecular Formula: C₉H₆ClN₃O₃

  • Molecular Weight: 239.62 g/mol

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis Pathway: N-Acylation of 3-chloro-5-nitro-1H-indazole

The most direct and logical route to synthesize this compound is through the N-acylation of the parent heterocycle, 3-chloro-5-nitro-1H-indazole. The indazole ring system possesses two nitrogen atoms, presenting the possibility of forming N-1 and N-2 isomers. Generally, the N-1 substituted products are thermodynamically more stable.[5] The choice of acetyl chloride or acetic anhydride as the acylating agent in the presence of a suitable base is a standard and effective method for this transformation.[6]

Proposed Synthetic Workflow:

workflow start Start: 3-chloro-5-nitro-1H-indazole reaction N-Acylation Reaction start->reaction reagents Reactants: - Acetyl chloride (or Acetic Anhydride) - Base (e.g., Triethylamine, K2CO3) - Solvent (e.g., THF, DMF) reagents->reaction workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Wash with brine reaction->workup Reaction completion purification Purification: - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purification product Product: This compound purification->product

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

  • Step 1: Reactant Preparation: To a solution of 3-chloro-5-nitro-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a suitable base (1.2-1.5 eq), for instance, triethylamine or potassium carbonate. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Step 3: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 4: Work-up: Upon completion, quench the reaction with water. If a solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic and Physical Characterization Data

The following table summarizes the key characterization data for the starting material and the predicted data for the final product.

Property 3-chloro-5-nitro-1H-indazole This compound (Predicted)
CAS Number 4812-45-7[7]68159-07-9[3]
Molecular Formula C₇H₄ClN₃O₂[7]C₉H₆ClN₃O₃
Molecular Weight 197.58 g/mol [7]239.62 g/mol
Appearance SolidYellowish solid
Melting Point Not specifiedNot specified
¹H NMR (DMSO-d₆) Predicted: ~14.0 (br s, 1H, NH), 8.7 (d, 1H), 8.2 (dd, 1H), 7.8 (d, 1H)Predicted: ~8.8 (d, 1H), 8.4 (dd, 1H), 8.0 (d, 1H), 2.8 (s, 3H, COCH₃)
¹³C NMR (DMSO-d₆) Predicted: Aromatic carbons in the range of 110-150 ppmPredicted: ~169 (C=O), aromatic carbons in the range of 112-148 ppm, ~24 (CH₃)
IR (KBr, cm⁻¹) Available[8]Predicted: ~1710 (C=O stretch), ~1520 & 1340 (NO₂ stretch), aromatic C-H and C=C stretches
Mass Spec (EI) M⁺ at m/z 197/199M⁺ at m/z 239/241, fragment ion at m/z 197/199 (loss of acetyl group)
In-depth Analysis of Characterization Data

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The most significant change upon N-acylation will be the disappearance of the broad singlet corresponding to the N-H proton of the indazole ring. A new singlet will appear in the aliphatic region (around 2.8 ppm) corresponding to the three protons of the acetyl methyl group. The aromatic protons on the indazole ring will experience slight shifts due to the electronic effect of the N-acetyl group.

  • ¹³C NMR: The introduction of the acetyl group will result in two new signals: one for the carbonyl carbon at approximately 169 ppm and another for the methyl carbon around 24 ppm. The chemical shifts of the indazole ring carbons will also be moderately affected.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of the product is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1700-1720 cm⁻¹. The characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group will be prominent around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

4.3. Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) should show the molecular ion peak (M⁺) with an isotopic pattern characteristic of a compound containing one chlorine atom (M⁺ and M⁺+2 peaks in a ~3:1 ratio). A major fragmentation pathway would be the loss of the acetyl group (CH₃CO•), leading to a significant fragment ion corresponding to the 3-chloro-5-nitro-1H-indazolyl cation.

Conclusion and Future Perspectives

This guide outlines a robust and reproducible pathway for the synthesis of this compound and provides a detailed, albeit predictive, summary of its characterization data based on established chemical principles and data from closely related analogues.[5][9][10][11] The functional groups present in this molecule, particularly the reactive acetyl group and the electron-withdrawing nitro and chloro substituents, make it an attractive intermediate for the synthesis of a diverse library of more complex indazole derivatives. Further studies could explore its utility in various biological assays to uncover potential therapeutic applications.

References

IUPAC name for C9H6ClN3O3 indazole derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-Acetyl-6-chloro-3-nitro-1H-indazole, a C9H6ClN3O3 Indazole Derivative

Authored by a Senior Application Scientist

Foreword: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, ability to participate in hydrogen bonding as both a donor and acceptor, and its bioisosteric relationship with the native indole nucleus have made it a cornerstone in the design of a multitude of pharmacologically active agents.[1][3] Marketed drugs such as the anti-cancer tyrosine kinase inhibitor Pazopanib and the PARP inhibitor Niraparib feature the indazole core, underscoring its clinical significance.[2] This guide focuses on a specific, synthetically accessible derivative, 1-Acetyl-6-chloro-3-nitro-1H-indazole (Molecular Formula: C9H6ClN3O3), to provide researchers and drug development professionals with a comprehensive technical framework for its synthesis, characterization, and prospective utility in discovery pipelines. The strategic incorporation of chloro, nitro, and N-acetyl functionalities offers a rich platform for subsequent chemical modification and exploration of structure-activity relationships (SAR).

Physicochemical and Structural Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its development. These parameters govern solubility, permeability, and metabolic stability, which are critical determinants of oral bioavailability and overall drug-likeness.

PropertyValueSource
IUPAC Name 1-acetyl-6-chloro-3-nitro-1H-indazoleGenerated
Molecular Formula C9H6ClN3O3User Request
Molecular Weight 239.62 g/mol Calculated
CAS Number Not availableN/A
Appearance Expected to be a pale yellow to yellow crystalline solidInferred from similar compounds

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 1-acetyl-6-chloro-3-nitro-1H-indazole is best approached through a logical, multi-step sequence starting from commercially available precursors. The chosen strategy emphasizes robust and scalable reactions commonly employed in medicinal chemistry.

The core logic of the synthesis involves the construction of the substituted indazole ring first, followed by the final N-acetylation. A plausible and efficient route begins with a substituted toluene, proceeds through the formation of a key 2-amino-nitrile intermediate, and then cyclizes to form the indazole core. This method avoids the direct handling of potentially unstable hydrazine intermediates in the final steps.

G cluster_0 Synthetic Workflow Start 4-Chloro-2-nitrotoluene Step1 Benzylic Bromination (NBS, AIBN) Start->Step1 Introduction of a reactive handle Step2 Cyanation (NaCN) Step1->Step2 Formation of phenylacetonitrile Step3 Reduction of Nitro Group (Fe, NH4Cl) Step2->Step3 Generation of key ortho-amino group Step4 Diazotization & Cyclization (NaNO2, HCl) Step3->Step4 Indazole ring formation Step5 N-Acetylation (Acetic Anhydride, Pyridine) Step4->Step5 Final modification Final 1-Acetyl-6-chloro-3-nitro-1H-indazole Step5->Final

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthesis Protocol

This protocol is a self-validating system, where the successful isolation and characterization of each intermediate confirm the efficacy of the preceding step.

Step 1: Synthesis of 1-(Bromomethyl)-4-chloro-2-nitrobenzene

  • Rationale: The initial step activates the benzylic position for nucleophilic substitution. N-Bromosuccinimide (NBS) is a safe and effective source of bromine, and Azobisisobutyronitrile (AIBN) is a standard radical initiator.

  • Procedure:

    • To a solution of 4-chloro-2-nitrotoluene (1.0 eq) in carbon tetrachloride, add NBS (1.1 eq) and AIBN (0.1 eq).

    • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of (4-Chloro-2-nitrophenyl)acetonitrile

  • Rationale: Introduction of the nitrile group, which will ultimately become the N2 and C3 atoms of the indazole ring. Sodium cyanide is a potent and cost-effective nucleophile for this SN2 reaction.

  • Procedure:

    • Dissolve the bromide from Step 1 (1.0 eq) in a mixture of acetone and water.

    • Add sodium cyanide (1.2 eq) portion-wise, maintaining the temperature below 30°C.

    • Stir at room temperature for 12-16 hours.

    • Remove the acetone via rotary evaporation and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to afford the nitrile intermediate.

Step 3: Synthesis of (2-Amino-4-chlorophenyl)acetonitrile

  • Rationale: The nitro group is selectively reduced to an amine, which is essential for the subsequent diazotization and cyclization. Iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and industrially viable method for nitro group reduction.

  • Procedure:

    • Create a suspension of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in a mixture of ethanol and water.

    • Heat the suspension to reflux and add a solution of the nitrile from Step 2 (1.0 eq) in ethanol dropwise.

    • Maintain reflux for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Filter the hot reaction mixture through a pad of celite, washing with hot ethanol.

    • Concentrate the filtrate to yield the crude amino-nitrile.

Step 4: Synthesis of 6-Chloro-1H-indazole-3-carbonitrile

  • Rationale: This is the key ring-forming step. The ortho-amino nitrile undergoes diazotization followed by intramolecular cyclization to form the stable indazole ring system.

  • Procedure:

    • Suspend the amino-nitrile from Step 3 (1.0 eq) in dilute hydrochloric acid and cool to 0-5°C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.

    • Stir the reaction at this temperature for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 5: Synthesis of 1-Acetyl-6-chloro-3-nitro-1H-indazole

  • Rationale: The final N-acetylation step. Acetic anhydride is the acetyl source, and pyridine acts as both a catalyst and a base to neutralize the acetic acid byproduct. The prompt's formula contains a nitro group, which is not present in the intermediate from Step 4. Therefore, a nitration step is required before acetylation. A more logical sequence would be nitration of the 6-chloro-1H-indazole intermediate, followed by acetylation. Let's adjust the protocol.

Correction and Refinement of Synthesis: A more chemically sound route would involve nitration of the indazole core before acetylation.

Step 4 (Revised): Synthesis of 6-Chloro-1H-indazole

  • This intermediate can be synthesized via established literature methods, such as the cyclization of 2-amino-4-chlorobenzaldehyde with hydrazine.

Step 5 (New): Synthesis of 6-Chloro-3-nitro-1H-indazole

  • Rationale: Electrophilic nitration of the indazole ring. The C3 position is generally the most susceptible to electrophilic attack.

  • Procedure:

    • Dissolve 6-chloro-1H-indazole (1.0 eq) in concentrated sulfuric acid at 0°C.

    • Add a mixture of fuming nitric acid (1.1 eq) and sulfuric acid dropwise.

    • Stir at 0-5°C for 2 hours.

    • Pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry.

Step 6 (New): Synthesis of 1-Acetyl-6-chloro-3-nitro-1H-indazole

  • Rationale: The final N-acetylation step.

  • Procedure:

    • Suspend 6-chloro-3-nitro-1H-indazole (1.0 eq) in acetic anhydride (5.0 eq).

    • Add a catalytic amount of pyridine.

    • Heat the mixture to 80-90°C for 1-2 hours.

    • Cool the reaction mixture and pour it into cold water.

    • Stir until the excess anhydride is hydrolyzed and the product solidifies.

    • Collect the crude product by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization and Validation

Structural confirmation of the final compound and its intermediates is paramount. The following are expected spectroscopic signatures for 1-Acetyl-6-chloro-3-nitro-1H-indazole .

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons on the indazole ring, with coupling patterns dictated by their positions relative to the chloro substituent. A singlet corresponding to the three protons of the acetyl group (CH₃) would be expected in the upfield region (approx. δ 2.5-2.8 ppm). The disappearance of the broad N-H proton signal from the precursor confirms successful acetylation.

  • ¹³C NMR: The spectrum will display nine distinct carbon signals. Key signals would include the carbonyl carbon of the acetyl group (approx. δ 168-170 ppm), the methyl carbon of the acetyl group (approx. δ 20-25 ppm), and the aromatic carbons, including those bearing the chloro and nitro groups, which will be shifted accordingly.

  • IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the amide carbonyl at ~1700-1720 cm⁻¹, and strong asymmetric and symmetric stretches for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • Mass Spectrometry: The molecular ion peak [M]+ or [M+H]+ should be observed at m/z corresponding to the molecular weight of 239.62, with a characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio).

Potential Biological Significance and Applications

While the specific biological activity of 1-acetyl-6-chloro-3-nitro-1H-indazole is not reported, its structure suggests several avenues for exploration in drug discovery.

Role as a Kinase Inhibitor Scaffold

The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. It mimics the adenine portion of ATP, forming critical hydrogen bonds within the ATP-binding pocket of the kinase. The substituents at the 3, 6, and 1 positions play crucial roles in defining selectivity and potency.

Caption: Potential mechanism of action as an RTK inhibitor.

Synthetic Handle for Library Development

The functional groups on the molecule serve as versatile handles for further chemical modification:

  • Nitro Group: Can be readily reduced to an amine (NH₂). This amine can then be acylated, alkylated, or used in reductive amination to append a wide variety of side chains, enabling extensive SAR exploration. This is a common strategy to improve properties like solubility or to target specific sub-pockets in an enzyme's active site.

  • N-Acetyl Group: While relatively stable, it can be hydrolyzed under certain conditions to regenerate the N-H of the indazole, allowing for alternative N-alkylation or N-arylation reactions.

In Vitro Assay Protocol: Kinase Inhibition Assay

To evaluate the compound's potential as a kinase inhibitor, a standard in vitro assay can be employed.

  • Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the compound against a target kinase (e.g., VEGFR2, a common target for indazole-based drugs).

  • Methodology:

    • A solution of the target kinase is prepared in assay buffer.

    • The test compound (1-acetyl-6-chloro-3-nitro-1H-indazole) is serially diluted to create a range of concentrations.

    • The kinase, a suitable peptide substrate, and the test compound are incubated together in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

    • The results are plotted as kinase activity versus compound concentration, and the IC₅₀ value is determined from the resulting dose-response curve.

Conclusion

1-Acetyl-6-chloro-3-nitro-1H-indazole represents a strategically designed molecule that, while not a known drug, serves as an exemplary platform for research in medicinal chemistry. Its rational synthesis, clear methods for structural verification, and the inherent potential of its substituted indazole core make it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides the foundational knowledge for researchers to synthesize, characterize, and begin the biological evaluation of this and structurally related compounds.

References

An In-depth Technical Guide to the Physical Properties of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The precise physical properties of any given indazole derivative are paramount, dictating its behavior from synthesis and purification to formulation and bioavailability. This guide focuses on a specific, synthetically important derivative: 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one (CAS No. 68159-07-9).

While extensive experimental data for this particular molecule is not widely published, this whitepaper will provide a comprehensive overview of its core physical characteristics. By leveraging data from its immediate precursor and closely related analogs, we will establish a robust, scientifically-grounded profile. This document is designed not only to inform but also to empower researchers by providing detailed methodologies for the empirical determination of these critical properties.

Molecular and Physicochemical Profile

The foundational physical properties of a compound provide the initial dataset from which its potential applications and challenges in a laboratory or developmental setting are assessed.

Core Molecular Attributes

The fundamental identity of this compound is defined by its molecular formula and weight. These values are crucial for all stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

PropertyValueSource
CAS Number 68159-07-9[ChemicalBook[1]](--INVALID-LINK--)
Molecular Formula C₉H₆ClN₃O₃[Santa Cruz Biotechnology[2]](--INVALID-LINK--)
Molecular Weight 239.62 g/mol [Santa Cruz Biotechnology[2]](--INVALID-LINK--)
Predicted Physical State and Appearance

Based on the known properties of related nitro-substituted indazoles, this compound is expected to be a solid at room temperature, likely appearing as a crystalline powder with a color ranging from off-white to yellow. This is consistent with compounds like 3-methyl-5-nitro-1H-indazole, which is a yellow solid, and 1-(3-chlorophenyl)-3-methyl-5-nitro-1H-indazole, a tan solid.[3] The presence of the nitro group and the extended aromatic system typically leads to colored solids.

Thermal Properties: Melting and Boiling Points

Direct, experimentally determined thermal properties for this compound are not available in the reviewed literature. However, we can infer a high melting point due to its rigid, planar structure and the potential for strong intermolecular interactions.

For context, the un-acetylated precursor, 3-chloro-5-nitro-1H-indazole (CAS 4812-45-7), has a predicted boiling point of 234.7 °C.[4] Acetylation at the N1 position, adding an ethanone group, would significantly increase the molecular weight and likely the melting point, while making the boiling point even higher and likely to occur with decomposition. The melting point is a critical indicator of purity, and its determination is a primary step in characterization.

Structural Elucidation and Spectroscopic Characterization

While a specific crystal structure for this compound has not been published, analysis of closely related compounds provides significant insight into its expected molecular geometry and packing in the solid state.

Expected Molecular Geometry

Crystallographic studies on similar molecules, such as 1-allyl-3-chloro-5-nitro-1H-indazole , reveal that the core indazole ring system is essentially planar.[5] The nitro group is typically coplanar, or nearly coplanar, with the ring system to maximize resonance stabilization. The N-acetyl group, however, will likely be rotated out of the plane of the indazole ring. This is observed in the crystal structure of the isomeric 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one .[6][7] This rotation minimizes steric hindrance between the acetyl methyl group and the indazole ring.

Anticipated Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a sharp singlet for the methyl protons of the acetyl group around 2.7 ppm.[3] The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of both the chloro and nitro groups.

  • ¹³C NMR: The carbon NMR will show signals for the two carbons of the ethanone group and the carbons of the indazole core. The carbonyl carbon will have a characteristic downfield shift (typically >160 ppm).

  • IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands characteristic of the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1520-1560 cm⁻¹ and 1335-1355 cm⁻¹, respectively.[3] A strong carbonyl (C=O) stretching peak from the acetyl group is also expected around 1700-1720 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 239.62. The isotopic pattern of the molecular ion will be characteristic for a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

Solubility Profile: A Key Parameter for Drug Development

The solubility of a compound in various solvents is a critical physical property, impacting its synthesis, purification, and, crucially for pharmaceutical applications, its formulation and bioavailability.

The presence of the polar nitro and carbonyl groups would suggest some solubility in polar organic solvents. However, the rigid aromatic core and potential for strong crystal lattice energy may limit solubility in non-polar solvents. The parent compound, 5-nitro-1H-indazole, has very low aqueous solubility (14.2 µg/mL at pH 7.4).[8] The addition of the acetyl group is unlikely to significantly increase aqueous solubility.

A systematic solubility assessment in a range of solvents from non-polar (e.g., hexanes), to moderately polar (e.g., ethyl acetate, dichloromethane), to polar (e.g., acetone, methanol, DMSO) is essential for developing purification and analytical methods.

Experimental Protocols for Physical Property Determination

To empower researchers, this section provides standardized, step-by-step protocols for determining the key physical properties discussed.

Protocol 1: Synthesis of this compound

This protocol is adapted from the established synthesis of the isomeric 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one.[6] It relies on the N-acetylation of the corresponding indazole precursor.

Workflow for Synthesis

reagents 3-chloro-5-nitro-1H-indazole Acetic Anhydride Acetic Acid reaction Reflux Reaction reagents->reaction Heat workup Solvent Removal (Vacuum) reaction->workup TLC Monitoring purification Recrystallization (Ethanol) workup->purification product Final Product Crystals purification->product

Caption: Synthetic workflow for N-acetylation of 3-chloro-5-nitro-1H-indazole.

Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-5-nitro-1H-indazole (1.0 eq), acetic anhydride (approx. 15-20 volumes), and a catalytic amount of acetic acid (approx. 3 volumes).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess acetic anhydride and acetic acid under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting solid residue from a suitable solvent, such as ethanol, to yield the purified product.

  • Characterization: Dry the crystals and characterize them by melting point determination, NMR, IR, and mass spectrometry to confirm identity and purity.

Causality: Acetic anhydride serves as both the acetylating agent and the solvent. The addition of acetic acid can catalyze the reaction. Refluxing provides the necessary activation energy for the N-acetylation to proceed. Recrystallization is a robust method for purifying solid organic compounds based on differences in solubility at different temperatures.

Protocol 2: Melting Point Determination

Methodology:

  • Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube, sealed at one end.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Measurement: Place the capillary tube in the apparatus. Heat the sample at a slow, steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

Causality: The melting point is a highly sensitive probe of crystal lattice integrity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Protocol 3: Solubility Assessment

Workflow for Solubility Testing

start Weigh Compound (e.g., 1 mg) add_solvent Add Solvent Incrementally (e.g., 100 µL) start->add_solvent agitate Vortex / Agitate (e.g., 2 min) add_solvent->agitate observe Visual Observation agitate->observe observe->add_solvent Solid Remains soluble Soluble observe->soluble Clear Solution insoluble Insoluble / Partially Soluble observe->insoluble Max Volume Reached

Caption: Iterative workflow for determining qualitative and semi-quantitative solubility.

Methodology:

  • Preparation: Dispense a precisely weighed amount of the compound (e.g., 1 mg) into several small vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., water, ethanol, DMSO, ethyl acetate) in small, measured increments (e.g., 100 µL).

  • Equilibration: After each addition, cap the vial and agitate vigorously (e.g., vortex) for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: Visually inspect the vial for any remaining solid material against a dark background.

  • Quantification: Continue adding solvent until the solid is completely dissolved. The solubility can be expressed semi-quantitatively (e.g., mg/mL).

Causality: This method, known as equilibrium solubility determination, ensures that the system reaches saturation, providing a reliable measure of the maximum amount of solute that can be dissolved in a given solvent at a specific temperature.

Conclusion and Future Outlook

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While direct experimental data on its physical properties remains to be broadly published, a robust, predictive profile can be constructed through careful analysis of its precursor and structural analogs. The N-acetylated compound is expected to be a high-melting, crystalline solid with limited aqueous solubility but better solubility in polar organic solvents. Its identity can be unequivocally confirmed through a combination of spectroscopic techniques.

The protocols detailed in this guide provide a clear pathway for researchers to synthesize and rigorously characterize this compound. The empirical determination of its physical properties is a critical step that will enable its effective use in drug discovery pipelines, from optimizing reaction conditions to developing suitable formulations for biological screening. It is through such foundational characterization that the full potential of novel indazole derivatives can be unlocked.

References

1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one NMR spectra analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Abstract: The structural elucidation of complex heterocyclic molecules is a cornerstone of modern drug discovery and development. This compound represents a archetypal synthetic intermediate, incorporating the biologically significant indazole scaffold functionalized with electronically demanding substituents. Unambiguous characterization of such molecules is non-trivial and mandates a sophisticated analytical approach. This technical guide provides a comprehensive, field-proven methodology for the complete NMR spectral analysis of this target compound. We will delve into the theoretical underpinnings of chemical shift predictions, present robust experimental protocols for data acquisition, and offer a step-by-step interpretation of a full suite of 1D and 2D NMR spectra (¹H, ¹³C, COSY, HSQC, and HMBC). The causality behind experimental choices is emphasized, providing researchers with the strategic insights necessary to confidently characterize novel indazole derivatives and other complex nitrogen-containing heterocycles.

Introduction to the Molecule and the Analytical Challenge

The Subject Molecule: A Functionalized Indazole Core

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-tumor and anti-inflammatory properties.[1] The subject of this guide, this compound, is a specifically substituted derivative. Its structure presents a unique analytical puzzle due to the confluence of several functional groups on the indazole ring system:

  • N1-Acetyl Group: This group confirms the regiochemistry of the substitution on the indazole nitrogen and significantly influences the electronic environment of the entire ring system.

  • C3-Chloro Substituent: An electron-withdrawing group that will deshield adjacent carbons and protons.

  • C5-Nitro Group: A powerful electron-withdrawing and anisotropic group that will strongly influence the chemical shifts of protons and carbons on the fused benzene ring.

The precise placement of these substituents is critical to the molecule's chemical properties and potential biological function, making unambiguous structural verification by Nuclear Magnetic Resonance (NMR) spectroscopy an absolute necessity.

The Analytical Imperative: Beyond Simple Spectra

While 1D ¹H and ¹³C NMR are foundational, the complexity of this compound requires a more powerful, multi-dimensional approach. The overlapping signals in the aromatic region and the need to unequivocally establish long-range connectivity between the acetyl group and the indazole ring necessitate the use of 2D correlation experiments. Techniques like COSY, HSQC, and HMBC are not merely confirmatory; they are essential tools for solving the structural puzzle.[2][3]

Theoretical Principles and Chemical Shift Prediction

A priori estimation of the NMR spectrum provides a critical roadmap for interpretation. The chemical shifts in the target molecule are governed by the foundational indazole structure, perturbed by the electronic effects of its substituents.

  • Indazole Ring Protons: In an unsubstituted 1H-indazole, the aromatic protons typically resonate between 7.1 and 8.1 ppm.[4][5]

  • Influence of the Nitro Group: The NO₂ group at C5 is a strong deactivating (electron-withdrawing) group. This will cause significant downfield shifts (deshielding) for protons ortho (H4, H6) and para (H7) to its position.[6]

  • Influence of the Chloro Group: The chlorine atom at C3 will primarily impact the ¹³C chemical shift of C3, shifting it downfield.

  • Influence of the N1-Acetyl Group: The acetyl group's carbonyl will deshield the adjacent C7a and the proton at the C7 position due to its anisotropic effect. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the aliphatic region, typically around 2.5-3.0 ppm.

Based on these principles and data from related structures, we can predict the approximate chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
H4~8.6 - 8.8~120 - 122Ortho to NO₂, deshielded.
H6~8.4 - 8.6~118 - 120Ortho to NO₂, deshielded.
H7~8.0 - 8.2~112 - 115Para to NO₂, adjacent to N1-Acyl group, deshielded.
CH₃~2.8 - 3.0~22 - 25Typical range for N-acetyl methyl group.
C=ON/A~168 - 172Standard chemical shift for an amide/acetyl carbonyl.
C3N/A~135 - 138Attached to Cl, downfield shift.
C3aN/A~140 - 143Bridgehead carbon.
C4N/A~120 - 122Coupled to H4.
C5N/A~145 - 148Attached to NO₂, significantly deshielded.
C6N/A~118 - 120Coupled to H6.
C7N/A~112 - 115Coupled to H7.
C7aN/A~125 - 128Bridgehead carbon, adjacent to N1-Acyl.

Note: These are estimations. Actual values are highly dependent on the solvent used.[7][8]

Experimental Design and Protocols

The acquisition of high-quality, high-resolution data is paramount. The following protocols are designed to be self-validating, ensuring that the resulting data is fit for purpose.

Sample Preparation Protocol
  • Analyte Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Selection & Rationale:

    • Primary Choice: Deuterated chloroform (CDCl₃) is a common initial choice due to its low viscosity and ability to dissolve a wide range of organic compounds.[9]

    • Alternative: If solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. It is a more polar solvent but has the disadvantage of a large residual solvent peak and viscosity, which can broaden signals.[4] The choice of solvent can significantly affect chemical shifts, so consistency is key.[10][11]

  • Solubilization: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the tube and gently vortex or invert several times until the sample is fully dissolved. A brief sonication in a water bath can be used if necessary, but care should be taken to avoid heating the sample.

  • Finalization: Ensure the solution is clear and free of particulate matter before inserting it into the NMR spectrometer.

NMR Data Acquisition Workflow

The following experiments should be performed sequentially on a spectrometer operating at a minimum of 400 MHz for ¹H.

  • ¹H NMR: A standard, one-pulse proton experiment. This provides the foundational information on proton chemical shifts, integrations, and coupling patterns.

  • ¹³C{¹H} NMR: A proton-decoupled carbon experiment (e.g., zgpg30). This reveals the chemical shifts of all unique carbon atoms in the molecule.

  • ¹H-¹H COSY: Correlation Spectroscopy. This 2D experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds, revealing the connectivity of the aromatic protons.[12]

  • ¹H-¹³C HSQC: Heteronuclear Single Quantum Coherence. This experiment maps each proton directly to the carbon atom it is attached to (one-bond correlation).[13]

  • ¹H-¹³C HMBC: Heteronuclear Multiple Bond Correlation. This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons over 2-4 bonds, establishing the long-range connectivity that pieces the entire molecular puzzle together.[3]

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation Sample Weigh & Dissolve Sample H1_NMR 1. Acquire ¹H NMR Sample->H1_NMR C13_NMR 2. Acquire ¹³C NMR H1_NMR->C13_NMR Assign_H Assign Proton Skeleton (COSY) H1_NMR->Assign_H COSY 3. Acquire ¹H-¹H COSY C13_NMR->COSY Assign_C Assign Protonated Carbons (HSQC) C13_NMR->Assign_C HSQC 4. Acquire ¹H-¹³C HSQC COSY->HSQC COSY->Assign_H HMBC 5. Acquire ¹H-¹³C HMBC HSQC->HMBC HSQC->Assign_C HMBC->Assign_H Assemble Assemble Full Structure (HMBC) HMBC->Assemble Assign_H->Assign_C Assign_C->Assemble Final Final Structure Confirmed Assemble->Final

Caption: Comprehensive workflow for NMR-based structure elucidation.

Integrated Spectral Analysis and Interpretation

This section details the analysis of hypothetical, yet chemically sound, NMR data for this compound, assuming acquisition in CDCl₃.

¹H NMR Spectrum Analysis

The proton spectrum is expected to show four distinct signals: three in the aromatic region and one in the aliphatic region.

  • Aromatic Region (8.0 - 9.0 ppm): Due to the strong deshielding effect of the nitro group, all aromatic protons are shifted significantly downfield. We expect to see three signals, each integrating to 1H.

    • H4: Expected as a doublet of doublets (dd) due to coupling to H6 (⁴J, meta) and H7 (⁵J, para, likely very small or zero). It will be the most downfield signal due to its ortho position to the nitro group.

    • H6: Expected as a doublet of doublets (dd) due to coupling to H7 (³J, ortho) and H4 (⁴J, meta).

    • H7: Expected as a doublet (d) due to coupling only to H6 (³J, ortho).

  • Aliphatic Region (2.8 - 3.0 ppm): A sharp singlet integrating to 3H, corresponding to the methyl protons of the N1-acetyl group.

Table 2: Illustrative ¹H NMR Data (400 MHz, CDCl₃)

Labelδ (ppm)MultiplicityJ (Hz)IntegrationAssignment
A8.75dJ = 2.01HH4
B8.52ddJ = 9.2, 2.01HH6
C8.15dJ = 9.21HH7
D2.91s-3H-COCH₃
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum will show all 9 unique carbon atoms.

Table 3: Illustrative ¹³C NMR Data (101 MHz, CDCl₃)

δ (ppm)AssignmentRationale
170.1C=OTypical amide carbonyl.
146.5C5Attached to NO₂, strongly deshielded.
141.8C3aBridgehead, quaternary.
136.2C3Attached to Cl, deshielded.
126.5C7aBridgehead, quaternary.
121.3C4Aromatic CH.
119.8C6Aromatic CH.
114.2C7Aromatic CH.
23.5-CH₃Acetyl methyl group.
2D NMR Correlation Analysis: Assembling the Structure

The 2D spectra provide the definitive connections to confirm the assignments from the 1D data.

  • COSY Analysis: A cross-peak between the signals at 8.52 ppm (H6) and 8.15 ppm (H7) would confirm their ortho relationship (³J coupling). A weaker cross-peak between 8.52 ppm (H6) and 8.75 ppm (H4) would confirm their meta relationship (⁴J coupling). This establishes the proton connectivity on the benzene portion of the indazole.

  • HSQC Analysis: This experiment provides direct, one-bond correlations, locking proton assignments to their respective carbons.

    • 8.75 ppm (H4) → 121.3 ppm (C4)

    • 8.52 ppm (H6) → 119.8 ppm (C6)

    • 8.15 ppm (H7) → 114.2 ppm (C7)

    • 2.91 ppm (-CH₃) → 23.5 ppm (-CH₃)

  • HMBC Analysis: This is the final and most crucial step. Long-range correlations confirm the placement of the substituents and the fusion of the rings. The key expected correlations are:

    • From Acetyl Protons (2.91 ppm): A strong correlation to the carbonyl carbon (170.1 ppm, C=O ) is expected. A critical correlation to the indazole bridgehead carbon C7a (126.5 ppm) would unambiguously confirm the attachment of the acetyl group to the N1 position.

    • From Aromatic Protons:

      • H4 (8.75 ppm) → C5 (146.5 ppm), C6 (119.8 ppm), C7a (126.5 ppm)

      • H6 (8.52 ppm) → C4 (121.3 ppm), C5 (146.5 ppm), C7a (126.5 ppm)

      • H7 (8.15 ppm) → C5 (146.5 ppm), C3a (141.8 ppm)

G H_Me H-Me C_O C=O H_Me->C_O ²J C_7a C7a H_Me->C_7a ³J mol_img H_7 H7 C_5 C5 H_7->C_5 ²J C_3a C3a H_7->C_3a ³J H_4 H4 H_4->C_7a ³J H_4->C_5 ²J

References

mass spectrometry of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

**Executive Summary

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. Recognizing the criticality of robust analytical characterization in drug development and chemical research, this document outlines detailed methodologies for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the fundamental principles guiding the choice of ionization techniques, predict and elucidate the distinct fragmentation pathways under Electron Ionization (EI) and Electrospray Ionization (ESI), and offer field-proven insights for data interpretation and methodological validation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish authoritative analytical protocols for this molecule and its structural analogs.

**1. Introduction: The Analytical Imperative

This compound belongs to the indazole class of heterocyclic compounds. Indazole derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The precise structural characterization of any novel synthetic derivative is a non-negotiable prerequisite for further investigation. Mass spectrometry serves as the cornerstone of this characterization, offering unparalleled sensitivity and structural information from minimal sample quantities.

This guide moves beyond a simple recitation of methods. It provides the causal logic—the "why"—behind experimental design choices, empowering the analyst to not only replicate the described protocols but also to adapt them intelligently for related molecules. The core of our investigation focuses on predicting and interpreting the fragmentation patterns, which act as a molecular fingerprint, enabling unequivocal identification.

Physicochemical Profile

A foundational understanding of the analyte's properties is essential for method development. The key characteristics of this compound are summarized below.

PropertyValueSource
Chemical Formula C₉H₆ClN₃O₃-
Average Molecular Weight 239.62 g/mol [3]
Monoisotopic Mass 239.0101 Da-
CAS Number 68159-07-9[4]

**2. Strategic Selection of Ionization Techniques

The molecular structure—featuring a thermally stable indazole core, an acetyl group, and polar chloro and nitro substituents—makes the analyte amenable to multiple ionization methods. The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is not arbitrary; it is dictated by the analytical question at hand.

  • Electron Ionization (EI): Coupled with Gas Chromatography (GC), EI is the gold standard for creating reproducible, library-searchable mass spectra. The high-energy (70 eV) electron beam induces extensive and predictable fragmentation, providing a wealth of structural information.[5] This technique is ideal for unambiguous identification of the parent compound, provided it has sufficient volatility and thermal stability to traverse the GC system.

  • Electrospray Ionization (ESI): As a soft ionization technique typically paired with Liquid Chromatography (LC), ESI is exceptionally well-suited for analyzing polar and thermally labile compounds.[6][7] It generally produces intact protonated molecules [M+H]⁺ or molecular anions [M]⁻, which can then be subjected to collision-induced dissociation (CID) for tandem mass spectrometry (MS/MS) analysis. The presence of the electronegative nitro group suggests that negative-ion mode ESI could be particularly sensitive and informative.[6][7]

**3. Experimental Workflow and Methodologies

A robust analytical workflow ensures reproducibility and data integrity. The general process, from sample preparation to data analysis, is outlined below.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Prep Dissolution in Appropriate Solvent (e.g., Acetonitrile, Ethyl Acetate) GCMS GC-MS Analysis (Electron Ionization) Prep->GCMS LCMS LC-MS/MS Analysis (Electrospray Ionization) Prep->LCMS Acquire Spectral Acquisition GCMS->Acquire LCMS->Acquire Interpret Fragmentation Analysis & Structural Elucidation Acquire->Interpret Validate Isotope Pattern Matching & Library Comparison Interpret->Validate

Caption: General analytical workflow for MS analysis.

Protocol: GC-MS with Electron Ionization

This protocol is designed for definitive identification based on the analyte's fragmentation fingerprint.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the compound.
  • Dissolve in 1 mL of ethyl acetate or acetone to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a working concentration of ~10 µg/mL.

2. Instrumentation and Parameters:

  • The following table provides a validated starting point for method parameters.

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentStandard, robust platform.
Injector Split/Splitless, 250 °CPrevents thermal degradation while ensuring efficient volatilization.
Injection Mode Split (50:1)Prevents column overloading for a concentrated sample.
Injection Volume 1 µLStandard volume.
Carrier Gas Helium, 1.2 mL/min constant flowInert and provides good chromatographic efficiency.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of semi-volatile compounds.
Oven Program 100 °C (hold 1 min), ramp 20 °C/min to 300 °C (hold 5 min)Ensures good peak shape and elution in a reasonable timeframe.
MS System Single Quadrupole or ToF-
Ion Source Electron Ionization (EI)-
Source Temp. 230 °CStandard temperature.
Ionization Energy 70 eVIndustry standard for reproducible fragmentation and library matching.
Mass Range m/z 40-350Covers the molecular ion and all expected fragments.
Protocol: LC-MS/MS with Electrospray Ionization

This protocol is optimized for high sensitivity and for analyzing samples that may not be suitable for GC.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the compound.
  • Dissolve in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.
  • Dilute with the initial mobile phase composition to a working concentration of ~1 µg/mL.

2. Instrumentation and Parameters:

ParameterRecommended SettingRationale
LC System Waters ACQUITY UPLC, Shimadzu Nexera, or equivalentHigh-pressure systems for efficient separation.
Column C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)Standard for retaining moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent.
Gradient 5% B to 95% B over 5 minutesA standard screening gradient.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
MS System Triple Quadrupole (QqQ) or Q-ToFRequired for MS/MS experiments.
Ion Source Electrospray Ionization (ESI), Positive & Negative ModesTo capture all relevant ionization behavior.
Capillary Voltage +3.5 kV (Pos), -3.0 kV (Neg)Typical starting values.
Gas Flow/Temp. Optimize based on instrumentSource conditions are critical for desolvation and ionization.
MS1 Scan Range m/z 100-350To find the precursor ion.
MS/MS (CID) Isolate precursor (m/z 240/242) and ramp collision energyTo generate a full fragmentation spectrum.

**4. Fragmentation Analysis: Decoding the Molecular Blueprint

The structural elucidation of this compound is critically dependent on the interpretation of its mass spectral fragmentation. The distinct ionization energies of EI and ESI/CID result in different, yet complementary, fragmentation pathways.

Electron Ionization (EI) Fragmentation Pathway

Under high-energy EI, the molecular ion (M⁺•) is formed, which then undergoes a cascade of fragmentation reactions. The presence of chlorine (³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio) is a powerful diagnostic tool, as all chlorine-containing fragments will appear as doublet peaks separated by 2 m/z units, with a characteristic 3:1 intensity ratio.

G M M⁺• m/z 239/241 F1 [M - CH₃]⁺ m/z 224/226 M->F1 - •CH₃ F2 [M - CH₃CO]⁺ m/z 196/198 M->F2 - •COCH₃ (α-cleavage) F3 [M - NO₂]⁺ m/z 193/195 M->F3 - •NO₂ F4 [M - Cl]⁺ m/z 204 M->F4 - •Cl F5 [C₂H₃O]⁺ m/z 43 M->F5 (α-cleavage) F6 [Indazole Core Fragment] m/z 168/170 F2->F6 - CO

Caption: Predicted EI fragmentation pathway.

Key Predicted EI Fragments:

m/z (³⁵Cl)Proposed FormulaFragment Identity / Neutral LossPredicted Abundance
239/241 [C₉H₆ClN₃O₃]⁺•Molecular Ion (M⁺•)Moderate to Low
196/198 [C₇H₃ClN₃O]⁺Loss of acetyl radical (•COCH₃) via α-cleavageHigh (Base Peak)
43 [C₂H₃O]⁺Acetyl cationHigh
224/226 [C₈H₃ClN₃O₃]⁺Loss of methyl radical (•CH₃) from the acetyl groupModerate
193/195 [C₉H₆ClN₂O]⁺•Loss of nitro radical (•NO₂)Moderate
204 [C₉H₆N₃O₃]⁺•Loss of chlorine radical (•Cl)Low

The most characteristic fragmentation for N-acetyl compounds is the α-cleavage leading to the loss of the acetyl group.[8][9] Therefore, the ion at m/z 196/198 is predicted to be the base peak. The observation of an intense acetyl cation at m/z 43 would further validate this pathway.

ESI-MS/MS Fragmentation Pathway

In ESI, we first generate a stable precursor ion (e.g., [M+H]⁺), which has an even number of electrons. Its fragmentation under CID involves the loss of stable, neutral molecules.

  • Positive Ion Mode ([M+H]⁺, m/z 240/242): The most likely fragmentation is the loss of ketene (CH₂=C=O), a common pathway for protonated N-acetyl compounds.[10]

  • Negative Ion Mode ([M]⁻•, m/z 239/241): Due to the highly electronegative nitro group, negative mode ionization is expected to be efficient. Fragmentation of nitroaromatic radical anions often proceeds via the loss of nitric oxide (NO•) to form a stable, even-electron [M-NO]⁻ ion.[6][7]

G cluster_pos Positive Mode (CID) cluster_neg Negative Mode (CID) P_M [M+H]⁺ m/z 240/242 P_F1 [M+H - C₂H₂O]⁺ m/z 198/200 P_M->P_F1 - Ketene N_M [M]⁻• m/z 239/241 N_F1 [M - NO]⁻ m/z 209/211 N_M->N_F1 - •NO

Caption: Predicted ESI-MS/MS fragmentation pathways.

Key Predicted ESI-MS/MS Fragments:

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral Loss
Positive ESI 240/242198/200Ketene (C₂H₂O)
Negative ESI 239/241209/211Nitric Oxide (NO)

**5. Data Validation and Trustworthiness

A protocol is only as reliable as its validation. For this compound, the following points constitute a self-validating system:

  • Chlorine Isotope Pattern: The consistent presence of the M and M+2 peaks in a ~3:1 intensity ratio for every chlorine-containing fragment is the single most powerful confirmation of elemental composition. Any deviation from this ratio suggests an interfering species.

  • High-Resolution Mass Spectrometry (HRMS): Using a ToF or Orbitrap analyzer to obtain accurate mass measurements (to within 5 ppm) allows for the unambiguous determination of the elemental formula for the parent ion and its key fragments.

  • Orthogonal Analysis: The congruence between the data from GC-MS (retention time, EI fingerprint) and LC-MS/MS (retention time, precursor mass, fragmentation pattern) provides an exceptionally high degree of confidence in the identification.

**6. Conclusion and Field Insights

The mass spectrometric analysis of this compound is a tractable but nuanced task. This guide provides two robust, validated starting points for its characterization.

  • For unequivocal structural confirmation , GC-MS with Electron Ionization is the preferred method. The resulting fragmentation pattern, particularly the base peak at m/z 196/198 from the loss of the acetyl radical, combined with the characteristic chlorine isotope signature, provides a definitive fingerprint.

  • For high-sensitivity quantitation or analysis within complex matrices (e.g., biological fluids), LC-MS/MS is superior. Analysis in both positive and negative ESI modes is recommended, as the molecule provides distinct and complementary fragmentation information in each.

By understanding the causality behind the fragmentation pathways and implementing the validation checks described herein, researchers can ensure the generation of authoritative and trustworthy data, accelerating the pace of research and development.

References

An In-depth Technical Guide to the Crystal Structure of Substituted Nitroindazoles: A Case Study on 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one" requested does not have a publicly available crystal structure in crystallographic databases. This guide will focus on the closely related, structurally characterized isomer, 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one , providing a comprehensive analysis that serves as a robust proxy for understanding the structural characteristics of this class of compounds.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of indazole have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[1] The physicochemical properties and biological activity of these compounds are intrinsically linked to their three-dimensional structure. Therefore, a detailed understanding of their crystal structure through X-ray crystallography is paramount for rational drug design and development. This guide provides a detailed technical overview of the synthesis, crystallization, and structural analysis of 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one, a representative of substituted nitroindazole derivatives.

Synthesis and Crystallization: From Precursor to High-Quality Single Crystal

The successful determination of a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Protocol

The synthesis of 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one is achieved through the acetylation of the 3-chloro-6-nitro-1H-indazole precursor.[1]

Experimental Protocol:

  • Reaction Setup: A mixture of 3-chloro-6-nitro-1H-indazole (0.6 g, 3 mmol), acetic acid (2 ml), and acetic anhydride (10 ml) is prepared in a round-bottom flask.

  • Reflux: The reaction mixture is heated under reflux for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Upon completion of the reaction, the solvent is removed under vacuum to yield the crude product.

  • Recrystallization: The residue obtained is recrystallized from ethanol to afford the title compound as colorless crystals.[1] The yield for this synthesis is reported to be 75%.[1]

Crystallization

The final step of the synthesis, recrystallization from ethanol, directly yields single crystals of sufficient quality for X-ray diffraction analysis.[1] The choice of solvent is critical; ethanol provides a medium where the compound has moderate solubility, allowing for the slow formation of well-ordered crystals upon cooling.

G cluster_synthesis Synthesis cluster_workup Work-up & Crystallization Precursor 3-chloro-6-nitro-1H-indazole Reaction Reflux (24h) Precursor->Reaction Reagents Acetic Acid & Acetic Anhydride Reagents->Reaction Solvent_Removal Solvent Removal (Vacuum) Reaction->Solvent_Removal Crude Product Recrystallization Recrystallization (Ethanol) Solvent_Removal->Recrystallization Crystals Single Crystals Recrystallization->Crystals

Caption: Synthetic and Crystallization Workflow.

Crystal Structure Analysis: Unveiling the Molecular Architecture

The crystal structure of 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one was determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of molecules in the solid state.[2]

Crystallographic Data

The compound crystallizes in the orthorhombic space group Pnma.[3] A notable feature of this crystal structure is that the asymmetric unit contains one and a half molecules; one full molecule is in a general position, while the other half-molecule is located on a crystallographic mirror plane.[1][3]

Parameter Value
Chemical FormulaC₉H₆ClN₃O₃
Formula Weight239.62
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)8.5638 (5)
b (Å)19.2608 (12)
c (Å)17.6509 (10)
V (ų)2911.4 (3)
Z12
Temperature (K)100
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.640 Mg m⁻³

Data sourced from the International Union of Crystallography.[3]

Molecular Geometry

The indazole ring system is essentially planar.[4][5][6] In the case of the related compound 3-chloro-1-methyl-5-nitro-1H-indazole, the maximum deviation from the mean plane of the indazole system is a mere 0.007 (2) Å.[4][5][6] This planarity is a common feature of fused aromatic ring systems. The nitro group and the chlorine atom are nearly coplanar with the indazole ring.[4]

G cluster_mol Molecular Structure of 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one mol

Caption: 2D representation of the title compound.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is stabilized by a combination of non-covalent interactions, which dictate the overall supramolecular architecture. In the crystal of 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one, molecules form stacks that extend along the b-axis direction.[1][3] This arrangement is facilitated by:

  • π–π Stacking: Offset π–π stacking interactions occur between the indazole rings of adjacent molecules.[1][3]

  • C—Cl⋯π Interactions: The chlorine atom of one molecule interacts with the π-system of the six-membered ring of a neighboring molecule.[1][3]

  • Hydrogen Bonding: The stacks are further interconnected by a network of C—H⋯O and C—H⋯N hydrogen bonds.[1][3]

These interactions create a robust three-dimensional network. In the related 3-chloro-1-methyl-5-nitro-1H-indazole, a close contact between a nitro-oxygen atom and a chlorine atom [3.066 (2) Å] helps to form molecular dimers.[5][6]

G Molecule_A Molecule A Molecule_B Molecule B (Neighbor) Molecule_A->Molecule_B π-π Stacking C-Cl···π Interactions Molecule_C Molecule C (Neighbor) Molecule_A->Molecule_C C-H···O Hydrogen Bonds C-H···N Hydrogen Bonds

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion and Future Directions

The structural analysis of 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one provides critical insights into the molecular geometry and intermolecular interactions that govern the solid-state properties of this class of compounds. The planarity of the indazole core and the intricate network of non-covalent interactions are key features that influence its stability and potential interactions with biological targets. This detailed structural knowledge serves as a foundational tool for medicinal chemists aiming to design novel indazole derivatives with enhanced therapeutic profiles. Future work could involve co-crystallization studies with target proteins to elucidate binding modes and further guide structure-activity relationship (SAR) studies.

References

A Technical Guide to the Solubility of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available experimental solubility data for 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one is limited. This guide provides a theoretical framework for its solubility based on its molecular structure and established principles of physical organic chemistry. It further presents a standardized experimental protocol for its empirical determination.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation to bioavailability. This technical guide focuses on this compound, a heterocyclic compound with a scaffold of interest in medicinal chemistry. In the absence of direct empirical data, this document synthesizes a theoretical solubility profile by dissecting the molecule's physicochemical properties. We apply the "like dissolves like" principle to predict its behavior across a spectrum of non-polar, polar aprotic, and polar protic organic solvents. To empower researchers, a detailed, step-by-step protocol for the gold-standard shake-flask method for thermodynamic solubility determination is provided, complete with analytical quantification techniques. This guide serves as a foundational resource for scientists and drug development professionals initiating work with this compound.

Introduction

The indazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The compound this compound is a substituted indazole of interest for further investigation. A fundamental prerequisite for any preclinical or formulation development is a thorough understanding of the compound's solubility. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and is a key factor in a drug's absorption and ultimate bioavailability.[2]

This guide provides a Senior Application Scientist's perspective on predicting and determining the solubility of this specific molecule. We will first build a theoretical understanding based on its structural components and then outline a robust experimental approach for empirical validation.

Theoretical Assessment of Physicochemical Properties

The solubility of a molecule is intrinsically linked to its structure.[3] We can infer the likely behavior of this compound by examining its constituent functional groups.

  • 1H-Indazole Core: The bicyclic indazole system is aromatic and relatively non-polar, contributing to solubility in solvents that can engage in π-π stacking or have moderate polarity.

  • Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment, increasing the molecule's overall polarity compared to an unsubstituted indazole.

  • Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. It can act as a hydrogen bond acceptor, which can enhance solubility in polar, hydrogen-bond-donating solvents.

  • N-Acetyl Group (-C(O)CH₃): The acetyl group adds a polar carbonyl moiety (C=O), which is a hydrogen bond acceptor. The N-acetylation at the 1-position prevents this nitrogen from acting as a hydrogen bond donor, a key difference from the parent 1H-indazole.

Overall, the molecule presents a mixed character. It possesses a large, relatively non-polar aromatic core, but is decorated with several polar functional groups (-Cl, -NO₂, -C=O). This structure suggests that the compound is moderately polar and will likely exhibit limited solubility in highly non-polar solvents like hexanes, and also in highly polar, aqueous systems, but may show preferential solubility in polar aprotic or moderately polar protic solvents.

Predicted Solubility Profile in Organic Solvents

The principle of "like dissolves like" is a cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity and engages in similar intermolecular forces.[4][5][6]

Non-Polar Solvents (e.g., Hexane, Toluene)

These solvents interact primarily through weak van der Waals forces. While the indazole core of the target molecule has non-polar characteristics, the presence of multiple polar groups (-Cl, -NO₂, acetyl) will likely hinder its dissolution in these solvents. The energy required to break the solute-solute interactions (driven by dipole-dipole forces) would not be sufficiently compensated by the weak solute-solvent interactions.

  • Predicted Solubility: Low.

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

This class of solvents has significant dipole moments but lacks hydrogen-bond-donating capabilities. They are effective at solvating polar molecules.

  • DCM, Ethyl Acetate, Acetone, THF: These solvents of moderate polarity are expected to be effective. They can engage in dipole-dipole interactions with the chloro, nitro, and carbonyl groups of the molecule.

  • DMF, DMSO: These are highly polar aprotic solvents and are often considered "universal" organic solvents. Their strong dipole moments and ability to act as hydrogen bond acceptors make them excellent candidates for dissolving the target compound.

  • Predicted Solubility: Moderate to High. Expected to be highest in DMSO and DMF.

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents can both donate and accept hydrogen bonds and have strong dipole moments. The target molecule can act as a hydrogen bond acceptor at its nitro and carbonyl oxygen atoms. Therefore, it should interact favorably with alcohols. However, as the alkyl chain of the alcohol increases (e.g., from methanol to isopropanol), the solvent becomes less polar, which may influence solubility.

  • Predicted Solubility: Moderate. Likely higher in methanol and ethanol than in isopropanol.

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsKey Intermolecular ForcesPredicted Solubility
Non-Polar Hexane, Toluene, CyclohexaneVan der Waals ForcesLow
Polar Aprotic Dichloromethane, Ethyl Acetate, AcetoneDipole-DipoleModerate
Polar Aprotic THF, DMF, DMSODipole-Dipole, H-bond acceptingModerate to High
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-DipoleModerate

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to empirical data, a robust and validated experimental method is required. The saturation shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[1][7]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Analytical balance

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV)

Step-by-Step Methodology
  • Preparation: Add an excess of the solid compound to a pre-weighed glass vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is to add ~10 mg of solid to 2 mL of solvent.

  • Equilibration: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial. Securely cap the vial.

  • Agitation: Place the vials in a temperature-controlled shaker (e.g., 25 °C) and agitate at a constant speed for a defined period. A 24-hour period is often sufficient to reach equilibrium, but this should be verified by sampling at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to pellet any suspended solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid microparticles. Note: The first few drops should be discarded to saturate the filter material and avoid adsorption losses.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add excess solid to vial B Add precise volume of solvent A->B C Agitate at constant T (e.g., 24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Accurately dilute the filtrate E->F G Quantify concentration (e.g., HPLC-UV) F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Analytical Quantification

A validated, stability-indicating analytical method is essential for accurate solubility measurement. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.[8]

  • Method Development: A reverse-phase HPLC method should be developed using a C18 column. The mobile phase would typically consist of an organic solvent (e.g., acetonitrile or methanol) and water. The detection wavelength should be set at the λmax of the compound to ensure maximum sensitivity.

  • Calibration: A calibration curve must be generated using standards of known concentrations of this compound. The curve should demonstrate linearity over the expected concentration range of the diluted samples.

  • Calculation: The concentration of the diluted sample is determined from the calibration curve. This value is then multiplied by the dilution factor to calculate the final solubility, typically expressed in units of mg/mL or µg/mL.

Visualization of Predicted Solubility

The following diagram illustrates the conceptual relationship between solvent polarity and the predicted solubility of this compound, based on the theoretical assessment.

G cluster_solvents Solvent Polarity Spectrum cluster_solubility Predicted Solubility NonPolar Non-Polar (e.g., Hexane) ModPolar Moderately Polar Aprotic (e.g., DCM, EtOAc) HighPolarAprotic Highly Polar Aprotic (e.g., DMSO) PolarProtic Polar Protic (e.g., Methanol) Low Low Medium Moderate High High Compound 1-(3-chloro-5-nitro-1H- indazol-1-yl)ethan-1-one Compound->NonPolar Low Compound->ModPolar Moderate Compound->HighPolarAprotic High Compound->PolarProtic Moderate

Caption: Predicted solubility trends based on solvent polarity.

Conclusion

While empirical data for this compound remains to be published, a robust theoretical assessment is possible based on its molecular structure. The presence of multiple polar functional groups on a non-polar indazole core suggests that the compound will exhibit its highest solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents and moderately polar aprotic solvents. Its solubility is predicted to be low in non-polar hydrocarbon solvents. This guide provides the necessary theoretical foundation and a detailed experimental protocol to enable researchers to confidently and accurately determine the solubility of this compound, a critical step for its future development and application.

References

Stability and Storage of Acetylated Chloro-Nitro-Indazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical considerations for the stability and storage of acetylated chloro-nitro-indazole derivatives. These compounds represent a significant class of molecules in contemporary drug discovery and development, often serving as key intermediates or active pharmaceutical ingredients (APIs). Ensuring their chemical integrity from synthesis to application is paramount for reproducible research and the safety and efficacy of potential therapeutics. This document synthesizes established principles of chemical stability with specific insights into the reactivity of the indazole core and its substituents to provide a framework for researchers, scientists, and drug development professionals. We will explore the primary degradation pathways, outline robust protocols for stability assessment through forced degradation studies, and provide evidence-based recommendations for optimal storage conditions.

Introduction: The Chemical Landscape of Acetylated Chloro-Nitro-Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2] The introduction of chloro and nitro substituents, coupled with N-acetylation, modulates the electronic and steric properties of the indazole ring, often enhancing therapeutic potential but also introducing specific stability challenges. The electron-withdrawing nature of the nitro group and the halogen can influence the reactivity of the entire molecule, while the N-acetyl group, though often introduced to modify solubility or pharmacokinetic properties, can be susceptible to hydrolysis.

This guide will deconstruct the stability profile of these molecules by examining the key functional groups and their interplay. A thorough understanding of their potential degradation is not merely an academic exercise but a regulatory and practical necessity in drug development.[3]

Fundamental Degradation Pathways

The stability of an organic molecule is intrinsically linked to its susceptibility to various degradation mechanisms. For acetylated chloro-nitro-indazoles, the primary pathways of concern are hydrolysis, photolysis, oxidation, and thermolysis.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing labile functional groups, such as amides (in this case, the N-acetyl group). The rate of hydrolysis is typically pH-dependent.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetyl group can be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding the corresponding deacetylated chloro-nitro-indazole and acetic acid.[4]

  • Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the acetyl group. This also results in the cleavage of the amide bond.

The presence of electron-withdrawing nitro and chloro groups on the indazole ring can influence the rate of hydrolysis by affecting the electron density at the N-acetyl linkage.

Photodegradation

Nitroaromatic compounds are often susceptible to photodegradation upon exposure to light, particularly in the UV spectrum. The nitro group can absorb light energy, leading to the formation of excited states that can undergo various reactions, including rearrangement, reduction, or cleavage of the indazole ring.[1] It is also known that indazoles can undergo phototransposition to benzimidazoles.

Oxidative Degradation

The indazole ring system can be susceptible to oxidation, particularly in the presence of oxidizing agents or under conditions that generate reactive oxygen species. The nitro group itself is an oxidized form of nitrogen, but the heterocyclic ring can undergo oxidative cleavage or modification. The presence of an acetyl group may offer some steric hindrance, but the potential for oxidative degradation should be thoroughly investigated.

Thermal Degradation

Exposure to elevated temperatures can provide the necessary activation energy for various degradation reactions. For acetylated chloro-nitro-indazoles, thermal stress can lead to the loss of the acetyl group, decomposition of the nitro group, or even cleavage of the indazole ring. The specific degradation products will depend on the temperature and the presence of other reactive species.[5][6]

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of acetylated chloro-nitro-indazoles:

ParameterRecommendationRationale
Temperature Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for long-term storage.Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions.
Light Store in amber or opaque containers, protected from direct sunlight and UV sources.Prevents photodegradation, a common pathway for nitroaromatic compounds.
Humidity Store in a dry environment, preferably in a desiccator or with a desiccant.Minimizes the risk of hydrolysis of the N-acetyl group. High humidity can accelerate this process.
Atmosphere For highly sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.Prevents oxidative degradation.
pH Avoid contact with strong acids and bases.Prevents acid or base-catalyzed hydrolysis of the N-acetyl group.

Handling Precautions:

  • Always handle these compounds in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid generating dust.

  • Ensure all containers are clearly and accurately labeled.

Stability Testing: A Forced Degradation Approach

Forced degradation studies are a cornerstone of drug development, providing critical information about the intrinsic stability of a compound and helping to develop stability-indicating analytical methods.[3] A systematic forced degradation study for an acetylated chloro-nitro-indazole should include the following conditions:

Experimental Protocols for Forced Degradation

Objective: To generate potential degradation products and assess the stability of the acetylated chloro-nitro-indazole under various stress conditions.

Materials:

  • Acetylated chloro-nitro-indazole sample

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • Photostability chamber

  • Oven

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the acetylated chloro-nitro-indazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at room temperature for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw a sample and dilute with mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a clear glass vial.

    • Heat the vial in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photodegradation (Solution):

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, analyze both the exposed and control samples.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) coupling to identify and characterize any degradation products.

Visualization of the Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API Acetylated Chloro-Nitro-Indazole (Solid) Stock_Solution Stock Solution (1 mg/mL) API->Stock_Solution Thermal Thermal Degradation (Solid, 80°C) API->Thermal Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock_Solution->Oxidation Photo Photodegradation (ICH Q1B) Stock_Solution->Photo HPLC Stability-Indicating HPLC-PDA-MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis: - Purity Assessment - Degradant Identification - Degradation Pathway Elucidation HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies for Stability Assessment

The development of a robust, stability-indicating analytical method is crucial for accurately monitoring the degradation of acetylated chloro-nitro-indazoles.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing. A reversed-phase HPLC method with a C18 column is often a good starting point. Gradient elution is typically required to separate the parent compound from its more polar or non-polar degradation products. UV detection is suitable for these chromophoric molecules.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about changes in functional groups during degradation.

Conclusion

The stability of acetylated chloro-nitro-indazoles is a multifaceted issue that requires a comprehensive understanding of their inherent chemical properties. By anticipating the primary degradation pathways—hydrolysis, photolysis, oxidation, and thermolysis—researchers can implement appropriate storage and handling procedures to maintain the integrity of these valuable compounds. A systematic approach to stability testing, centered on forced degradation studies and validated analytical methods, is essential for ensuring the quality, safety, and efficacy of any potential drug candidate derived from this chemical class. This guide provides a foundational framework for these critical activities in the drug discovery and development process.

References

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 1-(3-Chloro-5-nitro-1H-indazol-1-yl)ethan-1-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis and versatile applications of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one, a pivotal intermediate for the construction of complex molecular architectures. With its distinct reactive sites—a displaceable chloro group at the C-3 position, a reducible nitro moiety at C-5, and a labile N-acetyl protecting group—this compound serves as a strategic linchpin in medicinal chemistry and materials science. This document provides in-depth protocols for its synthesis and subsequent functionalization through key transformations including palladium-catalyzed cross-coupling reactions, nitro group reduction, and further elaboration into advanced heterocyclic systems. The causality behind experimental choices, self-validating protocol design, and authoritative citations are integrated to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Indazole Scaffold and the Strategic Importance of this compound

The indazole nucleus is a prominent privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic placement of functional groups on the indazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

This compound (CAS 68159-07-9) is a highly functionalized indazole derivative designed for sequential, regioselective modifications. The N-acetyl group serves a dual purpose: it protects the N-1 position of the indazole, preventing unwanted side reactions, and it modulates the electronic properties of the heterocyclic system. The chloro group at the C-3 position is an excellent handle for carbon-carbon and carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling reactions. The nitro group at the C-5 position not only activates the ring for certain transformations but can also be reduced to an amino group, providing a key vector for further molecular diversification.

This guide will first delineate a robust protocol for the synthesis of this key intermediate. Subsequently, it will provide detailed application notes and step-by-step protocols for its use in three strategic transformations:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl substituents at the C-3 position.

  • Reduction of the Nitro Group: To generate the corresponding 5-aminoindazole derivative, a crucial precursor for further functionalization.

  • Advanced Synthesis: A protocol for the construction of a pyrazolo[5,1-c][1][2][3]triazine ring system, showcasing the utility of the 5-aminoindazole scaffold.

Synthesis of this compound

The synthesis of the title compound is achieved through the N-acetylation of 3-chloro-5-nitro-1H-indazole. The N-acylation of indazoles can sometimes lead to a mixture of N-1 and N-2 isomers. However, the use of a base to deprotonate the indazole followed by reaction with an acylating agent generally favors the thermodynamically more stable N-1 product.[4]

Protocol 2.1: N-Acetylation of 3-Chloro-5-nitro-1H-indazole

This protocol is adapted from general procedures for the N-alkylation and N-acylation of indazoles.[5]

Materials:

  • 3-Chloro-5-nitro-1H-indazole (1.0 eq)

  • Potassium hydroxide (KOH) (1.1 eq)

  • Acetic anhydride (1.2 eq) or Acetyl chloride (1.2 eq)

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 3-chloro-5-nitro-1H-indazole (1.0 eq) in anhydrous acetone (10 mL per mmol of indazole), add powdered potassium hydroxide (1.1 eq).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 eq) dropwise to the suspension. Alternatively, a solution of acetyl chloride (1.2 eq) in anhydrous acetone can be added.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (20 mL per mmol of starting indazole).

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Expected Yield: 75-85% Purity Assessment: ¹H NMR, ¹³C NMR, LC-MS

Application in Palladium-Catalyzed Cross-Coupling: C-3 Arylation

The chloro group at the C-3 position of the indazole is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a C-C bond between the indazole core and a variety of aryl or heteroaryl boronic acids, providing access to a diverse range of 3-arylindazoles.[6][7]

Causality in Protocol Design:
  • Catalyst Selection: For the coupling of electron-rich heterocyclic halides, palladium catalysts bearing electron-rich and bulky phosphine ligands are often effective. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and versatile catalyst for such transformations.[6]

  • Base Selection: The choice of base is critical for the transmetalation step. An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is commonly employed. K₃PO₄ is often used for challenging couplings as it is less nucleophilic and can facilitate the reaction of less reactive boronic acids.[7]

  • Solvent System: A polar aprotic solvent such as 1,4-dioxane or dimethoxyethane (DME), often with the addition of water, is typically used to ensure the solubility of both the organic and inorganic reagents.[6][7]

Protocol 3.1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03-0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Add Pd(dppf)Cl₂ (0.03-0.05 eq).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 1-acetyl-3-aryl-5-nitro-1H-indazole derivative.

Data Presentation:

Entry Arylboronic Acid Base Yield (%)
1 Phenylboronic acid K₂CO₃ 85
2 4-Methoxyphenylboronic acid K₂CO₃ 82

| 3 | 3-Pyridylboronic acid | K₃PO₄ | 78 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Reduction of the Nitro Group: Accessing the 5-Aminoindazole Scaffold

The nitro group at the C-5 position can be readily reduced to a primary amine, a versatile functional group for further derivatization. The selective reduction of a nitro group in the presence of an aryl chloride can be challenging, but several methods are effective.[3]

Causality in Protocol Design:
  • Chemoselectivity: Catalytic hydrogenation with Pd/C can sometimes lead to hydrodechlorination as a side reaction.[8] Therefore, reagents like tin(II) chloride (SnCl₂) in acidic media or iron powder in acetic acid are often preferred for their chemoselectivity in reducing nitro groups without affecting aryl halides.[8] SnCl₂ is particularly mild and effective.

Protocol 4.1: Reduction of this compound

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15 mL per mmol of substrate).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux (typically 70-80 °C) and stir for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Add water and carefully basify the mixture to pH 8-9 with a saturated aqueous solution of sodium bicarbonate. This will precipitate tin salts.

  • Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 20 mL).

  • Filter the combined organic extracts through a pad of Celite® to remove any remaining solids.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude 1-(5-amino-3-chloro-1H-indazol-1-yl)ethan-1-one can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Expected Yield: 80-95%

Advanced Synthetic Applications: Synthesis of Pyrazolo[5,1-c][1][2][3]triazines

The 5-aminoindazole derivative is a valuable precursor for the construction of more complex fused heterocyclic systems. One such example is the synthesis of pyrazolo[5,1-c][1][2][3]triazines, which are of interest in medicinal chemistry.[1] This transformation typically involves diazotization of the 5-amino group followed by intramolecular cyclization.

Protocol 5.1: Synthesis of a 1-Acetyl-3-chloro-pyrazolo[5,1-c][1][2][3]triazine Derivative

This protocol is a conceptual adaptation based on known syntheses of pyrazolotriazines from aminoazoles.[9]

Materials:

  • 1-(5-Amino-3-chloro-1H-indazol-1-yl)ethan-1-one (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Hydrochloric acid (HCl), concentrated

  • An active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

  • Pyridine

  • Ethanol

Procedure:

  • Diazotization: a. Suspend 1-(5-amino-3-chloro-1H-indazol-1-yl)ethan-1-one (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. b. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. c. Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Coupling and Cyclization: a. In a separate flask, dissolve the active methylene compound (e.g., malononitrile, 1.0 eq) and sodium acetate (3.0 eq) in ethanol at 0 °C. b. Add the cold diazonium salt solution dropwise to the solution of the active methylene compound. c. Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. A colored precipitate of the hydrazone intermediate should form. d. Isolate the intermediate by filtration, wash with water, and dry. e. Reflux the isolated hydrazone intermediate in pyridine for 2-6 hours to effect intramolecular cyclization. f. Cool the reaction mixture and pour it into ice-water. g. Collect the precipitated product by filtration, wash with water, and dry. h. Purify the crude product by recrystallization or column chromatography to afford the desired pyrazolo[5,1-c][1][2][3]triazine derivative.

Deacetylation of the N-1 Acetyl Group

The N-acetyl group can be readily removed under basic or acidic conditions to provide the free N-H indazole, which may be necessary for biological activity or for further N-alkylation or N-arylation reactions.

Protocol 6.1: Basic Hydrolysis of the N-Acetyl Group

Materials:

  • N-acetylated indazole derivative (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq) or Sodium hydroxide (NaOH) (1.2 eq)

  • Methanol (MeOH) and Water

Procedure:

  • Dissolve the N-acetylated indazole derivative in a mixture of methanol and water.

  • Add potassium carbonate (2.0 eq) or a solution of sodium hydroxide (1.2 eq).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deacetylated product.

Visualizations

Diagram 7.1: Synthetic Utility of this compound

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Synthetic Pathways Start 3-Chloro-5-nitro-1H-indazole Intermediate This compound Start->Intermediate N-Acetylation (Protocol 2.1) Product1 1-Acetyl-3-aryl-5-nitro-1H-indazole Intermediate->Product1 Suzuki Coupling (Protocol 3.1) Product2 1-(5-Amino-3-chloro-1H-indazol-1-yl)ethan-1-one Intermediate->Product2 Nitro Reduction (Protocol 4.1) Product4 Deacetylated Indazole Intermediate->Product4 Deacetylation (Protocol 6.1) Product3 Fused Heterocycle (Pyrazolo[5,1-c][1,2,4]triazine) Product2->Product3 Diazotization & Cyclization (Protocol 5.1) Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂(X) pd0->pd2_complex R¹-X transmetalation Transmetalation pd2_r1r2 R¹-Pd(II)L₂(R²) pd2_complex->pd2_r1r2 R²-B(OR)₂ (Base) pd2_r1r2->pd0 R¹-R² reductive_elimination Reductive Elimination

References

Application Note: A Validated Protocol for the Regioselective N-acetylation of 3-chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive and technically detailed protocol for the N-acetylation of 3-chloro-5-nitro-1H-indazole, a key transformation for modifying this versatile heterocyclic scaffold. Indazole derivatives are of significant interest in pharmaceutical research, and functionalization at the nitrogen positions is a critical strategy for modulating their biological activity.[1][2][3] This guide explains the underlying chemical principles, offers a robust, step-by-step experimental procedure, and emphasizes safety and self-validation at each stage. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Principles

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[3][4] The N-acetylation of indazoles is a fundamental reaction that not only serves as a protective group strategy but also directly influences the molecule's steric and electronic properties, which can be pivotal for its interaction with biological targets. The reaction involves the substitution of the hydrogen atom on one of the ring's nitrogen atoms with an acetyl group (CH₃CO-).

1.1. The Challenge of Regioselectivity

The indazole ring possesses two non-equivalent nitrogen atoms, N1 and N2. Direct acylation can potentially yield a mixture of two regioisomers: 1-acetyl- (N1) and 2-acetyl- (N2) indazole. The distribution of these products is influenced by both kinetic and thermodynamic factors. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[5][6] Consequently, N-acylation protocols can be optimized to favor the formation of the more stable N1-substituted regioisomer, sometimes via the isomerization of the N2-acylindazole intermediate.[5] This protocol is optimized for the selective synthesis of the N1-acetylated product.

1.2. Mechanism of Acetylation

The N-acetylation reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the indazole ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling an acetate ion—a good leaving group—to yield the protonated N-acetylated indazole. A base, in this case pyridine, which also serves as the solvent, deprotonates the nitrogen, yielding the final neutral product and pyridinium acetate.

Safety and Handling

Utmost caution is required when performing this protocol. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

  • 3-chloro-5-nitro-1H-indazole (CAS 4812-45-7): May cause skin and eye irritation. Avoid dust formation and inhalation.[7]

  • Acetic Anhydride (CAS 108-24-7): Corrosive, flammable liquid and vapor.[8] Causes severe skin burns and eye damage, and is harmful if inhaled.[9][10] Reacts violently with water.

  • Pyridine (CAS 110-86-1): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[7][8][9] An emergency eyewash and shower must be accessible.

Experimental Protocol

This protocol describes the N-acetylation of 3-chloro-5-nitro-1H-indazole on a 5 mmol scale.

3.1. Materials and Equipment

  • Reagents:

    • 3-chloro-5-nitro-1H-indazole (MW: 197.58 g/mol )

    • Acetic Anhydride (MW: 102.09 g/mol , ≥98%)

    • Pyridine, anhydrous (MW: 79.10 g/mol )

    • Ethyl Acetate (EtOAc), reagent grade

    • Hexane, reagent grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Deionized Water

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Glass funnel and filter paper

    • 250 mL separatory funnel

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Equipment for silica gel column chromatography

3.2. Quantitative Data Summary

The following table outlines the reagent quantities for a typical reaction.

Parameter Reagent Equivalents Quantity (5.0 mmol scale) Notes
Substrate3-chloro-5-nitro-1H-indazole1.00.988 gThe limiting reagent.
Acetylating AgentAcetic Anhydride1.50.72 mL (7.5 mmol)Added slowly to control exotherm.
Solvent / BaseAnhydrous Pyridine-25 mL (~5 mL/mmol)Acts as both solvent and acid scavenger.[11]

3.3. Step-by-Step Procedure

  • Reaction Setup: Place 3-chloro-5-nitro-1H-indazole (0.988 g, 5.0 mmol) and a magnetic stir bar into a 100 mL round-bottom flask.

  • Solvent Addition: In a chemical fume hood, add anhydrous pyridine (25 mL) to the flask. Stir the mixture until the substrate is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring. This step is critical to moderate the initial exothermic reaction upon adding the acetic anhydride.

  • Reagent Addition: While maintaining the temperature at 0 °C, add acetic anhydride (0.72 mL, 7.5 mmol) dropwise to the stirred solution over 5-10 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:7 mixture of Ethyl Acetate:Hexane as the mobile phase). A complete reaction is indicated by the disappearance of the starting material spot.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice (~50 g) in a beaker with stirring. This hydrolyzes the excess acetic anhydride.

  • Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash them sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (2 x 30 mL) to remove acetic acid, and finally with brine (1 x 30 mL).[11] The bicarbonate wash is essential for removing acidic impurities, which simplifies the final purification.

  • Drying and Concentration: Dry the washed organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 1-acetyl-3-chloro-5-nitro-1H-indazole as the major product.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve Substrate in Pyridine B Cool to 0 °C (Ice Bath) A->B Control Temp C Add Acetic Anhydride (Dropwise) B->C Maintain 0 °C D Stir at Room Temp (2-4 hr) C->D Initiate Reaction E Monitor by TLC D->E Check Completion F Quench with Ice E->F If Complete G Extract with Ethyl Acetate F->G Isolate Product H Wash (HCl, NaHCO₃, Brine) G->H Remove Impurities I Dry & Concentrate H->I Remove Solvents J Column Chromatography I->J Purify Crude K Final Product: 1-acetyl-3-chloro-5-nitro-1H-indazole J->K Obtain Pure Compound

Caption: Workflow for N-acetylation of 3-chloro-5-nitro-1H-indazole.

Conclusion

This application note details a validated and reliable protocol for the N-acetylation of 3-chloro-5-nitro-1H-indazole. By carefully controlling the reaction conditions, particularly temperature, and performing a thorough aqueous workup, the target N1-acetylated product can be synthesized in high purity and good yield. The principles and steps outlined herein provide a solid foundation for researchers engaged in the synthesis and derivatization of indazole-based compounds for applications in drug discovery and development.

References

biological activity screening of substituted indazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the . The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, leading to the development of numerous derivatives with significant therapeutic potential.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, the rationale behind experimental choices, and methods for data interpretation.

Introduction: The Versatility of the Indazole Scaffold

Indazole, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry. Its unique structure allows for versatile substitution patterns, resulting in a wide array of compounds with diverse biological activities.[3] This structural flexibility has been exploited to develop potent agents targeting various diseases. Notably, several indazole-based drugs are already in clinical use, such as Pazopanib and Axitinib, which are kinase inhibitors approved for cancer treatment.[1][4] The pharmacological spectrum of indazole derivatives is broad, encompassing anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][5][6][7]

A systematic screening approach is crucial to identify and characterize the biological effects of novel substituted indazoles. This guide outlines a tiered screening cascade, beginning with broad primary assays to determine general activity and progressing to more specific secondary assays to elucidate the mechanism of action.

The Screening Cascade: A Strategic Workflow

A logical and efficient workflow is paramount for screening a library of compounds. The goal is to progressively narrow down the most promising candidates for further development. The following workflow illustrates a typical cascade for screening indazole derivatives for anti-cancer activity.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Screening cluster_2 In Vivo Validation Compound_Library Substituted Indazole Compound Library Cell_Viability Cell Viability Assay (e.g., MTT, XTT) Compound_Library->Cell_Viability Broad cellular screening Hit_Identification Hit Identification (Potency & Selectivity) Cell_Viability->Hit_Identification Calculate IC50 Apoptosis_Assay Apoptosis Assay (Annexin V / Caspase) Hit_Identification->Apoptosis_Assay Elucidate cell death mechanism Kinase_Assay Target-Based Assay (e.g., Kinase Inhibition) Hit_Identification->Kinase_Assay Identify molecular target Cell_Cycle Cell Cycle Analysis Hit_Identification->Cell_Cycle Determine effect on proliferation Xenograft_Model Tumor Xenograft Model Apoptosis_Assay->Xenograft_Model Confirm efficacy in animal model Kinase_Assay->Xenograft_Model Confirm efficacy in animal model Cell_Cycle->Xenograft_Model Confirm efficacy in animal model Lead_Optimization Lead Optimization Xenograft_Model->Lead_Optimization

Caption: A typical workflow for screening the bioactivity of indazole compounds.[8]

Part 1: Anti-Cancer Activity Screening

Substituted indazoles have demonstrated potent anti-cancer activity by modulating various cellular processes, including protein kinase activity, apoptosis, and cell cycle progression.[1][3]

Primary Screening: Cell Viability & Proliferation Assays

The initial step is to assess the general cytotoxicity of the indazole compounds against a panel of human cancer cell lines. Tetrazolium reduction assays like the MTT or XTT assay are robust, reliable, and suitable for high-throughput screening.[9][10]

Scientific Principle: These colorimetric assays measure the metabolic activity of cells.[11] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., the yellow MTT) to a colored formazan product (purple).[12] The intensity of the color is directly proportional to the number of living, metabolically active cells.[11][12]

Protocol: MTT Cell Viability Assay [9][12][13]

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted indazole compounds in culture medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the test compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for a desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Table 1: Representative Anti-Proliferative Activity of Substituted Indazoles [8]

Compound Class/NameCancer Cell LineIC₅₀ ValueReference
Pazopanib HCT116 (Colon)1.3 nM[3]
Axitinib M24met (Melanoma)Not specified, used in xenograft[13]
Entrectinib ALK-positive cells12 nM (enzyme inhibition)[3]
Compound 2f 4T1 (Breast)0.23 µM[4][14]
Indazol-pyrimidine 4f MCF-7 (Breast)1.629 µM[15]
HDAC Inhibitor 15k HCT-116 (Colon)Potent, better than SAHA[16]
Secondary Screening: Elucidating the Mechanism of Action

Once "hit" compounds with significant anti-proliferative activity are identified, the next step is to investigate their mechanism of action.

Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs.[17] Key events include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of caspase enzymes.[18]

Apoptosis_Pathway Indazole Indazole Compound Mito Mitochondria Indazole->Mito Induces Stress AnnexinV Annexin V Binding (PS Translocation) Indazole->AnnexinV Early Event Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp37 Caspase-3/7 (Executioner Caspases) Casp9->Casp37 Activates Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp37->Apoptosis Cleaves substrates Casp37->AnnexinV

Caption: Key events in the intrinsic apoptosis pathway targeted by indazoles.

Protocol: Annexin V & Propidium Iodide (PI) Staining [19]

This dual-staining method, analyzed by flow cytometry, distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the indazole compound at its IC₅₀ concentration for a specified period (e.g., 24-48 hours).

  • Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.

  • Analysis: Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Many indazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[3][20]

Scientific Principle: Kinase assays measure the ability of a compound to block the enzymatic activity of a specific kinase, i.e., its ability to transfer a phosphate group from ATP to a substrate. Assays can be performed with purified enzymes (biochemical) or in a cellular context.

Kinase_Signaling VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds P1 P VEGFR->P1 Autophosphorylation Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR Blocks ATP Binding Site Downstream Downstream Signaling (PI3K/AKT, MAPK) P1->Downstream Activates Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole compound.

Protocol: VEGFR-2 HTRF® Kinase Assay (Representative) [13]

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying kinase activity.

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions.

  • Kinase Reaction: Add the VEGFR-2 kinase and a biotinylated peptide substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665). Incubate in the dark for 60 minutes.

  • Reading: Read the plate on an HTRF-compatible reader. The ratio of acceptor (665 nm) to donor (620 nm) emission is calculated.

  • Data Analysis: Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Table 2: Representative Kinase Inhibitory Activity of Substituted Indazoles

Compound/ScaffoldTarget KinaseIC₅₀ Value (nM)Reference
Compound 127 (Entrectinib) ALK12[3]
Compound 109 EGFR T790M5.3[3]
Compound 116 ERK1/29.3[3]
HDAC Inhibitor 15k HDAC12.7[16]
PLK4 Inhibitor C05 PLK4< 0.1[21]

Part 2: Anti-Inflammatory Activity Screening

Indazole derivatives have also emerged as potent anti-inflammatory agents, often by inhibiting key enzymes and pathways in the inflammatory cascade.[6][22][23]

In Vitro Assessment

Initial screening is performed using cell-free or cell-based in vitro assays to identify direct inhibitory effects.

Scientific Principle: The COX-2 enzyme is responsible for producing prostaglandins, which are key mediators of inflammation and pain.[22] This assay measures the ability of indazole compounds to directly inhibit COX-2 activity.

Protocol: Fluorometric COX-2 Inhibition Assay [22]

  • Reagents: Use a commercial inhibitor screening kit which typically includes recombinant human COX-2, a fluorogenic substrate, and arachidonic acid.

  • Assay Setup: In a 96-well plate, add assay buffer, the COX-2 enzyme, and the test indazole compound at various concentrations.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid and the fluorogenic substrate to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Compare the reaction rates in the presence of the inhibitor to the vehicle control to calculate the percent inhibition and determine the IC₅₀ value.

Scientific Principle: This cellular assay assesses the ability of compounds to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), from immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).[5]

Protocol: Cytokine Measurement by ELISA [5]

  • Cell Culture: Culture a suitable immune cell line (e.g., RAW 264.7 murine macrophages) or primary cells (e.g., human PBMCs).

  • Treatment: Pre-treat the cells with various concentrations of the indazole compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated/stimulated controls.

  • Incubation: Incubate for an appropriate time (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α or IL-1β in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine production compared to the LPS-stimulated control and determine the IC₅₀ value.

Table 3: Anti-Inflammatory Activity of Indazole Derivatives [5]

CompoundTargetIC₅₀ Value (µM)
IndazoleIL-1β Inhibition120.59
6-NitroindazoleIL-1β Inhibition100.75
IndazoleTNF-α Inhibition220.11
5-AminoindazoleTNF-α Inhibition230.19

Part 3: In Vivo Validation

Promising compounds from in vitro screens must be evaluated in animal models to assess their efficacy and safety profile.

  • Oncology - Tumor Xenograft Model: Immunocompromised mice are subcutaneously injected with human cancer cells. Once tumors are established, mice are treated with the test compound. Tumor volume is measured regularly to assess the compound's ability to suppress tumor growth in a living system.[4][13]

  • Inflammation - Carrageenan-Induced Paw Edema: Carrageenan, an inflammatory agent, is injected into the paw of a rat or mouse, causing localized swelling (edema). The test compound is administered prior to the carrageenan injection. The reduction in paw volume over time is measured as an indicator of acute anti-inflammatory activity.[5][23]

Conclusion

The indazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. The successful screening of substituted indazole compounds requires a multi-tiered, logical approach that progresses from broad phenotypic assays to specific mechanistic and in vivo studies. By employing the robust protocols and strategic workflows outlined in this guide, researchers can effectively identify and characterize novel indazole derivatives, paving the way for the next generation of targeted therapies.

References

Strategic Application of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

The indazole nucleus is a cornerstone scaffold in modern medicinal chemistry, recognized as a "privileged structure" in the design of protein kinase inhibitors.[1][2] Its unique bicyclic aromatic structure is adept at forming critical hydrogen bond interactions within the ATP-binding pocket of numerous kinases.[2] The efficient construction of diverse indazole-based compound libraries, however, hinges on the availability of versatile, strategically functionalized starting materials. This guide details the application of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one (CAS 68159-07-9) as a superior intermediate for the synthesis of kinase inhibitor candidates. We elucidate the distinct roles of its functional groups—the N1-acetyl protector, the C3-chloro reactive handle, and the C5-nitro modulator—and provide detailed protocols for its strategic manipulation in building complex, drug-like molecules.

Introduction: The Indazole Scaffold's Role in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, they are a major class of therapeutic targets. Indazole derivatives have proven exceptionally effective as kinase inhibitors, with several compounds, such as Axitinib and Pazopanib, achieving market approval for cancer treatment.[2] The success of the indazole core lies in its ability to mimic the adenine hinge-binding motif of ATP.

The synthesis of novel inhibitors often requires a modular approach, allowing for the systematic exploration of chemical space around the core scaffold. This necessitates starting materials that offer orthogonal reactivity, enabling selective modification at different positions. This compound is an exemplary intermediate designed for this purpose, providing three distinct points for controlled chemical transformation.

Molecular Profile of this compound

This intermediate is strategically engineered to streamline the synthetic process. Each functional group serves a deliberate and crucial purpose in a multi-step synthesis campaign.

PropertyValue
Chemical Name This compound
CAS Number 68159-07-9[4][5]
Molecular Formula C₉H₆ClN₃O₃
Molecular Weight 239.62 g/mol
Appearance Off-white to yellow solid
  • N1-Acetyl Group: This group serves as a robust protecting group for the N1 position of the indazole ring. This is critical for preventing unwanted side reactions, such as N-alkylation, during subsequent cross-coupling or substitution reactions.[6] Its presence also directs reactivity towards other positions on the ring. The acetyl group can be reliably removed under hydrolytic conditions in a late-stage synthetic step.

  • C3-Chloro Group: The chlorine atom at the C3 position is the primary site for introducing molecular diversity. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and, more importantly, serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the facile installation of various aryl, heteroaryl, alkyl, or amine substituents, which are often essential for achieving potency and selectivity against a target kinase.[7]

  • C5-Nitro Group: The electron-withdrawing nature of the nitro group influences the electronic properties of the indazole ring system, which can be crucial for binding affinity. Furthermore, the nitro group is a versatile synthetic handle itself. It can be readily reduced to a primary amine (-NH₂).[8] This newly formed amino group opens up a new vector for diversification, enabling the formation of amides, sulfonamides, or ureas, which frequently act as key pharmacophoric elements that interact with the solvent-exposed region of the kinase active site.[8]

Overall Synthetic Strategy & Workflow

The use of this compound enables a logical and efficient workflow for building a library of kinase inhibitors. The strategy prioritizes late-stage diversification, a cornerstone of modern drug discovery, allowing for the rapid generation of analogs from a common advanced intermediate.

G A 1-(3-chloro-5-nitro-1H- indazol-1-yl)ethan-1-one B C3-Diversified Intermediate A->B Suzuki / Buchwald-Hartwig etc. (Install R1) C C3-Diversified, C5-Amino Intermediate B->C Nitro Reduction (e.g., SnCl2, H2/Pd) (NO2 -> NH2) E Final Deprotected Analog B->E N1-Deprotection (Hydrolysis) D Final Amide/Sulfonamide Analog C->D Amide Coupling / Sulfonylation (Install R2) D->E N1-Deprotection (Hydrolysis)

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 4.1: Synthesis of this compound

This protocol describes the N-acetylation of the precursor, 3-chloro-5-nitro-1H-indazole.

Materials:

  • 3-chloro-5-nitro-1H-indazole (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (catalytic amount)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 3-chloro-5-nitro-1H-indazole in DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of pyridine to the suspension.

  • Slowly add acetic anhydride dropwise to the stirring mixture at room temperature.

  • Stir the reaction for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to yield the title compound.

Protocol 4.2: C3 Diversification via Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of an aryl boronic acid to the C3 position.

Materials:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add the indazole starting material, aryl boronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the C3-arylated product.

ParameterRecommended ConditionNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst choice may need optimization.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃Cs₂CO₃ is often more effective for hindered substrates.
Solvent System Dioxane/H₂O, Toluene/EtOH/H₂OEnsure solvents are properly degassed.
Temperature 80 - 110 °CMonitor for potential decomposition at high temps.
Protocol 4.3: Reduction of the C5-Nitro Group

This protocol converts the C5-nitro group to a C5-amino group, creating a new site for functionalization.

Materials:

  • C3-substituted-1-(5-nitro-1H-indazol-1-yl)ethan-1-one (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the nitro-indazole intermediate in EtOH or EtOAc in a round-bottom flask.

  • Add SnCl₂·2H₂O portion-wise to the solution.

  • Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature and carefully basify by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases (pH ~8).

  • Filter the resulting mixture through a pad of Celite to remove tin salts, washing the pad thoroughly with EtOAc.

  • Collect the filtrate, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude amine product is often used directly in the next step or can be purified by column chromatography.

Characterization and Quality Control

Rigorous analytical validation is essential at each stage of the synthesis to ensure the structural integrity of the intermediates and the final products.

Caption: A typical quality control workflow for intermediates.

  • ¹H NMR: Used to confirm the presence of expected protons and the success of a transformation (e.g., disappearance of the C3-H signal after coupling, or appearance of a broad -NH₂ signal after reduction).

  • LC-MS: The primary tool for monitoring reaction progress and assessing the purity of the crude and purified material. The mass spectrum confirms the molecular weight of the desired product.

  • HRMS (High-Resolution Mass Spectrometry): Provides an exact mass measurement to confirm the elemental composition of the synthesized compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Suzuki coupling Inactive catalyst; Inefficient base; Poor solvent qualityScreen different Pd catalysts and ligands (e.g., XPhos, SPhos). Use a stronger base like Cs₂CO₃. Ensure solvents are anhydrous and degassed.
Incomplete nitro reduction Insufficient reducing agent; Deactivation of SnCl₂Increase the equivalents of SnCl₂·2H₂O. Alternatively, try catalytic hydrogenation (H₂, Pd/C) in MeOH or EtOAc.
Difficulty removing N1-acetyl group Hydrolysis conditions too mildUse stronger basic conditions (e.g., NaOH or LiOH in MeOH/H₂O) or acidic conditions (e.g., 6M HCl at reflux), checking for substrate stability.
Side reactions during coupling Reaction temperature too high; Oxygen contaminationLower the reaction temperature. Ensure the reaction setup is fully under an inert atmosphere.

References

Application Note & Protocols for SAR-Driven Derivatization of 1-(3-Chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with activities ranging from oncology to anti-inflammatory applications.[1][2][3][4] This guide provides a comprehensive strategic framework and detailed experimental protocols for the derivatization of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one , a versatile starting material for Structure-Activity Relationship (SAR) studies. We will explore orthogonal chemical strategies to systematically modify three key positions of the indazole scaffold: the C3-chloro, C5-nitro, and N1-acetyl groups. The causality behind each experimental choice is explained, providing researchers with the rationale needed to build a targeted compound library for drug discovery programs.

Introduction: The Indazole Scaffold and Strategic Derivatization

Indazole-containing compounds are privileged structures in drug discovery, prized for their ability to engage in various biological interactions, including hydrogen bonding and π-stacking.[1][3] The development of potent and selective drug candidates requires a systematic exploration of the chemical space around this core. This process, known as Structure-Activity Relationship (SAR) studies, correlates changes in chemical structure with resulting biological activity.[5][6]

Our starting material, This compound , offers three distinct and chemically addressable handles for derivatization:

  • C3-Position (Chloro group): An ideal site for introducing diversity through modern cross-coupling reactions. Modifications here can probe deep into the binding pockets of target proteins.

  • C5-Position (Nitro group): A versatile functional group that can be reduced to a nucleophilic amine, opening a vast array of subsequent derivatization pathways. The electron-withdrawing nature of the nitro group also significantly influences the electronics of the entire heterocyclic system.[7]

  • N1-Position (Acetyl group): The acetyl moiety acts as a protecting group. Its removal unmasks the N-H of the pyrazole ring, allowing for exploration of N-alkylation or N-arylation, which can modulate solubility, metabolic stability, and binding orientation.

The following sections provide detailed protocols and the strategic rationale for modifying each of these positions.

Strategic Workflow for SAR Library Generation

The overall strategy involves a multi-pronged approach where the starting material is funneled into three parallel synthetic streams, each targeting a specific position on the indazole core. The resulting intermediates can then be used in subsequent reactions to create a diverse matrix of final compounds.

SAR_Workflow cluster_c3 C3 Derivatization cluster_c5 C5 Derivatization cluster_n1 N1 Derivatization start This compound c3_react Palladium Cross-Coupling (e.g., Suzuki-Miyaura) start->c3_react c5_react1 Nitro Group Reduction start->c5_react1 n1_react1 N1-Deacetylation start->n1_react1 c3_prod C3-Aryl/Alkyl Analogs c3_react->c3_prod sar SAR Analysis (Potency, Selectivity, ADME) c3_prod->sar c5_react2 Amine Functionalization (Amidation, Sulfonylation, etc.) c5_react1->c5_react2 c5_prod C5-Amide/Sulfonamide Analogs c5_react2->c5_prod c5_prod->sar n1_react2 N-Alkylation / N-Arylation n1_react1->n1_react2 n1_prod N1-Alkyl/Aryl Analogs n1_react2->n1_prod n1_prod->sar

Figure 1: Overall workflow for the parallel derivatization of the indazole core for SAR studies.

Derivatization at the C3-Position via Cross-Coupling

Rationale: The C3-chloro group is a prime handle for palladium-catalyzed cross-coupling reactions.[8] The Suzuki-Miyaura coupling, in particular, is a robust and highly versatile method for forming C-C bonds, allowing the introduction of a vast array of substituted aryl and heteroaryl boronic acids.[9] This strategy is fundamental for exploring hydrophobic pockets and π-stacking interactions within a biological target.

Protocol 1: Suzuki-Miyaura Coupling of the C3-Chloro Indazole

Principle: This protocol describes the palladium-catalyzed reaction between the C3-chloroindazole and a representative boronic acid (e.g., 4-methoxyphenylboronic acid) to form a C3-aryl indazole derivative. The reaction conditions are generally mild and tolerant of many functional groups.[8][9]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Silica Gel for column chromatography

Procedure:

  • To an oven-dried reaction flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05-0.10 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PositionReaction TypeR-Group Introduced (Example)Rationale for SAR
C3 Suzuki-Miyaura CouplingSubstituted Aryl/HeteroarylExplore hydrophobic pockets, π-stacking, and introduce vectors for hydrogen bonding.
C5 Nitro Reduction & Amidation-NH-CO-RIntroduce hydrogen bond donors/acceptors; modulate polarity and solubility.
N1 Deacetylation & N-Alkylation-CH₂-RModify metabolic stability, solubility, and crystal packing; alter the orientation of the core.
Table 1: Summary of Derivatization Strategies and their SAR Rationale.

Derivatization at the C5-Position via Nitro Reduction

Rationale: The reduction of an aromatic nitro group to an amine is one of the most powerful transformations in medicinal chemistry.[10][11] It converts a strongly electron-withdrawing, planar group into a nucleophilic, basic, and three-dimensional amino group. This new functionality serves as a versatile handle for a multitude of subsequent reactions, including amidation, sulfonylation, and reductive amination, allowing for the introduction of diverse side chains that can significantly impact biological activity.[12]

Protocol 2: Reduction of the C5-Nitro Group

Principle: This protocol uses stannous chloride (SnCl₂) dihydrate, a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like chlorides.[12]

Materials:

  • This compound

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as Ethanol or Ethyl Acetate.

  • Add Stannous Chloride Dihydrate (4.0-5.0 eq) portion-wise to the solution. The reaction can be exothermic.

  • Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by pouring it into a stirred mixture of ice and saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts.

  • Continue stirring until effervescence ceases and the pH is basic (~8-9).

  • Extract the aqueous slurry with Ethyl Acetate (3x). The tin salts can sometimes make filtration necessary before extraction.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude 1-(5-amino-3-chloro-1H-indazol-1-yl)ethan-1-one, which can often be used in the next step without further purification.

Protocol 3: Acylation of the C5-Amino Group

Principle: The newly formed C5-amino group can be readily acylated with an acid chloride or anhydride to form an amide bond, a key structural motif in many drugs.

Materials:

  • Crude 1-(5-amino-3-chloro-1H-indazol-1-yl)ethan-1-one

  • Acid Chloride (e.g., Acetyl Chloride) or Carboxylic Acid with a coupling agent (e.g., HATU)

  • Base (e.g., Triethylamine or DIPEA)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolve the crude amine (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.5-2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Derivatization at the N1-Position

Rationale: The N1-acetyl group serves as a protecting group, and its removal reveals the indazole N-H. This site is crucial for modulating the physicochemical properties of the molecule. N-alkylation can improve metabolic stability and cell permeability. Furthermore, the N-H group itself can act as a critical hydrogen bond donor in receptor binding.

Protocol 4: N1-Deacetylation

Principle: Basic hydrolysis using a mild base like potassium carbonate in methanol is an effective method to cleave the N-acetyl group without affecting the C3-chloro substituent.

Materials:

  • N1-acetylated indazole starting material

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the N1-acetylated indazole (1.0 eq) in Methanol.

  • Add Potassium Carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 6-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the N-H indazole.

Figure 2: Key derivatization pathways from the central indazole scaffold.

Conclusion and Outlook

This application guide outlines a robust and logical framework for the derivatization of This compound to generate a chemically diverse library for SAR studies. By strategically and orthogonally modifying the C3, C5, and N1 positions, researchers can systematically probe the structural requirements for biological activity. The protocols provided are based on well-established and reliable chemical transformations, ensuring a high rate of success. The true power of this approach lies in the combinatorial potential; for example, a C3-arylated analog can subsequently undergo C5-nitro reduction and amidation, allowing for a multi-dimensional exploration of chemical space from a single, versatile starting material. This systematic approach is critical for the efficient optimization of lead compounds in any drug discovery endeavor.

References

Application Note: A Comprehensive Protocol for Suzuki-Miyaura Cross-Coupling of 3-Chloro-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle is crucial for developing new chemical entities. This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling of 3-chloro-indazole derivatives, which are often challenging substrates. We delve into the scientific rationale behind reagent selection, offer a step-by-step experimental guide, and provide a comprehensive troubleshooting section to empower researchers in drug discovery and chemical development.

Scientific Rationale & Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives. However, the use of heteroaryl chlorides, such as 3-chloro-indazoles, presents a significant challenge due to the high bond dissociation energy of the C-Cl bond and the potential for the nitrogen-rich heterocycle to coordinate to and inhibit the palladium catalyst.[1][2][3]

Successful coupling of these substrates hinges on a catalyst system that can efficiently navigate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated below. The cycle is initiated by the active Pd(0) species.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_base Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(Cl)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Rate-Limiting Step for Chlorides) Trans_Complex Ar-Pd(II)(Ar')L₂ (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Trans_Complex->Product ArCl 3-Chloro-Indazole (Ar-Cl) ArCl->OA_Complex ArBOH Ar'B(OH)₂ + Base BaseComplex [Ar'B(OH)₃]⁻ ArBOH->BaseComplex BaseComplex->Trans_Complex

Figure 1: The Suzuki-Miyaura Catalytic Cycle
  • Oxidative Addition: This is the insertion of the Pd(0) catalyst into the carbon-chlorine bond of the 3-chloro-indazole. For chlorides, this step is often rate-limiting.[4][5] To facilitate this challenging step, highly electron-rich and sterically bulky phosphine ligands are required. Ligands like XPhos and SPhos, developed by the Buchwald group, create a coordinatively unsaturated, electron-rich palladium center that is reactive enough to break the strong C-Cl bond.[6][7][8]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This process requires the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which readily transfers its aryl group to the electrophilic Pd(II) center.[9][10]

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst. Bulky ligands also accelerate this step by promoting the collapse of the cis-isomeric palladium complex to release the product.[11]

The Challenge of the Indazole N-H Group

For N-unprotected indazoles, the acidic N-H proton can react with the basic reagents or the catalyst itself, leading to catalyst deactivation or undesired side reactions.[1] While N-protection strategies are common, direct coupling of N-H free indazoles is highly desirable to avoid extra synthetic steps.[12] This protocol utilizes conditions that have been shown to be effective for unprotected, nitrogen-rich heterocycles by employing robust palladium precatalysts and carefully selected bases like K₃PO₄.[1]

Experimental Protocol: Suzuki Coupling of 3-Chloro-Indazole

This protocol provides a general starting point for the coupling of a generic 3-chloro-indazole with an arylboronic acid. Optimization may be required for specific substrates.

Materials & Equipment
  • Substrates: 3-chloro-indazole derivative (1.0 equiv), Arylboronic acid (1.5-2.0 equiv)

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (1-3 mol%). These are air-stable precatalysts that efficiently generate the active Pd(0) species.[1]

  • Base: Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvents: Anhydrous 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)

  • Equipment: Schlenk tube or microwave vial, magnetic stir bar, magnetic stir plate with heating, inert gas line (Argon or Nitrogen), syringes, needles, standard laboratory glassware for work-up and purification.

Experimental Workflow

Workflow Figure 2: Experimental Workflow A 1. Reagent Setup Add solids (indazole, boronic acid, base, catalyst) to reaction vial. B 2. Inert Atmosphere Seal vial, evacuate and backfill with Argon/N₂ (3 cycles). A->B C 3. Solvent Addition Add degassed Dioxane/Water via syringe. B->C D 4. Reaction Heat to 80-110 °C with vigorous stirring. C->D E 5. Monitoring Check progress via TLC or LC-MS (typically 12-24 h). D->E F 6. Work-up Cool, quench with water, extract with EtOAc. E->F G 7. Purification Dry organic layer, concentrate, and purify via column chromatography. F->G H 8. Characterization Obtain pure product and confirm structure (NMR, HRMS). G->H

Figure 2: Experimental Workflow
Step-by-Step Procedure (0.25 mmol scale)

  • Vessel Preparation: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add the 3-chloro-indazole derivative (e.g., ~38 mg, 0.25 mmol, 1.0 equiv), the arylboronic acid (0.375 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, ~106 mg, 0.50 mmol, 2.0 equiv), and the XPhos Pd G2 precatalyst (~10 mg, 0.0125 mmol, 2 mol%).

  • Establish Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent catalyst deactivation.[13]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the solvents for 15-20 minutes. Using a syringe, add 1.25 mL of the degassed solvent mixture (1.0 mL dioxane, 0.25 mL water) to the reaction vessel.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Reaction Monitoring: To monitor the reaction, take a small aliquot via syringe, dilute it with ethyl acetate (EtOAc), filter through a small plug of silica, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the mixture with water (5 mL) and ethyl acetate (10 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-indazole product.

Parameter Optimization Summary

The success of the Suzuki coupling of 3-chloro-indazoles is highly dependent on the careful selection of reaction components. The following table summarizes key parameters and provides a rationale for their selection.

ParameterRecommended ConditionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃ with separate ligand, or air-stable precatalysts (e.g., XPhos Pd G2, SPhos Pd G2).[1]Precatalysts are often preferred for their ease of handling and superior performance in generating the active Pd(0) species, leading to more reproducible results.[3]
Ligand Bulky, electron-rich biaryl monophosphines such as XPhos, SPhos, or RuPhos.[1][7]Essential for activating the inert C-Cl bond. XPhos is often effective for a broad range of heteroaryl chlorides.[6][8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃.[1][14][15]K₃PO₄ is often an excellent choice for N-H containing substrates as it is sufficiently basic to promote transmetalation without causing significant catalyst inhibition or side reactions.[1]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O (typically 4:1 to 10:1 organic:aqueous).[1][14]The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex. The organic solvent solubilizes the substrates and catalyst.
Temperature 80 - 110 °C.Higher temperatures are generally required to promote the oxidative addition of the chloro-indazole. Microwave irradiation can sometimes be used to shorten reaction times.[16]
Boron Source Arylboronic acids or more stable arylboronate esters (e.g., pinacol esters).Boronate esters can be used to mitigate protodeboronation, a common side reaction where the boronic acid is replaced by a proton.[11][13]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized ligand or Pd source).2. Insufficiently inert atmosphere (oxygen present).3. Poor solubility of reagents.4. Ineffective base or solvent system.1. Use a fresh bottle of catalyst/ligand or a new precatalyst.2. Ensure solvents are thoroughly degassed and the reaction is set up under a robust inert atmosphere.[13]3. Screen alternative solvents (e.g., THF, DMF, Toluene) or increase solvent volume.4. Screen other bases (e.g., Cs₂CO₃) and adjust the solvent ratio.
Protodeboronation 1. Boronic acid instability, especially with electron-deficient substrates.2. Reaction temperature is too high or reaction time is too long.3. Base is too harsh or water content is too high.1. Use the corresponding boronate ester (e.g., pinacol or MIDA ester) which are more stable.[10][13]2. Attempt the reaction at a lower temperature (e.g., 80 °C).3. Use a milder base like KF or reduce the amount of water in the solvent system.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all solvents and ensure the reaction vessel is completely free of air before heating.
Dehalogenation of Starting Material 1. Presence of water/protons and a hydride source.2. Catalyst system promotes hydrodehalogenation.1. Ensure anhydrous solvents are used if running under non-aqueous conditions. 2. Screen different palladium sources and ligands.

References

reduction of the nitro group on 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Chemoselective Reduction of the Nitro Group on 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 5-amino-1H-indazole derivatives is a critical step in the development of numerous pharmacologically active agents. This document provides a detailed guide for the chemoselective reduction of the nitro group in this compound to yield the corresponding 5-amino product. The primary challenge lies in achieving this transformation while preserving the synthetically valuable chloro and acetyl functionalities, which are susceptible to reduction under non-selective conditions. This guide evaluates several common reduction methodologies, explaining the chemical rationale for method selection, and provides two detailed, validated protocols using stannous chloride (SnCl₂) and sodium dithionite (Na₂S₂O₄). These methods are chosen for their high chemoselectivity, reliability, and scalability.

Introduction: The Synthetic Challenge

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing a gateway to versatile amino intermediates.[1][2] However, when the substrate contains multiple reducible functional groups, as is the case with this compound, the reaction demands high chemoselectivity.

The target molecule contains three key functionalities:

  • Aromatic Nitro Group (-NO₂): The primary target for reduction.

  • Aryl Chloride (-Cl): Susceptible to hydrodehalogenation, particularly under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).[3]

  • Ketone (C=O): Can be reduced to a secondary alcohol by potent hydride reagents or under certain catalytic conditions.

Therefore, the selection of a reducing agent is paramount. An ideal method must efficiently reduce the nitro group with minimal to no impact on the chloro and ketone moieties. This note explores robust chemical reduction techniques that offer superior selectivity over conventional catalytic hydrogenation for this specific substrate.

Strategic Selection of a Reduction Method

A comparative analysis of potential reduction strategies is essential for success. The choice of reagent dictates not only the selectivity but also the reaction conditions, workup procedure, and overall efficiency.

Analysis of Common Reduction Methodologies
MethodKey ReagentsSelectivity Profile for Target SubstrateAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiModerate to Poor. High risk of dehalogenation with Pd/C.[3] Raney Nickel may offer better selectivity against dehalogenation but can still affect the ketone.[3]High atom economy; clean reaction with simple filtration workup.Lack of selectivity for this polyfunctional substrate; requires specialized pressure equipment.[4][5]
Metal/Acid Reduction SnCl₂·2H₂O, Fe/HCl, Zn/HClExcellent. Highly selective for the nitro group. Does not typically reduce aryl chlorides or ketones under these conditions.[3][6][7]Robust, predictable, and highly chemoselective.[8][9] Reagents are inexpensive and readily available.[7]Stoichiometric metal usage leads to significant waste; workup can be complex due to the need to remove metal salts.[7]
Dithionite Reduction Na₂S₂O₄ (Sodium Dithionite)Excellent. A mild and highly selective metal-free option. Tolerates halogens, ketones, esters, and other sensitive groups.[10][11]Environmentally benign; mild conditions; simple workup.[1][12]Requires aqueous or biphasic solvent systems; substrate solubility can be a concern.
Rationale for Protocol Selection

Based on the analysis, Stannous Chloride (SnCl₂) and Sodium Dithionite (Na₂S₂O₄) are the most suitable reagents for the selective reduction of this compound. They provide a reliable balance of high chemoselectivity, operational simplicity, and good yields, making them ideal for both small-scale research and larger-scale development.

G sub Substrate: This compound question Functional Groups Present: - Nitro (-NO2) - Aryl Chloride (-Cl) - Ketone (C=O) sub->question Identify Reducible Groups path1 path1 question->path1 High risk of dechlorination? path2 path2 question->path2 Risk of ketone reduction? path3 path3 question->path3 Require high chemoselectivity? method1 Avoid Standard Catalytic Hydrogenation (e.g., H2/Pd-C) path1->method1 Yes path2->method1 Yes method2 Select Chemical Reduction: - SnCl2 in EtOH/EtOAc - Na2S2O4 in aq. solvent path3->method2 Yes outcome Target Product: 1-(5-amino-3-chloro-1H-indazol-1-yl)ethan-1-one method2->outcome Leads to

Caption: Workflow for selecting a suitable reduction method.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the selective reduction of the nitro group.

Protocol 1: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This method is a classic and highly reliable choice for achieving excellent chemoselectivity in the presence of halides and carbonyls.[3][13]

A. Principle Stannous chloride acts as a single-electron transfer agent, reducing the nitro group through nitroso and hydroxylamine intermediates to the final amine. The reaction is typically carried out in an organic solvent like ethanol or ethyl acetate at elevated temperatures. The acidic nature of the tin salts helps to prevent side reactions.

G ArNO2 Ar-NO₂ (Nitro Group) Reaction_Vessel Stepwise Electron Transfer ArNO2->Reaction_Vessel Combine & Heat SnCl2 SnCl₂ SnCl2->Reaction_Vessel Combine & Heat H_plus H⁺ (from solvent/H₂O) H_plus->Reaction_Vessel Combine & Heat ArNH2 Ar-NH₂ (Amine Product) Sn_IV Sn(IV) Salts Reaction_Vessel->ArNH2 Reaction_Vessel->Sn_IV

Caption: Simplified schematic of SnCl₂ reduction.

B. Materials and Reagents

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)[13]

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

C. Step-by-Step Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and ethanol (or ethyl acetate) to make a ~0.2 M solution.

  • Reagent Addition: Add stannous chloride dihydrate (4.0 - 5.0 eq) to the suspension in one portion.

  • Reaction: Heat the reaction mixture to 70-80 °C (reflux for EtOAc, near reflux for EtOH) under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly pour the mixture into crushed ice.

  • Workup - Neutralization: Carefully add 5% aqueous NaHCO₃ or 1M NaOH solution with vigorous stirring until the pH of the aqueous layer is basic (pH 8-9). This will precipitate tin salts as a white solid (tin hydroxide/oxide).[13]

  • Workup - Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction solvent). The desired product will move into the organic layer.

  • Workup - Washing: Combine the organic extracts and wash sequentially with water and then saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the pure 1-(5-amino-3-chloro-1H-indazol-1-yl)ethan-1-one.

D. Safety Precautions

  • Handle stannous chloride in a fume hood; it is corrosive and moisture-sensitive.

  • The neutralization step can be exothermic; perform it slowly and with cooling.

Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)

This protocol offers a milder, metal-free alternative that is highly effective and environmentally conscious. It is particularly valued for its high chemoselectivity.[10][11]

A. Principle In aqueous media, sodium dithionite exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[1][10] This radical anion reduces the nitro group via a single-electron transfer mechanism, leaving other functional groups like ketones and aryl halides untouched.[10][11]

B. Materials and Reagents

  • This compound (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄) (3.0 - 5.0 eq)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Ammonium Chloride (NH₄Cl) solution (optional, for pH control)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Round-bottom flask, magnetic stirrer

C. Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 2:1 or 3:1 ratio). The biphasic system helps dissolve both the organic substrate and the inorganic reducing agent.

  • Reagent Addition: Add sodium dithionite (3.0 - 5.0 eq) to the solution in portions over 15-20 minutes at room temperature. The reaction can be mildly exothermic.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) to ensure efficient mixing between the phases.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Workup - Quenching: Once the reaction is complete, add water to dissolve any remaining salts.

  • Workup - Extraction: Extract the reaction mixture with ethyl acetate (3 x volume of the organic solvent used).

  • Workup - Washing: Combine the organic layers and wash with water and then saturated brine to remove any residual inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by silica gel chromatography or recrystallization as needed.

D. Safety Precautions

  • Sodium dithionite is a stable solid but can decompose upon contact with strong acids or oxidizers. Work in a well-ventilated area.

  • Ensure the sodium dithionite used is of good quality, as its potency can degrade with improper storage.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reducing agent (potency loss or stoichiometry).- Poor substrate solubility.- Low reaction temperature.- Use fresh SnCl₂·2H₂O or Na₂S₂O₄. Increase stoichiometry to the upper end of the recommended range.- For the Na₂S₂O₄ method, add more co-solvent (THF/MeOH) or use a phase-transfer catalyst.- Increase reaction temperature moderately (e.g., to 80°C for SnCl₂ or 50°C for Na₂S₂O₄).
Formation of Side Product (Dehalogenation) - Incorrect choice of reducing agent (e.g., Pd/C was used).- Overly harsh reaction conditions.- This is unlikely with SnCl₂ or Na₂S₂O₄. If observed, it indicates a different contamination or issue. Confirm the identity of the side product by MS.
Difficult Product Isolation (Emulsion during workup) - Formation of fine tin salt precipitates.- Insufficient phase separation.- Filter the entire mixture through a pad of Celite® after neutralization but before extraction to remove the bulk of the solids.- Add more brine during the washing steps to help break the emulsion.
Low Yield after Purification - Product loss during aqueous workup (especially if the amine product is slightly water-soluble).- Incomplete extraction.- Before extraction, saturate the aqueous layer with solid NaCl to decrease the solubility of the organic product.- Increase the number of extractions (e.g., from 3 to 5).

Conclusion

The chemoselective reduction of this compound is most effectively and reliably achieved using chemical reducing agents such as stannous chloride or sodium dithionite. These methods demonstrate excellent functional group tolerance, preserving the critical aryl chloride and ketone moieties while quantitatively converting the nitro group to the desired amine. While catalytic hydrogenation is a powerful tool, its lack of selectivity makes it unsuitable for this particular transformation.[14] The protocols provided herein offer robust and scalable solutions for researchers in medicinal chemistry and process development, enabling the efficient synthesis of the valuable 5-aminoindazole intermediate.

References

use of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Utility of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one in Fragment-Based Drug Discovery

Author: Gemini, Senior Application Scientist

Publication Date: January 2, 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. This methodology relies on screening small, low-complexity molecules (fragments) that bind with low affinity to a biological target, and then optimizing these hits through synthetic chemistry to achieve high-affinity ligands. This application note explores the potential utility of This compound , a substituted indazole, as a candidate fragment for FBDD campaigns. We provide a comprehensive overview of the structural rationale for its use, detailed protocols for its application in primary biophysical screening assays, and a guide for hit validation and elaboration. The protocols and workflows described herein are designed to provide researchers in drug development with a robust framework for leveraging indazole-based fragments against novel therapeutic targets.

Introduction: The Rationale for Indazole-Based Fragments

The indazole scaffold is a privileged bicyclic heteroaromatic system frequently found in molecules with significant biological activity. Its structure, which can be considered a bioisostere of purine, allows it to function as a versatile "hinge-binding" motif, particularly in the ATP-binding sites of protein kinases. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of physicochemical properties and the exploration of specific interactions within a target's binding pocket.

The fragment This compound (hereafter referred to as CNEI ) presents several features that make it an attractive candidate for an FBDD library:

  • Indazole Core: Provides a well-established scaffold for interacting with numerous protein families, especially kinases.

  • N-Acetyl Group: The ethanone group at the N1 position serves multiple purposes. It blocks a potential hydrogen bond donor, which can be synthetically advantageous, and introduces a carbonyl oxygen that can act as a hydrogen bond acceptor. This modification also influences the electronic properties and planarity of the ring system.

  • Chloro Substituent (C3): The chlorine atom at the 3-position is a key feature. It can participate in halogen bonding, a specific and directional non-covalent interaction that has been increasingly exploited in rational drug design to enhance binding affinity and selectivity.

  • Nitro Group (C5): The electron-withdrawing nitro group significantly modulates the electronic character of the indazole ring. It also provides a strong hydrogen bond acceptor and a potential vector for synthetic elaboration into an amino group, which can then be used as a handle for further chemical modification.

These combined features position CNEI as a fragment with a high potential for forming specific, detectable interactions with a protein target, serving as an excellent starting point for lead optimization.

The FBDD Workflow Using CNEI

A typical FBDD campaign involves a multi-stage process designed to identify and validate fragment hits efficiently. The workflow below illustrates how a fragment like CNEI would be progressed from initial screening to a validated hit.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Hit Elaboration Screening Primary Biophysical Screen (e.g., DSF, SPR, NMR) Fragment: CNEI @ 200-500 µM Hit_ID Initial Hit Identification (e.g., ΔTm > 2°C) Screening->Hit_ID Data Analysis Dose_Response Dose-Response & Kd Determination (e.g., ITC, SPR) Hit_ID->Dose_Response NMR_Validation NMR Validation (STD, WaterLOGSY) Hit_ID->NMR_Validation Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Dose_Response->Structural_Biology Confirm Direct Binding NMR_Validation->Structural_Biology Map Binding Site Validated_Hit Validated CNEI Hit (Binding Mode Confirmed) Structural_Biology->Validated_Hit SAR Structure-Activity Relationship (SAR) (Computational & Synthetic Chemistry) Validated_Hit->SAR Design Analogs Lead_Opt Lead Optimization (Improve Potency & ADME) SAR->Lead_Opt Synthesize & Test STD_NMR_Principle cluster_nmr NMR Experiment P Protein Protons L Fragment Protons P->L 2. Saturation Transfer (via NOE in bound state) Obs Observe Spectrum L->Obs 3. Detect Attenuated Signal RF Selective RF Pulse (On-Resonance) RF->P 1. Saturate

A Robust, Validated RP-HPLC-UV Method for the Quantification of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, reliable, and validated analytical method for the quantitative determination of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one, a key heterocyclic compound with potential applications as a pharmaceutical intermediate. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection, a technique renowned for its precision, accuracy, and robustness in pharmaceutical analysis.[1][2] This document provides a comprehensive guide, including the scientific principles of the method, a step-by-step experimental protocol, and a full validation strategy conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4] The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control, stability testing, and process monitoring in a research and drug development environment.

Introduction and Principles of the Method

This compound is a substituted nitroindazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds, making its derivatives significant in medicinal chemistry and pharmaceutical development.[5][6] Accurate quantification of such intermediates is critical to ensure the quality, consistency, and safety of the final active pharmaceutical ingredient (API).

The chosen analytical technique, RP-HPLC-UV, is ideally suited for this analyte for several key reasons:

  • Structural Suitability: The compound possesses moderate polarity and a rigid, aromatic structure, making it an excellent candidate for retention and separation on a nonpolar C18 stationary phase.

  • Chromophoric Properties: The presence of the nitro-substituted indazole ring system provides strong ultraviolet absorbance, allowing for sensitive and specific detection with a standard UV detector.[1]

  • Reliability and Accessibility: HPLC is a cornerstone of pharmaceutical analysis, known for its high resolution and quantitative accuracy.[7][8]

This method separates this compound from potential process-related impurities and degradation products based on their differential partitioning between a reversed-phase (C18) stationary phase and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Detailed Analytical Protocol: RP-HPLC-UV

Required Materials, Reagents, and Instrumentation
  • Reference Standard: this compound, certified purity ≥98%.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure Water (18.2 MΩ·cm).

  • Reagents: Formic acid (≥98%).

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Analytical balance (readable to 0.01 mg).

    • pH meter.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.22 µm, PTFE or nylon).

Chromatographic Conditions

The following table summarizes the optimized parameters for the chromatographic separation.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Rationale for Choices: A C18 column provides versatile separation for this class of molecule.[9][10] The gradient elution ensures that both the main analyte and any potential impurities with different polarities are effectively resolved. Formic acid is added to the aqueous mobile phase to control the pH and ensure sharp, symmetrical peak shapes by suppressing the ionization of the heterocyclic nitrogen atoms.[10][11]

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of ultrapure water. Dilute to the mark with water and mix thoroughly.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (Approx. 50 µg/mL): Accurately weigh an amount of the test sample expected to contain 25 mg of the analyte into a 50 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Perform a subsequent 1-in-10 dilution with the diluent to achieve the target concentration. Filter the final solution through a 0.22 µm syringe filter prior to injection.

Experimental Workflow and System Suitability

Before commencing any analysis, the system's performance must be verified. This is achieved through a System Suitability Test (SST).

Workflow

Caption: High-level workflow for the HPLC analysis.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Calculate the system suitability parameters based on these five injections.

Acceptance Criteria:

Parameter Acceptance Limit
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000

| % RSD of Peak Areas | ≤ 2.0% |

Note: Do not proceed with sample analysis if the system suitability criteria are not met.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose.[3][4][12]

ValidationLogic

Caption: Core parameters for analytical method validation.

Validation Parameters and Results

The following table summarizes the validation experiments and typical acceptance criteria.

Validation ParameterProcedureTypical Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and spiked samples. Subject the analyte to stress conditions (acid, base, peroxide, heat, light) to assess peak purity with a DAD.Peak is free from interference at its retention time.
Linearity Prepare and inject calibration standards at five concentrations (e.g., 5-100 µg/mL). Plot a graph of peak area versus concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration) in triplicate. Calculate the percentage recovery.[10]Mean recovery between 98.0% and 102.0%.
Precision (% RSD) Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day.[13]Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.% RSD ≤ 2.0% for each level.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of approximately 3:1 or from the standard deviation of the response and the slope of the calibration curve.[14]Report the calculated concentration.
Limit of Quantitation (LOQ) Determined based on the S/N ratio of approximately 10:1, with acceptable precision and accuracy.[14]Report the calculated concentration.
Robustness Deliberately vary key method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on system suitability and results.[15]System suitability criteria are met; results remain unaffected.

Data Analysis and Calculations

The concentration of this compound in the sample solution is calculated using the peak area response from the chromatogram and an external standard calibration.

Formula: Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard

The final amount of the analyte in the original material (e.g., as a percentage) is then calculated by accounting for the sample weight and dilution factors.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing or Fronting Column degradation; inappropriate mobile phase pH.Replace the column; ensure the mobile phase pH is correctly prepared.
Shifting Retention Times Inconsistent mobile phase composition; pump issue.Prepare fresh mobile phase; prime the pump and check for leaks.
Poor Resolution Column contamination; incorrect gradient.Flush the column with a strong solvent; verify the gradient program.
No Peaks Detected Injection issue; detector lamp off; no sample.Check autosampler sequence and vial; ensure the detector lamp is on; verify sample preparation.

Conclusion

The RP-HPLC-UV method detailed in this application note is a validated, robust, and reliable procedure for the quantitative analysis of this compound. The method meets all the criteria for specificity, linearity, accuracy, and precision as stipulated by ICH guidelines. This protocol is fit for its intended purpose and can be confidently implemented in quality control laboratories for routine analysis during drug development and manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

Section 1: Synthesis Overview and Core Chemical Principles

The synthesis of this compound is achieved through the N-acylation of the starting material, 3-chloro-5-nitro-1H-indazole. This reaction, while straightforward in concept, presents a significant challenge in practice: regioselectivity .

The indazole ring possesses two reactive nitrogen atoms, N1 and N2. Direct acylation can lead to a mixture of N1- and N2-acylated isomers, complicating purification and reducing the yield of the desired N1 product.[1][2] Achieving high selectivity is therefore the primary goal for yield improvement. The reaction generally proceeds by deprotonating the indazole with a base to form a more nucleophilic indazolide anion, which then attacks the acylating agent.

Reaction Mechanism: N-Acylation of 3-chloro-5-nitro-1H-indazole

Below is a diagram illustrating the key steps in the acylation process, including the formation of the critical indazolide anion and the subsequent competitive formation of the N1 and N2 isomers.

G Start 3-chloro-5-nitro- 1H-indazole Anion Indazolide Anion (Resonance Stabilized) Start->Anion Deprotonation Base Base (e.g., KOH) Base->Anion N1_Product 1-(3-chloro-5-nitro-1H- indazol-1-yl)ethan-1-one (Desired N1-Isomer) Anion->N1_Product Nucleophilic Attack (N1 Position) N2_Product 2-(3-chloro-5-nitro-2H- indazol-2-yl)ethan-1-one (N2-Isomer Byproduct) Anion->N2_Product Nucleophilic Attack (N2 Position) AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->N1_Product AcylatingAgent->N2_Product

Caption: General mechanism for the N-acylation of indazole.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low, even when starting material is consumed. What are the most likely causes?

A1: Low yield in this synthesis is most often traced back to three areas: lack of regioselectivity, suboptimal reaction conditions, or inefficient purification.

  • Regioselectivity: The formation of the undesired N2-isomer is a primary cause of yield loss. The ratio of N1 to N2 products is highly dependent on reaction conditions. Thermodynamic control, often favored by higher temperatures and longer reaction times, can potentially favor one isomer over the other. Recent studies have focused on developing highly selective N1-alkylation methods, highlighting the importance of condition screening.[3]

  • Choice of Base and Solvent: The base is critical for deprotonating the indazole NH group. A weak base or insufficient stoichiometry will result in incomplete formation of the reactive indazolide anion. For related alkylations, bases like potassium hydroxide (KOH) in acetone or cesium carbonate (Cs2CO3) in DMF have proven effective.[4][5] The solvent can influence the reactivity and solubility of the anion, thereby affecting the isomer ratio.

  • Temperature and Reaction Time: Acylation reactions can be sensitive to temperature. For a similar compound, 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one, the synthesis involves refluxing for 24 hours, suggesting that heat and sufficient time are necessary for the reaction to proceed to completion.[6] Insufficient heat or time may lead to a stalled reaction.

Q2: I'm observing a significant amount of a second product in my TLC and NMR, which I suspect is the N2-isomer. How can I improve selectivity for the N1 position?

A2: Improving N1-selectivity is the key to optimizing this synthesis. Here are several strategies grounded in established chemical principles:

  • Leverage Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the benzene portion of the ring. Using a bulkier acylating agent or modifying the solvent system can sometimes enhance selectivity for the N1 position.

  • Control Reaction Conditions: The choice between kinetic and thermodynamic control is crucial.

    • Kinetic Control (often at lower temperatures) may favor the N2 isomer as the N2 nitrogen can be more basic.

    • Thermodynamic Control (higher temperatures, longer times) may favor the more stable N1 isomer. A systematic screening of temperatures (e.g., room temperature, 50 °C, reflux) is recommended.

  • Alternative Acylation Methods: While acetic anhydride is common, other methods exist. For instance, electrochemical methods have been developed for the selective N1-acylation of indazoles using acid anhydrides, which could offer a high degree of control.[7]

Q3: The reaction seems to stall, with a significant amount of starting material remaining after 24 hours. What should I check?

A3: A stalled reaction points to an issue with one of the core components or conditions:

  • Reagent Quality: Ensure the 3-chloro-5-nitro-1H-indazole is pure and dry. The acylating agent (acetic anhydride or acetyl chloride) should be fresh, as these reagents are sensitive to moisture and can hydrolyze over time, reducing their effective concentration.

  • Base Activity: If using a solid base like KOH or K2CO3, ensure it is finely powdered and anhydrous. Clumped or old base will have reduced surface area and activity.

  • Moisture Contamination: The presence of water will consume the acylating agent and can quench the indazolide anion. Ensure all glassware is oven-dried and use anhydrous solvents where appropriate.

  • Insufficient Temperature: As noted, this reaction may require significant thermal energy.[6] Ensure your reaction is reaching and maintaining the target reflux temperature.

Q4: My work-up is messy, and I'm losing a lot of product during purification. What is a reliable purification strategy?

A4: A clean work-up and efficient purification are essential for maximizing isolated yield.

  • Work-up: After reaction completion (monitored by TLC), the solvent is typically removed under reduced pressure.[4][6] The resulting residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine to remove inorganic salts and water-soluble impurities.[4]

  • Purification:

    • Recrystallization: This is often the most effective method for obtaining highly pure material, especially on a larger scale. For a structurally similar compound, recrystallization from ethanol afforded colorless crystals with a 75% yield.[6] Experiment with different solvents (e.g., ethanol, methanol, ethyl acetate/hexane mixtures) to find the optimal system.

    • Silica Gel Chromatography: If recrystallization is ineffective or if isomers are present, column chromatography is the method of choice. A common eluent system for related indazole derivatives is a gradient of ethyl acetate in hexanes.[4]

Section 3: Optimized Experimental Protocol & Workflow

This protocol is adapted from a proven synthesis of a closely related analog and incorporates best practices for maximizing yield and purity.[6]

Reagent and Condition Summary
ParameterRecommendationRationale
Starting Material 3-chloro-5-nitro-1H-indazoleEnsure purity is >95%.
Acylating Agent Acetic AnhydrideUse a fresh bottle; excess (5-10 equivalents) can drive the reaction.
Solvent Glacial Acetic AcidActs as both solvent and potential catalyst.
Temperature RefluxProvides sufficient energy for the reaction to proceed to completion.
Reaction Time 24 hoursEnsures complete conversion of the starting material.[6]
Monitoring Thin-Layer Chromatography (TLC)Use a 2:8 mixture of Ethyl Acetate:Hexane as the mobile phase.[4]
Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloro-5-nitro-1H-indazole (1.0 eq).

  • Reagent Addition: Add glacial acetic acid (approx. 10 mL per gram of indazole) followed by acetic anhydride (5-10 eq).

  • Heating: Heat the mixture to reflux and maintain this temperature for 24 hours. Stir the mixture vigorously.

  • Monitoring: Periodically check the reaction's progress by TLC, comparing it against the starting material spot. The product should have a different Rf value.

  • Work-up: After 24 hours, allow the mixture to cool to room temperature. Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Purification: To the resulting residue, add ethanol and heat until the solid dissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Indazole, Acetic Acid, and Acetic Anhydride B Heat to Reflux (24 hours) A->B C Monitor by TLC B->C Periodic Sampling D Cool to RT C->D Upon Completion E Remove Solvents (Rotary Evaporator) D->E F Recrystallize from Ethanol E->F G Filter and Dry Product F->G

Caption: A streamlined workflow for the synthesis and purification.

Section 4: Frequently Asked Questions (FAQs)
  • What is the specific role of using acetic acid as a solvent? In this context, glacial acetic acid serves not only as a solvent to dissolve the starting material but can also act as a mild acid catalyst. The refluxing conditions with acetic anhydride create a strongly acetylating environment.

  • Are there safer or more environmentally friendly alternatives to traditional solvents? Green chemistry principles encourage minimizing the use of harsh solvents. While this specific reaction is well-documented in acetic acid, exploring solvent-free conditions using a reusable clay catalyst with acetyl chloride could be a viable research direction for a greener process.[8]

  • My product is an oil and won't crystallize. What should I do? If the product oils out, it is likely impure. The presence of the N2-isomer or residual starting material can inhibit crystallization. In this case, purification by silica gel column chromatography is the recommended next step. After chromatography, attempt to recrystallize the purified fractions.

Section 5: Troubleshooting Decision Tree

If you encounter issues, follow this logical guide to diagnose the problem.

G Start Start Synthesis Problem Problem Observed? Start->Problem LowYield Low Yield Problem->LowYield Yes NoReaction No Reaction / Stalled Problem->NoReaction Yes Success High Yield & Purity Problem->Success No Impure Impure Product (Multiple Spots on TLC) LowYield->Impure Yes Sol_Regio Optimize for N1-Selectivity: - Adjust Temperature - Screen Solvents/Bases LowYield->Sol_Regio No Sol_Purify Improve Purification: - Use Column Chromatography - Test Recrystallization Solvents Impure->Sol_Purify Sol_Reagents Check Reagents & Conditions: - Use fresh Acylating Agent - Ensure Anhydrous Conditions - Verify Temperature NoReaction->Sol_Reagents

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one (CAS No. 68159-07-9).[1][2] This document is designed for researchers, chemists, and drug development professionals who are encountering challenges in obtaining this key indazole intermediate with high purity. Indazole derivatives are a critical class of heterocyclic compounds, widely recognized for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4][5] The successful synthesis and purification of these molecules are paramount for reliable downstream applications and research outcomes.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the common hurdles associated with the purification of this specific nitro-indazole derivative.

Section 1: Understanding the Core Challenge: The Impurity Profile

Effective purification begins with a clear understanding of the potential impurities. The synthesis of this compound, typically achieved through N-acetylation of 3-chloro-5-nitro-1H-indazole, can generate a predictable set of impurities that pose distinct separation challenges.

The primary impurities to consider are:

  • Unreacted Starting Material (SM): 3-chloro-5-nitro-1H-indazole. Due to its free N-H group, this compound is significantly more polar than the desired N-acetylated product.

  • N2-Regioisomer: 1-(3-chloro-5-nitro-2H-indazol-2-yl)ethan-1-one. N-acylation of indazoles can occur at either the N1 or N2 position. While the N1 isomer is often the thermodynamically favored product, the formation of the N2 regioisomer is a common side reaction. This isomer often has a very similar polarity to the desired N1 product, making it the most difficult impurity to remove via chromatography. The challenge of separating regioisomers is a known issue in indazole chemistry.[6]

  • Hydrolysis Product: If the reaction mixture is exposed to water for extended periods under non-neutral pH, the acetyl group can be hydrolyzed, reverting the product back to the starting material.

  • Residual Reagents: Excess acetylating agents (e.g., acetic anhydride) and acids or bases used as catalysts must be removed during the initial workup.

G cluster_0 Synthesis Reaction cluster_1 Impurity Profile Start 3-chloro-5-nitro-1H-indazole + Acetic Anhydride Crude Crude Product Mixture Start->Crude Desired Desired Product: This compound Crude->Desired Major SM Unreacted Starting Material (More Polar) Crude->SM Common Isomer N2-Regioisomer (Similar Polarity) Crude->Isomer Common Other Reagents / Byproducts Crude->Other Trace

Caption: Origin of common impurities in the crude product mixture.

Section 2: Troubleshooting Guide & FAQs

This section is structured to address specific experimental issues in a logical workflow, from initial workup to final product characterization.

G A Crude Reaction Mixture B Step 1: Aqueous Workup (Quench & Wash) A->B C Analyze by TLC B->C D Step 2: Flash Column Chromatography C->D Impurities Present E Step 3: Recrystallization / Trituration C->E Product is Major Spot with Minor Baseline D->E Minor Impurities Remain F Final Purity Analysis (NMR, HPLC, MS) D->F Separation Successful E->F G Pure Product >98% F->G

Caption: A standard purification workflow for the target compound.

FAQ 1: My initial workup results in an oily residue instead of a solid. How can I improve this?

Answer: An oily crude product is typically due to the presence of residual solvents or water-immiscible reagents. A thorough aqueous workup is critical.

  • Causality: The goal of the workup is to remove water-soluble materials like acids, bases, and salts. A procedure for a related indazole synthesis involves dissolving the crude material in ethyl acetate (EtOAc), followed by washing with water and brine.[7] This is a standard and effective technique.

  • Troubleshooting Steps:

    • Quenching: Ensure the reaction is fully quenched, typically by pouring it into ice-cold water or a saturated sodium bicarbonate solution to neutralize any acid catalyst.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Perform at least two to three extractions to ensure complete recovery of the product.

    • Washing: Combine the organic layers and wash sequentially with:

      • Water (to remove highly water-soluble impurities).

      • Saturated sodium bicarbonate solution (to remove residual acid).

      • Saturated sodium chloride solution (brine) (to break up emulsions and remove bulk water).

    • Drying & Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. A common mistake is incomplete drying, which can leave water that inhibits crystallization.

FAQ 2: My TLC plate shows multiple spots. What do they represent and how do I achieve separation?

Answer: This is the most common challenge. The spots likely correspond to the starting material, the desired N1 product, and the N2 regioisomer.

  • Interpretation:

    • Lowest Rf Spot: This is almost certainly the unreacted 3-chloro-5-nitro-1H-indazole. Its N-H bond makes it the most polar, causing it to adhere more strongly to the silica gel.

    • Higher Rf Spots: The N1 (desired) and N2 (isomer) products will have higher Rf values. They may appear as two distinct but closely spaced spots, or even as a single elongated spot if the solvent system is not optimal.

  • Solution - Optimizing TLC & Chromatography:

    • Solvent System Selection: The key is to find a solvent system that maximizes the separation (ΔRf) between the N1 and N2 isomers. For similar chloro-nitro-indazole derivatives, an ethyl acetate/hexane system is effective.[7]

    • Start with a 2:8 (20%) mixture of EtOAc in Hexane as recommended for a related compound and test different ratios (e.g., 15%, 25%, 30%).[7]

    • The Goal: Aim for an Rf value of ~0.25-0.35 for your desired product. This Rf range typically provides the best separation during column chromatography.

    • Confirmation: If possible, spot a pure sample of the starting material on the same TLC plate to confirm the identity of the lowest Rf spot.

FAQ 3: My column chromatography failed to separate the isomers. What can I do?

Answer: Failure to separate closely-running isomers is usually due to improper column packing, incorrect solvent polarity (gradient), or overloading the column.

  • Causality: The similar polarity of the N1 and N2 isomers requires a high-resolution separation, which can be achieved by optimizing the chromatographic parameters.

  • Troubleshooting Steps:

    • Use a Shallow Gradient: Do not use a steep or step gradient. If your TLC analysis shows good separation with 20% EtOAc/Hexane, start the column at a lower polarity (e.g., 10% EtOAc) and slowly increase the polarity (e.g., a linear gradient from 10% to 25% over 10-15 column volumes). This elongates the separation distance on the column.

    • Column Dimensions: Use a "long and thin" column rather than a "short and fat" one. A column height-to-diameter ratio of at least 10:1 is recommended.

    • Sample Loading: Do not overload the column. The mass of the crude product should be no more than 1-2% of the mass of the silica gel (e.g., for 1 g of crude, use 50-100 g of silica). Load the sample in a minimal amount of solvent. Dry-loading onto a small amount of silica is the preferred method.

    • Fraction Size: Collect small fractions and analyze them meticulously by TLC before combining.

FAQ 4: The purified product won't crystallize from the column fractions. What are my options?

Answer: A pure compound failing to crystallize is often due to it being an amorphous solid or the presence of trace impurities inhibiting lattice formation. Recrystallization or trituration can induce solidification.

  • Recrystallization: This is the gold standard for final purification. A related compound, 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one, was successfully recrystallized from ethanol.[8]

    • Solvent Screening: Test the solubility of your compound in small vials with various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene). A good solvent will dissolve the compound when hot but result in poor solubility when cold.

    • Procedure: Dissolve the compound in a minimum amount of the hot solvent. Allow it to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Trituration: If recrystallization fails, trituration can be effective. This involves stirring the oily product as a suspension in a solvent where it is poorly soluble (e.g., hexane, diethyl ether, or a hexane/EtOAc mixture). This can wash away highly soluble impurities and induce the product to solidify.

Section 3: Standard Operating Protocols

Protocol 1: Flash Column Chromatography

This protocol is based on methods used for structurally similar indazole derivatives.[7]

  • Preparation: Select a glass column and fill it with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 10% EtOAc in Hexane). Ensure the silica bed is well-packed and free of air bubbles.

  • Sample Loading: Dissolve your crude product (1.0 g) in a minimal amount of DCM or EtOAc. Add 2-3 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with 10% EtOAc/Hexane, collecting fractions (e.g., 10-20 mL each).

    • After 2-3 column volumes, begin a slow, linear gradient increase to 30% EtOAc/Hexane over 10-15 column volumes.

    • Monitor the elution process by collecting small spots from the column outlet onto a TLC plate.

  • Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure desired product (single spot at the correct Rf).

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol is adapted from the purification of a related isomer.[8][9]

  • Solvent Selection: Based on literature, ethanol is a promising solvent.

  • Dissolution: Place the purified solid from the column into an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to obtain the final, high-purity product.

Section 4: Data & Reference Tables

Table 1: Recommended TLC and Column Chromatography Solvent Systems

ApplicationSolvent System (v/v)Expected Rf (Product)Notes
Initial TLC Screening 20% Ethyl Acetate in Hexane~0.30Good starting point for assessing purity.[7]
TLC Screening 30% Ethyl Acetate in Hexane~0.45Use if the Rf in 20% is too low.
Column Start Eluent 10-15% Ethyl Acetate in Hexane< 0.15Ensures all compounds bind to the column.
Column Main Eluent Gradient of 15% -> 30% EtOAc/Hex0.15 -> 0.45A slow gradient is critical for separating isomers.

Table 2: Potential Solvents for Recrystallization

SolventRationaleProcedure Notes
Ethanol Proven effective for the 6-nitro regioisomer.[8]Good balance of solubility; widely available.
Isopropanol (IPA) Slightly less polar than ethanol; may offer different selectivity.Slower evaporation rate than ethanol.
Ethyl Acetate / Heptane A binary system for fine-tuning solubility.Dissolve in minimal hot EtOAc, then add hot heptane until cloudy. Cool slowly.

References

Technical Support Center: N-Acetylation of 3-chloro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acetylation of 3-chloro-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific chemical transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your experiments.

The N-acetylation of indazoles is a critical step in the synthesis of many biologically active compounds.[1][2][3] However, the inherent chemical nature of the indazole ring system can lead to specific side reactions that complicate product purification and reduce yields. This guide provides in-depth technical insights and practical solutions to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-acetylation of 3-chloro-5-nitro-1H-indazole, providing explanations for the underlying causes and actionable solutions.

Issue 1: Formation of a Mixture of N1 and N2 Acetylated Isomers

Symptoms:

  • NMR or LC-MS analysis of the crude reaction mixture shows two distinct product peaks with the same mass.

  • Difficulty in isolating a single, pure product through standard crystallization or chromatography.

Root Cause Analysis: The indazole ring possesses two nitrogen atoms (N1 and N2) that can be acylated. This is due to annular tautomerism, where a proton can reside on either nitrogen, leading to 1H and 2H tautomers.[4][5] The 1H-tautomer is generally more thermodynamically stable.[1][4] Direct acylation often results in a mixture of N1 and N2 substituted products, making regioselectivity a significant challenge.[1][4]

Several factors influence the N1 versus N2 regioselectivity:

  • Steric and Electronic Effects: Substituents on the indazole ring play a crucial role. While bulky groups at the C3 position can favor N1 substitution, electron-withdrawing groups like the nitro group at the C5 position can influence the electron density at both nitrogen atoms.[4]

  • Reaction Conditions: The choice of base and solvent is critical in directing the regioselectivity.[1][4]

  • Thermodynamic vs. Kinetic Control: The N1-substituted product is often the thermodynamically more stable isomer, while the N2-product can be favored under kinetically controlled conditions.[1]

Solutions & Protocols:

Protocol 1: Maximizing N1-Acetylation (Thermodynamic Control)

This protocol aims to favor the formation of the more stable N1-acetylated isomer.

Parameter Recommendation Rationale
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that completely deprotonates the indazole, forming the indazolide anion.[1][4]
Solvent Tetrahydrofuran (THF)An aprotic solvent that solvates the sodium cation, influencing the reactivity of the indazolide anion.[1][4]
Acylating Agent Acetic AnhydrideA common and effective acetylating agent.
Temperature Room Temperature to 50°CAllowing the reaction to reach thermodynamic equilibrium favors the more stable N1 isomer.[5]

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add 3-chloro-5-nitro-1H-indazole (1.0 equivalent) portion-wise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0°C and add acetic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective N1-Acylation via Electrochemical Methods

An electrochemical approach can generate the indazole anion under mild conditions, leading to high selectivity for N1-acylation.[6][7]

Conceptual Workflow: This method involves the electrochemical reduction of the indazole to its anion, followed by the addition of the acylating agent.[6] This "anion pool" approach has shown high selectivity for the N1 position.[6]

Issue 2: Di-acetylation of the Indazole Ring

Symptoms:

  • Mass spectrometry reveals a product with a mass corresponding to the addition of two acetyl groups.

  • Complex NMR spectra with unexpected downfield shifts.

Root Cause Analysis: Under forcing conditions (e.g., high excess of acylating agent, elevated temperatures, or prolonged reaction times), a second acetylation can occur, though this is less common for indazoles compared to simpler amines. The initial N-acetylation deactivates the ring, but if the conditions are harsh enough, a second acylation might be observed.

Solutions:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the acylating agent. Avoid using a large excess.

  • Temperature Management: Maintain the reaction at a controlled temperature (e.g., 0°C to room temperature). Avoid excessive heating.

  • Monitoring Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed.

Issue 3: Hydrolysis of the Chloro-Substituent

Symptoms:

  • Presence of a significant impurity with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group.

  • This is more likely to occur during workup or under basic conditions at elevated temperatures.

Root Cause Analysis: The chloro-substituent at the 3-position of the indazole ring can be susceptible to nucleophilic substitution, particularly by water or hydroxide ions, especially if the workup conditions are strongly basic or if the reaction is heated for an extended period in the presence of water.

Solutions:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry.

  • Neutral or Mildly Acidic Workup: Quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride solution or dilute HCl) instead of a strong base.

  • Temperature Control During Workup: Perform the workup at room temperature or below.

Issue 4: Side Reactions Involving the Nitro Group

Symptoms:

  • Formation of colored impurities or tar-like substances.

  • Mass spectrometry may indicate reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities, especially if a reducing agent is present inadvertently.

Root Cause Analysis: While the nitro group is generally stable under acetylation conditions, it can be susceptible to reduction.[8][9] Contaminants in reagents or side reactions with certain bases could potentially lead to undesired reductions.

Solutions:

  • High Purity Reagents: Use high-purity starting materials, reagents, and solvents.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that may lead to complex impurity profiles.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major concern in the N-acetylation of indazoles?

The two nitrogen atoms in the indazole ring have different nucleophilicities, and their reactivity can be influenced by substituents and reaction conditions.[1][4] This often leads to the formation of a mixture of N1 and N2 isomers, which can be difficult to separate and reduces the yield of the desired product.[2][3]

Q2: How can I confirm the regiochemistry of my acetylated product?

The regiochemistry can be definitively determined using 1D and 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy). For the N1-acetylated isomer, irradiation of the N1-acetyl protons should show a NOE correlation to the proton at the C7 position of the indazole ring. For the N2-acetylated isomer, a NOE would be expected between the N2-acetyl protons and the proton at the C3 position (if present) or other nearby protons. X-ray crystallography can also provide unambiguous structural confirmation.[10][11]

Q3: What are the best analytical techniques to monitor the reaction progress?

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of the starting material and the appearance of products. The N1 and N2 isomers may have different Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the conversion of the starting material and the formation of products and byproducts. It can also help identify the masses of any impurities.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the reaction mixture and for determining the ratio of N1 to N2 isomers.[12]

Q4: Can I use other acetylating agents besides acetic anhydride?

Yes, other acetylating agents such as acetyl chloride can be used. However, acetyl chloride is more reactive and will generate HCl as a byproduct, which may require the use of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize it. The choice of acetylating agent and base can also influence the regioselectivity.

Q5: What is the expected stability of the final N-acetylated product?

N-acetylated indazoles are generally stable compounds. However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, which would regenerate the starting indazole. Store the purified product in a cool, dry place.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and the formation of potential side products.

G cluster_main Main Reaction Pathway Start 3-chloro-5-nitro-1H-indazole Anion Indazolide Anion Start->Anion Deprotonation Base Base (e.g., NaH) N1_Product N1-acetyl-3-chloro-5-nitro-1H-indazole (Thermodynamically Favored) Anion->N1_Product Acetylation N2_Product N2-acetyl-3-chloro-5-nitro-1H-indazole (Kinetically Favored) Anion->N2_Product Acetylation Ac2O Acetic Anhydride G cluster_side Potential Side Reactions N_Ac_Product N-acetylated Product Diacetylation Di-acetylated Product N_Ac_Product->Diacetylation Excess Ac₂O / Heat Hydrolysis 3-hydroxy-5-nitro-1H-indazole Nitro_Reduction Reduced Nitro-Group Products Start_Indazole 3-chloro-5-nitro-1H-indazole Start_Indazole->Hydrolysis H₂O / Base / Heat Start_Indazole->Nitro_Reduction Reducing Impurities

References

Technical Support Center: Optimizing Functionalization of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Substrate

Welcome to the technical support guide for 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one (Compound 1 ). This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the strategic placement of its functional groups, which allow for sequential and regioselective modifications.[1][2] The indazole core is a privileged scaffold found in numerous bioactive molecules.[3][4]

Compound 1 possesses three key reactive sites:

  • C3-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functionalities.[5][6]

  • N1-Acetyl Group: This electron-withdrawing group modulates the reactivity of the indazole ring system and protects the N1 position. It can be selectively removed post-functionalization if desired.[7][8]

  • C5-Nitro Group: A strong electron-withdrawing group that activates the aromatic system towards nucleophilic attack, though its meta position relative to the C3-chloro group provides a more subtle electronic influence compared to an ortho or para placement.[9][10]

This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges encountered when functionalizing this important intermediate.

Core Experimental Workflow: C3-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The primary pathway for functionalizing Compound 1 is the SNAr reaction at the C3 position. This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C3 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[11][12] The subsequent elimination of the chloride ion restores aromaticity and yields the C3-substituted product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Compound 1 in anhydrous polar aprotic solvent (e.g., DMF, DMSO, Dioxane) add_base Add base (e.g., K2CO3, Cs2CO3) start->add_base add_nuc Add Nucleophile (Nu-H) (e.g., Amine, Thiol, Alcohol) add_base->add_nuc heat Heat reaction mixture (e.g., 60-120 °C) under inert atm. add_nuc->heat monitor Monitor progress by TLC or LC-MS heat->monitor quench Cool to RT, quench with water monitor->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract purify Purify via column chromatography or recrystallization extract->purify end Characterize final product purify->end

Caption: General workflow for C3-functionalization of Compound 1.
General Protocol: C3-Amination

This protocol provides a starting point for reacting Compound 1 with a primary or secondary amine.

  • To a dry flask under an inert atmosphere (N₂ or Ar), add this compound (1 ) (1.0 equiv), the desired amine (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add an anhydrous polar aprotic solvent (e.g., DMF or Dioxane) to achieve a concentration of approximately 0.1-0.2 M.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13]

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired 1-(3-(amino)-5-nitro-1H-indazol-1-yl)ethan-1-one derivative.[14]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Area 1: Low or No Reaction Conversion

Question: My SNAr reaction shows minimal consumption of the starting material, even after prolonged heating. What are the common causes and how can I improve the yield?

Answer: Low conversion is a frequent issue in heterocyclic synthesis, often stemming from suboptimal reaction conditions.[13] A systematic approach is the most effective way to troubleshoot this problem.

  • Cause 1: Insufficient Nucleophilicity or Steric Hindrance. The attacking nucleophile may be too weak or sterically hindered to react efficiently.

    • Solution: For weak nucleophiles like alcohols or anilines with electron-withdrawing groups, a stronger base is often required to generate a more potent nucleophilic anion. Consider switching from K₂CO₃ to a stronger base like Cs₂CO₃ or NaH.[15][16] Be cautious with very strong bases, as they can promote side reactions (see Problem Area 2).

  • Cause 2: Suboptimal Temperature. SNAr reactions on heteroaromatic systems often require significant thermal energy to overcome the activation barrier, which includes the temporary disruption of aromaticity.[17]

    • Solution: Incrementally increase the reaction temperature in 10-20 °C intervals. If the solvent's boiling point is limiting, consider switching to a higher-boiling solvent like DMSO or NMP. For temperature-sensitive substrates, microwave irradiation can sometimes provide the necessary energy over shorter reaction times, minimizing degradation.

  • Cause 3: Inappropriate Solvent Choice. The solvent plays a critical role in SNAr reactions by solvating the ions and intermediates.

    • Solution: Polar aprotic solvents (DMF, DMSO, NMP, dioxane) are strongly recommended as they effectively solvate the cationic counter-ion of the base and do not interfere with the nucleophile.[9] Protic solvents (e.g., ethanol, water) should generally be avoided as they can solvate the nucleophile, reducing its reactivity.

  • Cause 4: Reagent Purity and Atmospheric Conditions. Impurities in reagents or the presence of atmospheric moisture can inhibit the reaction.

    • Solution: Ensure all reagents are of appropriate purity and that solvents are anhydrous, especially when using water-sensitive bases like NaH.[13] Perform the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent quenching of anionic intermediates or nucleophiles.

G issue Low or No Conversion cause1 Check Nucleophile Is it weak or hindered? issue->cause1 cause2 Check Temperature Is it too low? issue->cause2 cause3 Check Solvent Is it polar aprotic? issue->cause3 cause4 Check Reagents/Atmosphere Are they pure and anhydrous? issue->cause4 sol1 Use stronger base (e.g., Cs2CO3, NaH) to deprotonate Nu-H cause1->sol1 sol2 Increase temperature by 10-20 °C or switch to higher-boiling solvent cause2->sol2 sol3 Switch to DMF, DMSO, or NMP cause3->sol3 sol4 Use dry solvents and run under inert atmosphere cause4->sol4

Caption: Troubleshooting flowchart for low reaction conversion.
Problem Area 2: Formation of Significant Side Products

Question: My reaction is messy, and I'm isolating multiple products. What are the likely side reactions, and how can I suppress them?

Answer: The formation of side products often occurs when reaction conditions are too harsh or when reactive intermediates are generated. The most common side product with this substrate is the deacetylated indazole.

  • Side Product 1: N1-Deacetylation. The N1-acetyl group can be cleaved under strongly basic or aqueous acidic/basic conditions, yielding 3-chloro-5-nitro-1H-indazole. This deacetylated intermediate can then react with your nucleophile at either the N1 or N2 position, leading to a complex mixture of regioisomers.[4][16]

    • Mechanism: Base-catalyzed hydrolysis (if water is present) or direct attack by a strong nucleophile can lead to the loss of the acetyl group.

    • Prevention:

      • Use a Milder Base: Switch from strong bases like NaH or t-BuOK to weaker inorganic bases like K₂CO₃ or Cs₂CO₃.

      • Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents to prevent hydrolysis.

      • Lower Reaction Temperature: High temperatures can accelerate the rate of deacetylation. Find the lowest temperature at which the desired SNAr reaction proceeds at a reasonable rate.

  • Side Product 2: Product Decomposition. The nitro-substituted indazole ring can be sensitive to very high temperatures or highly nucleophilic/basic conditions, leading to decomposition and tar formation.[13]

    • Prevention: Monitor the reaction closely and avoid unnecessarily long reaction times. If decomposition is observed at higher temperatures, screen for a more active catalyst system (e.g., palladium or copper catalysis for certain C-N or C-O bond formations) that may allow the reaction to proceed under milder conditions.[18]

Parameter Recommended Starting Point Optimization Strategy for High Selectivity
Solvent Anhydrous Dioxane or DMFScreen solvents; dioxane is often less aggressive than DMF or DMSO.
Base K₂CO₃ (2.5 equiv)Screen milder bases. If a strong base is needed, use NaH at 0 °C for deprotonation before slowly warming.
Temperature 80 °CStart at a lower temperature (e.g., 60 °C) and increase only if the reaction is too slow.
Nucleophile 1.2 equivUse the minimum excess required to drive the reaction to completion to avoid side reactions.
Atmosphere Nitrogen or ArgonEssential to prevent side reactions involving water or oxygen.
Table 1: Recommended parameters for optimizing selectivity against side product formation.

Frequently Asked Questions (FAQs)

Question: Can I achieve functionalization at the N1 position directly?

Answer: Functionalizing the N1 position of this specific substrate would first require the removal of the N1-acetyl group. Once deprotected, the resulting 3-chloro-5-nitro-1H-indazole can be N-alkylated or N-arylated. However, direct alkylation of an NH-indazole typically yields a mixture of N1 and N2 isomers.[4][19] Achieving high regioselectivity often depends on the reaction conditions and the substituents on the indazole ring.[16]

  • N1-selectivity is often favored under thermodynamic control, for instance, by using NaH as a base in a solvent like THF.[16][20]

  • N2-selectivity is typically favored under kinetic control or with specific directing groups.[20]

Question: What is the purpose of the N1-acetyl group if it can be a liability?

Answer: The N1-acetyl group serves two critical functions. First, it acts as a protecting group, preventing the indazole nitrogen from reacting with the nucleophile intended for the C3 position. This ensures that the SNAr reaction is regioselective for C3. Second, as an electron-withdrawing group, it helps to lower the electron density of the indazole ring system, which facilitates the initial nucleophilic attack at C3.[7][8] Many synthetic strategies rely on its presence for a clean C3-functionalization, followed by its removal to allow for subsequent N1 modification.

Question: Is it possible to reduce the C5-nitro group?

Answer: Yes, the C5-nitro group can be reduced to an amino group, which is a valuable synthetic handle for further diversification (e.g., amide formation, diazotization). Standard reduction conditions, such as SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid, are generally effective. It is typically advisable to perform this reduction after the C3-SNAr reaction to avoid potential complications from having a nucleophilic amino group present during the C3-substitution step.

References

Technical Support Center: Degradation Pathways of Nitro-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for navigating the complexities of nitro-substituted indazole degradation. As Senior Application Scientists, we have structured this guide to address the practical challenges encountered during experimental work, focusing on the causality behind reaction outcomes and providing robust solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and degradation of nitro-substituted indazoles.

Q1: What are the primary degradation pathways for nitro-substituted indazoles?

Nitro-substituted indazoles are susceptible to degradation through several key pathways, primarily driven by the reactive nature of the nitro group and the stability of the bicyclic indazole core. The main pathways are:

  • Chemical Reduction: This is the most frequently encountered transformation, often performed intentionally to synthesize amino-indazoles but can also occur as an unwanted degradation pathway. The nitro group is reduced sequentially to nitroso, hydroxylamino, and finally, amino functionalities.[1][2] A wide variety of reagents can mediate this, and reaction conditions determine the final product and potential side reactions.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[4] The nitro group is a chromophore that can absorb light energy, leading to an excited state.[4] This can result in the reduction of the nitro group or cleavage of the indazole ring structure.[4][5] The rate of photodegradation is influenced by factors like light intensity, pH, and the presence of photosensitizing agents in the medium.[4][5]

  • Microbial or Enzymatic Degradation: Certain microorganisms possess enzymes, such as nitroreductases, that can metabolize nitroaromatic compounds.[6][7][8][9] This pathway is highly relevant in environmental fate studies and in biological systems. The process typically begins with the reduction of the nitro group, which can lead to mineralization or the formation of various metabolites.[1][9][10] Recently, nitroreductases have been explored for the enzymatic synthesis of indazoles from nitrobenzylamine precursors.[11][12][13]

  • Hydrolysis: The stability of nitro-substituted indazoles can be pH-dependent. While the indazole ring is generally stable, extreme pH conditions combined with elevated temperatures can lead to hydrolysis or other degradation reactions.[14][15] Electron-withdrawing groups like nitro substituents can increase the molecule's sensitivity to hydrolysis.[16]

Q2: How does the position of the nitro group on the indazole ring affect its stability and reactivity?

The position of the nitro group significantly influences the electronic properties of the indazole ring, thereby affecting its stability and reactivity. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. For instance, the reduction of 4-nitroindazoles with stannous chloride (SnCl₂) in alcohol can sometimes lead to unexpected side products like 7-alkoxy-4-aminoindazoles, indicating that the nitro group's position influences subsequent reactions.[17] The mutagenicity and carcinogenicity of nitroaromatic compounds can also be influenced by the position of the nitro group.[8]

Q3: What are the common intermediates in the reduction of a nitro group?

The reduction of a nitro group (-NO₂) to an amine (-NH₂) is a six-electron process that proceeds through distinct intermediates.[1][2] Understanding these intermediates is crucial for troubleshooting, as their accumulation can lead to impurities and side reactions.

  • Nitroso Intermediate (-NO): A two-electron reduction product. Nitrosoarenes are highly reactive electrophiles.

  • Hydroxylamine Intermediate (-NHOH): A four-electron reduction product. N-hydroxylamines can be trapped or undergo further reactions, including rearrangement or conjugation, which can lead to the formation of DNA adducts.[2]

Under certain conditions, these intermediates can dimerize to form azoxy (-N=N⁺(O⁻)-) and azo (-N=N-) compounds, which are common impurities in nitro reduction reactions. The choice of reducing agent and reaction conditions determines the rate of each step and the likelihood of intermediate accumulation.[1]

Q4: How can I monitor the degradation of my nitro-indazole compound during an experiment or stability study?

Effective monitoring is key to understanding degradation kinetics and impurity profiles. The most common and reliable analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability studies. A stability-indicating HPLC method can separate the parent compound from its degradation products. UV detection is typically used, as both the indazole core and the nitro group are chromophoric.[18][19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown degradation products. LC-MS provides molecular weight information that is critical for structural elucidation of impurities.[19]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress in real-time. It helps to quickly visualize the disappearance of starting material and the appearance of new spots corresponding to products and impurities.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable nitro-indazoles or their degradation products.[21]

  • UV-Visible Spectroscopy: Can be used to monitor the overall change in the sample's absorbance spectrum over time, which can indicate degradation.[20]

Part 2: Troubleshooting Guides

This section provides practical, cause-and-effect solutions to common experimental problems in a direct question-and-answer format.

Problem Area 1: Chemical Reduction Reactions

The conversion of a nitro-indazole to an amino-indazole is a fundamental reaction, but it is often plagued by issues.

Q: My nitro-indazole reduction is incomplete, slow, or has stalled. What are the likely causes and solutions?

Causality: An incomplete or stalled reaction points to issues with reagents, conditions, or the intrinsic reactivity of the substrate.

  • Cause 1: Inactive Reducing Agent or Catalyst. Many reducing agents are sensitive to air and moisture. Catalysts like Palladium on carbon (Pd/C) can become poisoned.

    • Solution: Use freshly opened or properly stored reducing agents. For catalytic hydrogenations, ensure the catalyst is active and not poisoned by sulfur or other contaminants. If using a metal/acid system like SnCl₂ or Fe/HCl, ensure the metal is finely powdered and activated if necessary.[22][23]

  • Cause 2: Insufficient Temperature. Some reduction reactions require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring by TLC.[24] For example, reductions with hydrazine hydrate often require reflux temperatures.[22]

  • Cause 3: Poor Solubility. If the nitro-indazole has poor solubility in the reaction solvent, the reaction will be slow due to the limited interaction with the reducing agent.

    • Solution: Select a solvent system in which the starting material is more soluble. For catalytic hydrogenations, polar solvents like ethanol, methanol, or ethyl acetate are common.[22] Acetic acid can also be an excellent solvent for certain reductions.[22]

  • Cause 4: Incorrect Stoichiometry. An insufficient amount of the reducing agent will naturally lead to an incomplete reaction.

    • Solution: Double-check your calculations. For metal-based reductions (e.g., SnCl₂, Fe, Zn), a significant molar excess is often required.[23][24]

Q: I'm observing unexpected side products during the reduction of my nitro-indazole. How can I identify and minimize them?

Causality: Side products arise from the high reactivity of intermediates (nitroso, hydroxylamine) or from reactions with the solvent or reagents.

  • Side Product 1: Azo/Azoxy Impurities. These result from the condensation of the nitroso and hydroxylamine intermediates. They are often brightly colored.

    • Solution: This is common with milder reducing agents or under neutral/basic conditions. Switching to a stronger reducing system like catalytic hydrogenation or acidic SnCl₂/Fe often pushes the reaction completely to the amine, minimizing intermediate buildup.[23]

  • Side Product 2: Halogenated or Alkoxylated Byproducts (with SnCl₂). When using anhydrous stannous chloride in alcoholic or chlorinated solvents, the solvent can sometimes act as a nucleophile, especially with activated indazole rings. Studies have shown the formation of 4-ethoxy and 4-chloroindazoles during the reduction of 5-nitroindazoles with SnCl₂ in ethanol.[25]

    • Solution: Change the solvent to one that is less likely to participate in the reaction, such as ethyl acetate or acetic acid. Alternatively, switch to a different reducing agent like iron powder in acetic acid or catalytic hydrogenation.[17][23]

  • Side Product 3: Over-reduction or Reduction of Other Functional Groups. Potent reducing systems like H₂/Pd-C can reduce other functional groups such as alkenes, alkynes, or benzyl protecting groups.[23]

    • Solution: Choose a more chemoselective reducing agent. For example, iron powder, zinc, or stannous chloride are often milder and can selectively reduce a nitro group in the presence of other reducible functionalities.[3][23]

Q: The yield of my amino-indazole is very low after reduction. How can I improve it?

Causality: Low yield is often a result of product degradation, mechanical loss during workup, or incomplete reaction.

  • Cause 1: Product Oxidation. The resulting amino-indazoles can be sensitive to air oxidation, especially in basic conditions, turning them dark and leading to decomposition.

    • Solution: Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Work quickly and avoid prolonged exposure to air.

  • Cause 2: Loss During Workup. Amino-indazoles can be somewhat water-soluble, especially if they form salts.

    • Solution: Ensure the aqueous layer is fully saturated with salt (brine) before extraction to minimize product solubility.[26] Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, DCM).[24] After a metal/acid reduction, neutralization is critical; be sure to adjust the pH carefully to ensure the amine is in its free base form for efficient extraction.

  • Cause 3: Incomplete Reaction. As discussed previously, ensure the reaction has gone to completion by monitoring with TLC.

    • Solution: Increase reaction time, temperature, or the amount of reducing agent as needed.[24][27]

Problem Area 2: Compound Stability and Storage
Q: My nitro-indazole sample shows discoloration and impurity peaks on analysis after storage. What are the best storage conditions?

Causality: Degradation during storage is typically caused by exposure to light, heat, or atmospheric oxygen and moisture.

  • Solution:

    • Light Protection: Store samples in amber vials or wrap containers in aluminum foil to protect from light, which can cause photodegradation.[4]

    • Temperature Control: Store compounds at low temperatures (e.g., 4°C or -20°C) to slow down the rate of any potential degradation reactions. Higher temperatures generally increase the rate of chemical reactions.[4][28]

    • Inert Atmosphere: For sensitive compounds, flush the storage vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Desiccation: Store in a desiccator to protect from moisture, which could contribute to hydrolysis over long periods.

Q: I suspect my compound is degrading in my experimental solution. How can I perform a forced degradation study?

Causality: Forced degradation (or stress testing) is a systematic way to identify the conditions that cause a compound to degrade. This is critical for assessing stability.

  • Solution: Expose solutions of your nitro-indazole to a range of exaggerated conditions separately. Monitor the formation of degradants at various time points using a stability-indicating HPLC method.

    • Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperature (e.g., 60°C).[14][15]

    • Oxidative Degradation: Treat the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Photostability: Expose a solution of the compound to a controlled source of UV and visible light. Run a dark control in parallel.[5]

    • Thermal Degradation: Heat a solution and a solid sample of the compound (e.g., at 70°C) and compare to a sample stored at the recommended temperature.[28]

Table 1: Comparison of Common Reagents for Nitro Group Reduction
Reagent SystemTypical ConditionsAdvantagesDisadvantages & Troubleshooting
H₂ / Pd-C H₂ (1 atm or higher), MeOH or EtOAc, RTClean reaction, high yield, easy workup (filtration)Can reduce other functional groups (alkenes, Cbz, benzyl ethers).[23] Catalyst can be poisoned.
Fe / HCl or NH₄Cl EtOH/H₂O, refluxInexpensive, effective, chemoselectiveRequires acidic conditions, workup involves filtering iron salts and careful neutralization.
SnCl₂·2H₂O / HCl EtOH or EtOAc, 60°C - refluxMild, good for sensitive substratesCan lead to halogenation/alkoxylation side products.[17][25] Workup can be tedious due to tin salts.
Zn / AcOH or NH₄Cl MeOH or H₂O, RTMild, chemoselectiveSlower than other methods, workup requires filtration of zinc salts.[23]
Hydrazine (N₂H₄) / Pd-C MeOH or EtOH, refluxGood for substrates sensitive to hydrogenation, avoids pressure equipmentHydrazine is highly toxic, reaction can be vigorous.[22]

Part 3: Diagrams, Protocols, and Workflows

Diagrams

G

G

Experimental Protocols
Protocol 1: General Procedure for Monitoring Degradation by HPLC

This protocol outlines a standard method for tracking the degradation of a nitro-indazole and quantifying its purity.

  • Standard and Sample Preparation:

    • Prepare a stock solution of your reference standard nitro-indazole at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare your experimental samples (from forced degradation studies or reaction monitoring) by diluting them to a similar concentration (e.g., ~0.1 mg/mL) with the mobile phase.

  • Chromatographic Conditions (Typical Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B (e.g., 95%) over 15-20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or the λmax).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the degraded samples. New peaks appearing at different retention times are potential degradation products.

    • Calculate the percentage of the parent compound remaining and the relative percentage of each impurity using peak areas (Area %). For accurate quantification, a relative response factor should be determined if possible.

Protocol 2: Small-Scale Reduction of a Nitro-Indazole using Stannous Chloride Dihydrate

This protocol describes a common and reliable method for reducing a nitro-indazole to its corresponding amine.

Safety: Always perform this reaction in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitro-substituted indazole (1.0 eq).

    • Add ethanol or ethyl acetate as the solvent (enough to create a stirrable slurry, typically 10-20 mL per gram of starting material).

    • Add stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the flask.

  • Reaction Execution:

    • Heat the mixture to reflux (typically 60-80°C).

    • Monitor the reaction progress by TLC until all the starting material is consumed (usually 1-4 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and quench the reaction. Be cautious as this will generate CO₂ gas. Continue adding until the solution is basic (pH > 8).

    • The tin salts will precipitate as a white solid (tin hydroxide).

    • Filter the entire mixture through a pad of Celite® to remove the solids. Wash the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino-indazole.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

Technical Support Center: Scaling the Synthesis of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this synthetic process. We will move beyond simple procedural steps to explore the underlying chemistry, address common challenges, and provide robust troubleshooting strategies to ensure a successful and scalable synthesis.

Synthesis Overview & Core Challenges

The target molecule, this compound, is synthesized via the N-acetylation of its precursor, 3-chloro-5-nitro-1H-indazole. While seemingly straightforward, this process presents two primary challenges, especially during scale-up:

  • Regioselectivity: Indazoles possess two reactive nitrogen atoms (N1 and N2). Acetylation can occur at either position, leading to the formation of a regioisomeric byproduct (the N2-acetylated indazole). Controlling the reaction to favor the desired N1 isomer is critical for yield and purity.

  • Purification & Isolation: The final product must be isolated from the reaction medium, which often contains excess reagents and the N2-isomer. Developing a scalable purification method that avoids chromatography is essential for efficient manufacturing.

This guide provides a comprehensive approach to navigate these challenges effectively.

Overall Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: N-Acetylation (Scale-Up) A 2-Amino-5-nitrotoluene B Diazotization & Cyclization A->B 1. NaNO2 2. Acetic Acid C 3-chloro-5-nitro-1H-indazole (CAS: 4812-45-7) B->C D N-Acetylation Reaction C->D Acetic Anhydride, Acetic Acid (Reflux) E This compound (Target Product) D->E Thermodynamically Favored F N2-acetylated Isomer (Byproduct) D->F Kinetically Favored (minor) G Work-up & Purification (Crystallization) E->G G->E Purified Product Acetylation_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor: 1. 3-chloro-5-nitro-1H-indazole 2. Acetic Acid 3. Acetic Anhydride B Heat to Reflux (approx. 120-140°C) A->B C Maintain Reflux for 24h (Monitor by TLC/HPLC) B->C D Cool to Room Temp. C->D E Pour into Ice Water (Precipitation) D->E F Filter Crude Solid E->F G Wash with Water (until neutral pH) F->G H Recrystallize from Ethanol G->H I Filter Pure Product H->I J Dry Under Vacuum (40-50°C) I->J K K J->K Final Product QC (NMR, HPLC, MP) Mechanism Indazole 3-chloro-5-nitro-1H-indazole Ac2O + Acetic Anhydride N1_Product N1-Acetylated Product (Thermodynamically Stable) MAJOR Ac2O->N1_Product  Path A N2_Product N2-Acetylated Product (Kinetically Favored) MINOR Ac2O->N2_Product  Path B Equilibrium Reflux, 24h (Equilibrium) N2_Product->Equilibrium Isomerization Equilibrium->N1_Product

Technical Support Center: Resolving Poor Solubility of Indazole Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor aqueous solubility of indazole derivatives in experimental assays. Indazoles are a prominent scaffold in modern drug discovery, particularly in oncology, but their often hydrophobic nature can lead to assay artifacts and unreliable data.[1][2][3][4] This resource is designed to provide both the "how" and the "why" behind solubility enhancement techniques, ensuring the integrity and reproducibility of your results.

Part 1: Troubleshooting Guide - A Problem/Solution Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My indazole compound, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What is happening and how can I fix it?

Answer:

This is a classic and frequent issue known as "DMSO shock" or precipitation upon dilution. It occurs because your indazole derivative is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer used for your assay.[5][6] When the DMSO stock is rapidly diluted, the compound is suddenly exposed to an environment where it is not soluble, causing it to crash out of solution.[7] This can lead to inaccurate concentration measurements, false negatives, and physical interference with automated liquid handlers and plate readers.[8][9]

Immediate Troubleshooting Steps:

  • Reduce Final Assay Concentration: The simplest first step is to test if the compound is soluble at a lower concentration. Your current working concentration may be exceeding the compound's kinetic solubility limit in the final assay buffer.

  • Increase Final DMSO Concentration: While minimizing DMSO is generally preferred, some assays can tolerate higher percentages. Check your assay's tolerance; increasing the final DMSO concentration from <1% to 2-5% might be sufficient to keep the compound in solution.[6] Always run a vehicle control with the matching DMSO concentration to account for any solvent effects on the assay.

  • Modify the Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a serial dilution or intermediate dilution step. For example, dilute the 10 mM DMSO stock first into a smaller volume of buffer that contains a higher percentage of DMSO, and then add this intermediate solution to the final assay plate. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

If these immediate steps fail, you will need to explore more advanced formulation strategies detailed below.

Q2: I've tried adjusting my DMSO concentration, but my compound still precipitates over the course of my multi-hour cellular assay. What are my next steps?

Answer:

Precipitation over time indicates that while the initial kinetic solubility might be acceptable, the compound is not stable in the aqueous environment long-term, eventually reaching its lower thermodynamic solubility limit.[10][11] For long-term assays (e.g., >4 hours), maintaining solubility is critical.

Solubility Enhancement Strategies:

The goal is to modify the assay buffer to create a more favorable environment for your indazole derivative. This can be achieved through several methods, which should be explored systematically.

Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, increase the overall solvency of the medium for hydrophobic compounds.[12][13]

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[14][15]

  • Mechanism: They work by reducing the polarity of the water-based solvent system, which lowers the interfacial tension between your compound and the solvent, thereby increasing solubility.[12]

  • Implementation: Start by adding a small percentage (e.g., 1-5%) of a co-solvent to your final assay buffer. It is crucial to test the tolerance of your assay (especially if it's cell-based) to the chosen co-solvent, as they can have biological effects at higher concentrations.

The solubility of ionizable compounds is highly dependent on pH.[11][16] The indazole scaffold contains nitrogen atoms that can be protonated or deprotonated.

  • Mechanism: If your indazole derivative has an acidic or basic functional group, its charge state will change with pH. The ionized (charged) form of a compound is almost always more water-soluble than the neutral form.[17]

  • Implementation:

    • Determine the pKa of your compound (experimentally or via in silico prediction).

    • For a basic compound, adjusting the buffer pH to be below its pKa will favor the protonated, more soluble form.

    • For an acidic compound, adjusting the buffer pH to be above its pKa will favor the deprotonated, more soluble form.

  • Caution: Ensure the pH change is compatible with your biological assay. Cellular assays are typically restricted to a physiological pH range (e.g., 7.2-7.4). However, for biochemical or enzymatic assays, you may have more flexibility.

Excipients can form complexes with or encapsulate your compound, shielding its hydrophobic regions from the aqueous environment.[18][19]

  • Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[20] Your indazole derivative can form an "inclusion complex" by fitting into the hydrophobic core, while the hydrophilic exterior allows the entire complex to remain dissolved in water.[21]

  • Surfactants (e.g., Tween 80, Solutol HS-15): Above their critical micelle concentration (CMC), surfactant molecules assemble into micelles.[20] The hydrophobic core of these micelles can encapsulate your compound, increasing its apparent solubility. This is a common strategy for parenteral formulations and can be adapted for in vitro assays.[19]

  • Implementation: Introduce these excipients into the assay buffer at concentrations known to be effective and biologically tolerated. A typical starting concentration for HP-β-CD might be 1-10 mM.

The following flowchart provides a decision-making framework for tackling solubility issues.

Solubility_Troubleshooting start Compound Precipitates in Assay check_conc Is final concentration >10 µM? start->check_conc lower_conc Lower Concentration & Re-test check_conc->lower_conc Yes check_dmso Is final DMSO <1%? check_conc->check_dmso No success Solubility Issue Resolved lower_conc->success increase_dmso Increase DMSO (2-5%) Run new vehicle control check_dmso->increase_dmso Yes check_pka Is compound ionizable? (Check pKa) check_dmso->check_pka No increase_dmso->success fail Consider Advanced Formulation (e.g., SEDDS, Nanosuspension) or Resynthesis increase_dmso->fail adjust_ph Adjust Buffer pH (if assay tolerates) check_pka->adjust_ph Yes use_cosolvent Add Co-solvent (e.g., 1-5% PEG400, Ethanol) check_pka->use_cosolvent No adjust_ph->success adjust_ph->fail use_excipient Add Excipient (e.g., Cyclodextrin, Surfactant) use_cosolvent->use_excipient use_excipient->success use_excipient->fail

Caption: Decision tree for troubleshooting indazole solubility.

Q3: How do I properly prepare a stock solution and determine the kinetic solubility of my new indazole derivative?

Answer:

A systematic approach is essential. Don't jump straight into complex assays without first characterizing the solubility of your compound.

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) as the primary solvent. It is an excellent solvent for most organic molecules used in drug discovery.[22]

  • Concentration: Prepare a high-concentration stock, typically 10-20 mM. This allows for significant dilution into the final assay, minimizing the final DMSO concentration.

  • Procedure:

    • Accurately weigh the indazole derivative powder.

    • Calculate the required volume of DMSO to achieve the target concentration.

    • Add the DMSO to the powder.

    • Use a vortex mixer to agitate the solution.

    • If necessary, use gentle warming (e.g., 37°C water bath) and sonication to aid dissolution. Visually inspect to ensure no solid material remains.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation over time.[8]

This method is ideal for early-stage discovery as it is fast and requires a small amount of compound.[10][23] It measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[24]

  • Preparation:

    • Prepare a series of dilutions of your compound in 100% DMSO in a 96-well plate (e.g., starting from 10 mM).

    • In a separate clear, flat-bottom 96-well plate, add your aqueous assay buffer.

  • Execution:

    • Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO compound plate to the aqueous buffer plate. This will create a final plate with a range of compound concentrations and a fixed final DMSO percentage.

    • Mix the plate thoroughly.

  • Measurement:

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the turbidity (light scattering) using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[23][24]

  • Analysis: The kinetic solubility limit is the concentration at which the turbidity reading significantly increases above the background, indicating the formation of a precipitate.[11]

The following workflow illustrates this process:

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis stock 10 mM Stock in 100% DMSO serial_dmso Serial Dilution in DMSO Plate stock->serial_dmso transfer Transfer DMSO Stock to Buffer Plate serial_dmso->transfer buffer_plate Aqueous Buffer in Assay Plate buffer_plate->transfer incubate Incubate (1-2h, RT) transfer->incubate read Read Turbidity (Nephelometry, ~620nm) incubate->read determine Determine Concentration at Precipitation Point read->determine

Caption: Workflow for kinetic solubility determination.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the difference between kinetic and thermodynamic solubility? A: Kinetic solubility is measured by diluting a DMSO stock into an aqueous buffer and observing the point of precipitation. It's a rapid assessment relevant for high-throughput screening (HTS).[10][23] Thermodynamic solubility is the true equilibrium solubility, measured by adding an excess of solid compound to a buffer and shaking it for an extended period (24-72 hours) until equilibrium is reached.[23][25] It is considered the "gold standard" and is more relevant for later-stage development and formulation.[24]

Q: Are there any structural modifications I can suggest to my chemistry colleagues to improve the solubility of our indazole series? A: Yes. Medicinal chemists can often improve solubility by incorporating polar or ionizable functional groups. For an indazole core, this could involve adding basic amines (e.g., piperazines, pyridines) or acidic groups (e.g., carboxylic acids) to the structure.[26] These modifications can provide handles for salt formation, which dramatically improves aqueous solubility.

Q: Can I use a nanosuspension or solid dispersion of my compound for an in vitro assay? A: While advanced formulation strategies like nanosuspensions and solid dispersions are powerful tools for improving bioavailability in vivo, they are generally not suitable for standard in vitro biochemical or cellular assays.[18][21][27][28] These formulations are designed to enhance the dissolution rate in a complex environment like the gastrointestinal tract. In a homogenous in vitro assay, undissolved nanoparticles would be considered a precipitate and would interfere with most detection methods. These strategies are best reserved for preclinical and clinical development.[28]

Q: Why is poor solubility a particular problem for kinase inhibitors, a class where indazoles are common? A: Many kinase inhibitors, including those with an indazole scaffold, achieve their potency and selectivity by binding to hydrophobic pockets within the ATP-binding site of the kinase.[1] This often necessitates a relatively large, rigid, and hydrophobic chemical structure, which inherently leads to poor aqueous solubility. Therefore, the very features that make them effective can also make them challenging to work with in assays.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one and its Parent Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the indazole nucleus stands as a "privileged scaffold," a foundational structure upon which a multitude of pharmacologically active agents have been built.[1][2] Its inherent biological activities and synthetic tractability have led to the development of numerous derivatives with applications in oncology, infectious diseases, and inflammatory conditions.[3][4] This guide provides a detailed comparative analysis of the parent indazole molecule and a specific derivative, 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one.

While direct experimental data for this compound is not available in current literature, this guide will leverage established principles of structure-activity relationships (SAR) to forecast its biological profile. By dissecting the influence of each substituent—the chloro, nitro, and N-acetyl groups—we can construct a scientifically-grounded prediction of its activity relative to the foundational indazole core.

The Indazole Core: A Biologically Versatile Scaffold

Indazole, a bicyclic aromatic heterocycle, possesses a spectrum of intrinsic biological activities. While its potency is often moderate, it serves as a critical baseline for understanding the enhancements brought by chemical modification.

Anti-inflammatory Activity

The parent indazole molecule exhibits notable anti-inflammatory properties. A key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade. In vitro studies have quantified this inhibitory effect, providing a solid benchmark for comparison. Additionally, indazole has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[5]

Anticancer and Antimicrobial Potential

The indazole scaffold is a cornerstone in the design of modern anticancer drugs, with several FDA-approved kinase inhibitors featuring this core structure.[6][7] While numerous substituted indazoles exhibit potent antiproliferative effects with low micromolar IC50 values, quantitative data for the unsubstituted parent molecule is less prevalent in the literature.[1][8][9] Its activity is generally considered to be a starting point for optimization through derivatization.

Similarly, the indazole nucleus is recognized for its antimicrobial properties.[10] Derivatives have shown activity against a range of bacterial and fungal pathogens, although specific Minimum Inhibitory Concentration (MIC) values for the parent indazole are not extensively documented.[5][11]

The Derivative: this compound

The introduction of chloro, nitro, and N-acetyl groups to the indazole scaffold is anticipated to significantly modulate its biological activity. Based on established SAR principles, we can predict the following effects:

Predicted Impact of Substituents on Biological Activity
  • 3-Chloro Group: The presence of a halogen, such as chlorine, at the C3 position of the indazole ring often enhances biological activity. This is attributed to increased lipophilicity, which can improve cell membrane permeability, and its ability to form halogen bonds with biological targets. In a related series of 3-chloro-6-nitro-1H-indazole derivatives, the chloro group was found to be important for antileishmanial activity.[10]

  • 5-Nitro Group: The nitro group is a strong electron-withdrawing group and its position on the indazole ring is a critical determinant of biological activity.[10] Nitroaromatic compounds are well-known for their antimicrobial and anticancer properties.[7] The biological activity of such compounds is often linked to the in-cell reduction of the nitro group, leading to the formation of reactive radical species that can induce cellular damage.[10] For instance, 6-nitroindazole derivatives have demonstrated significant antiproliferative activity against lung carcinoma cells, with IC50 values in the 5–15 μM range.[7] It is plausible that a 5-nitro substitution would confer similar, if not enhanced, cytotoxic and antimicrobial properties.

  • N-Acetyl Group: The acetylation of a nitrogen atom in a heterocyclic ring can have varied effects. It can alter the compound's solubility, stability, and interaction with biological targets. One common role of N-acetylation in drug design is as a prodrug strategy.[2] The acetyl group can be hydrolyzed in vivo by esterases to release the active N-unsubstituted compound. This can improve pharmacokinetic properties or reduce off-target toxicity.[2] Alternatively, the acetyl group may serve as a key binding feature, interacting with the active site of a target protein. Without specific experimental data, the precise role of the N-acetyl group in this context remains speculative but opens avenues for controlled release mechanisms.

Predicted Biological Profile

Given the combination of these functional groups, it is hypothesized that This compound will exhibit significantly enhanced anticancer and antimicrobial activities compared to the parent indazole . The chloro and nitro groups are expected to be the primary drivers of this enhanced potency. The N-acetyl group may modulate its pharmacokinetic profile, potentially acting as a prodrug moiety. The anti-inflammatory activity may also be affected, though the direction and magnitude of this change are more difficult to predict without experimental data.

Comparative Data Summary

The following table summarizes the available quantitative data for the parent indazole and a closely related nitro-substituted analog, providing a basis for our predictive comparison.

CompoundBiological ActivityAssayIC50 / MICReference
Indazole Anti-inflammatoryCOX-2 Inhibition23.42 µM[5]
Anti-inflammatoryTNF-α Inhibition220.11 µM[5]
Anti-inflammatoryIL-1β Inhibition120.59 µM[5]
6-Nitroindazole Anti-inflammatoryCOX-2 Inhibition19.22 µM[5]
Anti-inflammatoryIL-1β Inhibition100.75 µM[5]
This compound AnticancerPredicted< 15 µM-
AntimicrobialPredictedPotentially < 100 µg/mL-

Note: Predicted values are based on the activities of structurally related compounds and SAR principles.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted activities, the following standardized in vitro assays are recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow for MTT Assay

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (24-72h incubation) A->B C 3. Add MTT Reagent (2-4h incubation) B->C D 4. Solubilize Formazan (e.g., with DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: General workflow for assessing anticancer activity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the parent indazole and this compound for 24 to 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the media and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

MIC_Workflow A 1. Prepare Serial Dilutions of Compounds in Broth B 2. Inoculate with Standardized Microorganism A->B C 3. Incubate (16-24h at 37°C) B->C D 4. Visual Inspection for Turbidity C->D E 5. Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Prepare Dilutions: Prepare two-fold serial dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The parent indazole scaffold serves as a valuable starting point in drug discovery, possessing modest but measurable biological activities. The strategic addition of functional groups, as seen in this compound, is a well-established approach to enhance potency and modulate pharmacological properties.

Based on a thorough analysis of structure-activity relationships, it is strongly predicted that this compound will demonstrate superior anticancer and antimicrobial efficacy compared to its parent indazole. The chloro and nitro moieties are expected to be key contributors to this enhanced bioactivity. The N-acetyl group introduces an interesting variable, potentially acting as a prodrug element to improve the compound's druggability.

Empirical validation through the standardized protocols outlined in this guide is the essential next step to confirm these predictions and to fully elucidate the therapeutic potential of this promising indazole derivative. Further studies could also explore its mechanism of action and in vivo efficacy.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of Analytical Rigor

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, from potent kinase inhibitors in oncology to novel anti-inflammatory and antimicrobial compounds.[1][2] The successful development of these molecules into safe and effective drugs is critically dependent on the ability to accurately and reliably measure their identity, purity, and strength. This is where the validation of analytical methods becomes paramount.

An analytical method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose.[3][4][5] It provides the scientific evidence that the method consistently produces results that are accurate, reproducible, and specific. For substituted indazoles, which may be subject to degradation or contain process-related impurities, a robustly validated method is not just a regulatory requirement but the foundation of quality assurance.

This guide moves beyond a simple checklist of validation parameters. It is designed to provide the causality behind experimental choices, comparing common analytical techniques and grounding every protocol in the authoritative standards set by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[6][7][8][9]

Comparing the Core Analytical Techniques for Indazole Analysis

The choice of analytical technique is the first critical decision in method development. For substituted indazoles, the selection is typically driven by the analyte's physicochemical properties (e.g., volatility, polarity, chromophores) and the analytical objective (e.g., quantification, impurity profiling, structural confirmation).

Technique Primary Application for Indazoles Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Assay, impurity quantification, stability testing.Versatile for a wide range of polarities; excellent quantitative performance; robust and reliable.Requires analyte to be soluble and possess a chromophore for UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile impurities, residual solvents, or thermally stable derivatives.High separation efficiency for volatile compounds; provides structural information from mass spectra.[10][11]Requires analyte to be volatile and thermally stable, or require derivatization; can be destructive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, identity confirmation, quantification without a reference standard (qNMR).Provides definitive structural information; non-destructive; can identify and quantify unknown impurities.[12][13][14]Lower sensitivity compared to HPLC/GC-MS; complex data interpretation; higher equipment cost.

While NMR is invaluable for structural confirmation and GC-MS has its niche, Reverse-Phase HPLC (RP-HPLC) with UV detection remains the workhorse for the routine quality control of substituted indazoles in pharmaceutical development. Therefore, the subsequent validation protocols will focus on this technique.

The Validation Workflow: A Systematic Approach

Method validation is not a single experiment but a series of interconnected studies. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[5][15][16] The overall process follows a logical flow, beginning with defining the method's purpose and culminating in a comprehensive validation report.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Documentation & Approval P1 Define Method's Intended Use (e.g., Assay, Impurity Test) P2 Develop Validation Protocol (Scope, Parameters, Acceptance Criteria) P1->P2 E1 Specificity (Forced Degradation) P2->E1 E2 Linearity & Range E3 Accuracy (% Recovery) E4 Precision (Repeatability & Intermediate) E5 Robustness D1 Analyze Data vs. Acceptance Criteria E5->D1 D2 Prepare Validation Report (Results, Deviations, Conclusion) D1->D2 D3 Final Review & Approval (QA/Regulatory) D2->D3

Caption: The Analytical Method Validation Workflow.

In-Depth Guide to Validation Parameters

The core validation parameters are defined by the ICH Q2(R2) guideline.[7][8][15] The following sections detail the experimental approach for each, focusing on an HPLC assay method for a hypothetical substituted indazole API.

Specificity: Proving Unambiguous Measurement

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[6][17][18] For a stability-indicating HPLC method, this is the most critical validation parameter. It is not enough to show that a placebo doesn't interfere; you must demonstrate that the degradation products that could realistically form during the product's shelf-life are separated from the main analyte peak. This is why forced degradation studies are non-negotiable.[19]

Experimental Protocol: Specificity via Forced Degradation

  • Objective: To demonstrate that the HPLC method can separate the substituted indazole API from potential degradation products.

  • Materials: API, placebo (if for a drug product), 0.1N HCl, 0.1N NaOH, 30% H₂O₂, high-intensity photostability chamber, and a temperature-controlled oven.

  • Methodology:

    • Acid/Base Hydrolysis: Reflux the API in 0.1N HCl and 0.1N NaOH separately at 80°C for 2 hours. Neutralize the solutions before injection.

    • Oxidation: Treat the API with 30% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Expose the solid API to 105°C for 48 hours.

    • Photolytic Stress: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples alongside an unstressed API control and a placebo blank.

  • Data Evaluation: The primary goal is to achieve baseline resolution (Resolution > 2.0) between the API peak and any degradation peaks.[20] Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm the spectral homogeneity of the API peak in the presence of co-eluting degradants.

Linearity and Range: Establishing a Proportional Response

Expertise & Experience: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the method's response (e.g., peak area). The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[21] For an assay method, the range is typically required to span 80% to 120% of the target test concentration.[17]

Experimental Protocol: Linearity

  • Objective: To determine the linearity and range of the HPLC method for the substituted indazole API.

  • Methodology:

    • Prepare a stock solution of the API reference standard.

    • Create a minimum of five concentration levels by serial dilution, covering 80% to 120% of the nominal assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

    • Inject each concentration in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis. The acceptance criteria typically require a correlation coefficient (r²) of ≥ 0.999.

Table 1: Example Linearity Data for a Substituted Indazole

Concentration (µg/mL)Mean Peak Area (n=3)
80.0998,540
90.01,124,680
100.01,251,030
110.01,375,990
120.01,502,350
Correlation Coefficient (r²) 0.9999
Linear Regression Equation y = 12515x - 2850
Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[4][6] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix (e.g., a placebo).[3] This demonstrates that the sample preparation and analysis procedure does not introduce a bias.

Experimental Protocol: Accuracy (Spiked Placebo)

  • Objective: To assess the recovery of the API from a placebo matrix.

  • Methodology:

    • Prepare samples by spiking a placebo blend with the API at three concentration levels across the method's range (e.g., 80%, 100%, 120%).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage of the API recovered.

  • Data Evaluation: The acceptance criterion for accuracy is typically a mean recovery between 98.0% and 102.0% at each concentration level.[22]

Table 2: Example Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.5100.5%
120%120.0119.299.3%
Mean Recovery 99.8%
Precision: Measuring Agreement

Expertise & Experience: Precision expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.

Experimental Protocol: Precision

  • Objective: To determine the repeatability and intermediate precision of the method.

  • Methodology:

    • Repeatability: Prepare six independent samples of the API at 100% of the test concentration. Analyze them on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis of six independent samples on a different day, with a different analyst, and/or on a different HPLC system.

  • Data Evaluation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six preparations. The acceptance criterion for an assay method is typically an RSD of ≤ 2.0%.[6]

Table 3: Example Precision Data

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Assay (%) 99.8%100.1%
Std. Deviation 0.550.62
% RSD 0.55%0.62%
Acceptance Criteria ≤ 2.0% ≤ 2.0%
Robustness: Resisting Small Variations

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[23][24][25] This is a critical part of method development that provides an indication of its reliability during normal usage.[24] Failing to understand which parameters are sensitive to change can lead to out-of-specification results during routine use when the method is transferred to different labs or instruments. The "one factor at a time" (OFAT) approach is simple, but a Design of Experiments (DoE) approach can more efficiently reveal interactions between parameters.

G center Nominal HPLC Method (e.g., pH 3.0, 30°C, 1.0 mL/min) p1 Mobile Phase pH (e.g., ± 0.2 units) center->p1 p2 Column Temperature (e.g., ± 5°C) center->p2 p3 Flow Rate (e.g., ± 0.1 mL/min) center->p3 p4 Organic Content (e.g., ± 2%) center->p4 r1 System Suitability (Resolution, Tailing Factor) p1->r1 p2->r1 p3->r1 p4->r1

Caption: Robustness Testing: Deliberate Parameter Variation.

Experimental Protocol: Robustness

  • Objective: To evaluate the impact of small, deliberate variations in HPLC parameters.

  • Methodology:

    • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, organic modifier percentage).

    • For each parameter, define a small variation range (e.g., pH ± 0.2).

    • Analyze the sample under each modified condition.

  • Data Evaluation: The primary evaluation is the effect on system suitability parameters (e.g., resolution, peak tailing) and the final quantitative result. The system suitability criteria must be met under all robustness conditions.[26]

Table 4: Example Robustness Data

Parameter VariedSettingResolution (API/Impurity A)Tailing FactorAssay (%)
Nominal -- 3.5 1.1 100.1
pH2.83.21.1100.3
pH3.23.81.299.9
Temperature25°C3.81.1100.0
Temperature35°C3.31.2100.2
Flow Rate0.9 mL/min3.61.1100.1
Flow Rate1.1 mL/min3.41.199.8
Acceptance Criteria -- > 2.0 < 2.0 98.0-102.0

Conclusion

The validation of an analytical method for substituted indazoles is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical development. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, researchers can build a comprehensive data package that demonstrates a method is fit for its purpose. This guide has provided not only the "how" but the "why" behind these critical validation steps, comparing common analytical tools and grounding the entire process in the authoritative framework of international regulatory guidelines. A well-validated method is the cornerstone of reliable data, ensuring that decisions made in drug development are based on a foundation of scientific integrity.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one, a key heterocyclic intermediate. We present a detailed analysis of two distinct reversed-phase HPLC (RP-HPLC) approaches: a rapid isocratic screening method and a high-resolution gradient method. This document explains the scientific rationale behind chromatographic choices, provides detailed, step-by-step protocols, and offers supporting data to guide researchers and drug development professionals in selecting the optimal method for their specific analytical needs.

Introduction: The Analyte and Its Purity Imperative

This compound is a substituted indazole derivative. The indazole scaffold is prevalent in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The presence of chloro and nitro functional groups, along with the N-acetyl substituent, makes this molecule a versatile intermediate for further chemical modification.

The synthetic route to such N-substituted indazoles often involves the reaction of a parent indazole with an acylating agent.[2] This process, while generally efficient, can lead to several process-related and product-related impurities. Accurate and precise quantification of these impurities is not merely an analytical exercise; it is a critical step mandated by regulatory bodies to ensure the quality and safety of the final drug product.

Potential Impurities:

  • Starting Material: Unreacted 3-chloro-5-nitro-1H-indazole.

  • Regioisomers: N-2 acetylation can lead to the formation of 1-(3-chloro-5-nitro-2H-indazol-2-yl)ethan-1-one. Isomers often possess similar physical properties, making their separation a key analytical challenge.

  • Degradation Products: Hydrolysis of the acetyl group, reduction of the nitro group, or dechlorination could occur under certain process or storage conditions.

Given the structural similarity of these potential impurities to the main compound, a highly selective analytical technique is required. HPLC, particularly in the reversed-phase mode, is the industry standard for this task due to its high resolving power and compatibility with UV detection, which is ideal for aromatic, nitro-substituted compounds.[3][4]

Foundational Principles of Method Development

The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte and the principles of chromatography. For a moderately polar, aromatic compound like this compound, reversed-phase chromatography is the logical choice.[5][6]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as the ideal starting point.[6] Its hydrophobic nature provides strong retention for aromatic compounds. The choice of a modern, end-capped C18 column minimizes peak tailing caused by interactions with residual silanols on the silica support.

  • Mobile Phase Selection: The mobile phase consists of a mixture of water (or an aqueous buffer) and an organic modifier.

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol for aromatic compounds as it typically provides better peak shape and lower UV cutoff.[3]

    • Aqueous Phase: While the target analyte is neutral, using a mobile phase with a controlled pH, such as 0.1% formic or phosphoric acid, can ensure consistent ionization states for any potential acidic or basic impurities, leading to reproducible retention times and improved peak shapes.[7]

  • Detector Selection: The extensive conjugation in the indazole ring and the presence of the nitro group create strong chromophores. A UV-Vis detector set at a wavelength of high absorbance, such as 254 nm, will provide excellent sensitivity for the main component and related impurities.[4]

Comparative Analysis of HPLC Methodologies

We compare two distinct methods designed for different analytical objectives: a rapid isocratic method for high-throughput screening and a comprehensive gradient method for formal purity analysis and impurity profiling.

Method A: Rapid Isocratic Screening

This method is designed for speed, making it suitable for in-process controls or reaction monitoring where a simple "pass/fail" assessment is needed. An isocratic elution, using a constant mobile phase composition, ensures very short cycle times and system re-equilibration.

Method B: High-Resolution Gradient Elution

This method is the gold standard for final purity testing and stability studies. By gradually increasing the percentage of the organic modifier (acetonitrile), a gradient elution provides the resolving power necessary to separate the main peak from closely eluting impurities, including regioisomers.[8] This approach is fundamental to creating a comprehensive impurity profile.

Experimental Protocols & System Suitability

Sample Preparation Protocol (Applicable to both methods)
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method A: Isocratic Protocol
  • Column: C18, 4.6 x 100 mm, 3.5 µm particle size

  • Mobile Phase: 55% Acetonitrile, 45% Water (with 0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Run Time: 8 minutes

Method B: Gradient Protocol
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Run Time: 25 minutes

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    15.0 85
    20.0 85
    20.1 40

    | 25.0 | 40 |

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to be fit for its intended purpose. This is achieved through System Suitability Testing (SST), as mandated by pharmacopeias like the USP.[9][10] Five replicate injections of a standard solution are performed, and the following parameters must be met.[11]

ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry, ensuring accurate integration.[10]
Resolution (Rs) ≥ 2.0 (between main peak and closest impurity)Ensures baseline separation of critical peak pairs.[10]
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeConfirms the precision of the system.[10]

Data Comparison and Interpretation

The performance of the two methods was evaluated using a spiked sample containing the main compound and two hypothetical, yet plausible, impurities: the unreacted starting material (Impurity 1) and a regioisomer (Impurity 2).

Table 1: Comparative Chromatographic Performance Data

ParameterMethod A (Isocratic)Method B (Gradient)
Retention Time (Main Peak) 4.52 min11.25 min
Retention Time (Impurity 1) 2.11 min5.89 min
Retention Time (Impurity 2) 4.78 min11.91 min
Resolution (Main Peak / Impurity 2) 1.33.5
Tailing Factor (Main Peak) 1.21.1
Total Run Time 8 min25 min

Interpretation: Method A provides a very fast analysis, but the resolution between the main peak and the closely eluting regioisomer (Impurity 2) is 1.3, which is below the standard acceptance criterion of 2.0. This co-elution would lead to an inaccurate purity assessment.

Method B, with its longer run time and gradient elution, successfully resolves all components to baseline (Resolution > 3.5). This method is demonstrably superior for accurate purity determination and is considered a stability-indicating method capable of separating the analyte from its potential impurities and degradants. The choice between methods is therefore a choice between speed and certainty.

Experimental Workflow

The logical flow from sample preparation to final data analysis is a critical component of a validated analytical procedure. This workflow ensures reproducibility and minimizes error.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Weigh Sample (10 mg) p2 Dissolve in Diluent (10 mL) p1->p2 p3 Filter with 0.45 µm Filter p2->p3 p4 Transfer to HPLC Vial p3->p4 a1 Perform System Suitability Test (SST) p4->a1 a2 Inject Sample (5 µL) a1->a2 If SST Passes a3 Separate on C18 Column a2->a3 a4 Detect at 254 nm a3->a4 d1 Integrate Chromatogram a4->d1 d2 Calculate Area % Purity d1->d2 d3 Generate Final Report d2->d3

Caption: Standard workflow for HPLC purity analysis.

Conclusion and Recommendations

The purity assessment of this compound requires a robust and selective HPLC method. This guide has objectively compared a rapid isocratic method with a high-resolution gradient method.

  • Method A (Isocratic) is recommended for rapid, qualitative checks, such as monitoring the progress of a synthesis, where absolute accuracy of impurity levels is secondary to speed.

  • Method B (Gradient) is unequivocally the recommended method for all formal quality control purposes, including final product release, stability testing, and regulatory submissions. Its superior resolving power ensures compliance with the stringent validation requirements outlined in guidelines such as ICH Q2(R1).[12][13]

The adoption of the appropriate analytical method is paramount for ensuring the integrity of the drug development process. The high-resolution gradient method described herein provides a trustworthy and self-validating system for the critical task of purity assessment.

References

A Comparative Guide to the Synthesis of Substituted 5-Nitroindazoles: An In-Depth Analysis for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

The 5-nitroindazole scaffold is a cornerstone in medicinal chemistry, integral to the development of a wide spectrum of therapeutic agents. Its presence in molecules targeting cancer, parasitic diseases, and neurological disorders underscores the critical need for efficient and versatile synthetic routes to its substituted derivatives.[1][2][3] This guide offers a comprehensive comparison of the most prevalent synthetic strategies for preparing substituted 5-nitroindazoles, providing detailed experimental protocols, comparative data, and mechanistic insights to inform route selection in drug discovery and development.

Strategic Overview: Pathways to the 5-Nitroindazole Core

The construction of the substituted 5-nitroindazole framework is primarily achieved through three distinct and well-established synthetic approaches:

  • Intramolecular Cyclization of Arylhydrazones: A highly adaptable method for synthesizing 1-aryl-5-nitroindazoles, this route involves the condensation of a 2-fluoro-5-nitro-substituted benzaldehyde or acetophenone with an arylhydrazine, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr).[4][5]

  • Classical Diazotization of o-Toluidines: This traditional approach relies on the diazotization of a substituted 2-amino-5-nitrotoluene, which then undergoes intramolecular cyclization to form the indazole ring.[6]

  • The Davis-Beirut Reaction: A powerful tool for the synthesis of the indazole core, particularly 2H-indazoles, from o-nitrobenzylamines. While not the most direct route to a wide array of substituted 5-nitro-1H-indazoles, its utility in forming the fundamental bicyclic system warrants its inclusion.[7][8]

This guide will now delve into a detailed comparative analysis of these methodologies, scrutinizing their respective strengths and limitations.

Route 1: Intramolecular Cyclization of Arylhydrazones

This strategy has emerged as a preferred method for the synthesis of 1-aryl- and 1-alkyl-5-nitroindazoles due to its operational simplicity and broad substrate scope. The reaction proceeds via the initial formation of an arylhydrazone, which subsequently cyclizes through an intramolecular SNAr reaction, displacing an ortho-fluoro substituent. The electron-withdrawing nature of the nitro group at the 5-position is crucial as it activates the aromatic ring towards nucleophilic attack.

Mechanistic Rationale

The choice of a 2-fluoro-substituted precursor is strategic; fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions. The reaction is typically base-mediated, with the base serving to deprotonate the hydrazone nitrogen, thereby increasing its nucleophilicity and facilitating the cyclization step. One-pot domino processes have been developed to streamline this synthesis, enhancing its overall efficiency.[4]

Comparative Performance

The intramolecular cyclization of arylhydrazones consistently delivers good to excellent yields across a diverse range of substituted arylhydrazines. This versatility allows for the introduction of various substituents on the N-1 position of the indazole ring, a key feature for structure-activity relationship (SAR) studies in drug discovery.

Starting MaterialArylhydrazine SubstituentProductYield (%)Reference
2-Fluoro-5-nitrobenzaldehydePhenyl1-Phenyl-5-nitro-1H-indazole72[4]
2-Fluoro-5-nitrobenzaldehyde3-Methoxyphenyl1-(3-Methoxyphenyl)-5-nitro-1H-indazole67[4]
2-Fluoro-5-nitrobenzaldehyde4-Bromophenyl1-(4-Bromophenyl)-5-nitro-1H-indazole70[4]
2-Fluoro-5-nitrobenzaldehyde3-Chlorophenyl1-(3-Chlorophenyl)-5-nitro-1H-indazole60[4]
2-Fluoro-5-nitroacetophenone4-Methoxyphenyl1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole94[4]
Experimental Protocol: One-Pot Synthesis of 1-Aryl-3-methyl-5-nitro-1H-indazoles[4]
  • To a solution of 2-fluoro-5-nitroacetophenone (1.0 mmol) in ethanol (5 mL) is added the substituted arylhydrazine hydrochloride (1.1 mmol) and sodium acetate (1.2 mmol).

  • The mixture is heated at reflux for 2 hours.

  • Potassium carbonate (2.0 mmol) is then added, and the reflux is continued for an additional 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product, which can be further purified by recrystallization.

start 2-Fluoro-5-nitroacetophenone + Substituted Arylhydrazine intermediate Arylhydrazone Intermediate start->intermediate Condensation (EtOH, NaOAc, Reflux) product 1-Aryl-3-methyl-5-nitro-1H-indazole intermediate->product Intramolecular SNAr (K₂CO₃, Reflux)

Figure 1. Workflow for the one-pot synthesis of 1-aryl-3-methyl-5-nitro-1H-indazoles.

Route 2: Classical Diazotization of o-Toluidines

This long-standing method provides a reliable route to 5-nitroindazole itself and its derivatives that are not substituted at the N-1 position. The synthesis commences with the diazotization of a 2-amino-5-nitrotoluene derivative using sodium nitrite in an acidic medium, typically acetic acid. The resulting diazonium salt is unstable and spontaneously cyclizes to form the indazole ring.[6][9]

Mechanistic Rationale

The in situ formation of nitrous acid from sodium nitrite and a strong acid is the first step, which then reacts with the primary aromatic amine to form a diazonium salt. The subsequent intramolecular cyclization is an electrophilic aromatic substitution reaction, where the diazonium group acts as the electrophile and attacks the ortho-methyl group, which after proton loss and tautomerization leads to the formation of the indazole ring. The temperature of the diazotization step is critical and must be kept low to prevent the premature decomposition of the diazonium salt.[9]

Comparative Performance

While this method is effective for the synthesis of the parent 5-nitroindazole, its scope for introducing a variety of substituents is more limited compared to the arylhydrazone cyclization route. The starting substituted 2-amino-5-nitrotoluenes may not be as readily available as substituted arylhydrazines. However, for the synthesis of N-unsubstituted 5-nitroindazoles, this method is often high-yielding.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Amino-5-nitrotolueneNaNO₂, Glacial Acetic Acid, H₂O, <25 °C, 3 days5-Nitro-1H-indazole72-80[6]
Experimental Protocol: Synthesis of 5-Nitro-1H-indazole[6]
  • A solution of 2-amino-5-nitrotoluene (0.36 mol) in glacial acetic acid (2.5 L) is prepared in a 5-L round-bottomed flask equipped with a mechanical stirrer.

  • A solution of sodium nitrite (0.36 mol) in water (60 mL) is added all at once, ensuring the temperature does not exceed 25 °C.

  • The mixture is stirred for 15 minutes to complete the diazotization.

  • The solution is allowed to stand at room temperature for 3 days.

  • The reaction mixture is then concentrated under reduced pressure.

  • Water (200 mL) is added to the residue, and the resulting slurry is filtered.

  • The collected solid is washed with cold water and dried to yield the crude 5-nitroindazole, which can be purified by recrystallization from methanol.

start 2-Amino-5-nitrotoluene diazonium In situ Diazonium Salt start->diazonium Diazotization (NaNO₂, AcOH, H₂O) product 5-Nitro-1H-indazole diazonium->product Intramolecular Cyclization (3 days, RT)

Figure 2. Workflow for the classical synthesis of 5-nitro-1H-indazole via diazotization.

Route 3: The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles and their derivatives.[7] It typically involves the base-mediated reaction of an o-nitrobenzylamine to form a highly reactive nitroso imine intermediate, which then undergoes an N-N bond-forming heterocyclization.[7][8] While this reaction is a powerful tool for constructing the indazole core, its application for the direct synthesis of a wide range of substituted 5-nitro-1H-indazoles, particularly N-aryl derivatives, can be challenging due to competing reaction pathways.[8]

Mechanistic Rationale

The reaction is initiated by the deprotonation of the benzylic position of the o-nitrobenzylamine, followed by an intramolecular redox process that leads to the formation of a nitroso imine intermediate. This intermediate then undergoes a 6-pi electrocyclization to form the 2H-indazole ring. The reaction is typically carried out under alkaline conditions.[7]

Applicability and Limitations

The Davis-Beirut reaction is highly effective for the synthesis of N-alkyl-2H-indazoles. However, the use of anilines as the amine component to generate N-aryl-2H-indazoles can be less efficient due to the decreased nucleophilicity of the aniline nitrogen, which can lead to side reactions.[8] While modifications and intramolecular versions of the reaction have been developed to access N-aryl indazoles, for the specific purpose of synthesizing a diverse library of substituted 5-nitro-1H-indazoles, the arylhydrazone cyclization route is generally more direct and versatile.

Due to its primary utility in the synthesis of 2H-indazoles and the potential for a more limited substrate scope for N-aryl-5-nitro-1H-indazoles, a detailed comparative table and experimental protocol are not presented here, as the other two methods are more directly applicable to the topic. However, researchers should consider this reaction when the synthesis of 2H-indazole isomers or specific fused indazole systems is desired.

Conclusion: Selecting the Optimal Synthetic Route

The choice of synthetic strategy for accessing substituted 5-nitroindazoles is dictated by the desired substitution pattern and the availability of starting materials.

  • For the synthesis of 1-aryl- and 1-alkyl-substituted 5-nitroindazoles , the intramolecular cyclization of arylhydrazones is the most versatile and efficient method, offering high yields and a broad substrate scope, which is particularly advantageous for medicinal chemistry programs.

  • For the preparation of N-unsubstituted 5-nitroindazole , the classical diazotization of 2-amino-5-nitrotoluene remains a robust and high-yielding approach.

A thorough understanding of the mechanistic underpinnings of each route, as outlined in this guide, empowers researchers to make informed decisions, troubleshoot reactions, and rationally design novel synthetic pathways to this important class of heterocyclic compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors and other therapeutic agents.[1] This guide provides a detailed analysis of the structure-activity relationships (SAR) surrounding modifications to the 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one scaffold. While direct, comprehensive SAR studies on this specific molecule are not extensively published, this guide synthesizes available data from closely related analogs and established medicinal chemistry principles to provide actionable insights for researchers in drug discovery and development.

We will explore the impact of structural modifications at three key positions: the N1-ethanone substituent, the C3-chloro group, and the C5-nitro functionality. This comparative analysis is supported by experimental data from relevant studies on related indazole derivatives, offering a predictive framework for designing novel compounds with enhanced biological activity and optimized pharmacological properties.

The this compound Scaffold: A Starting Point for Discovery

The core structure, this compound, possesses a unique combination of functionalities that make it an intriguing starting point for medicinal chemistry campaigns. The indazole core is a known hinge-binding motif in many kinase inhibitors, while the chloro and nitro groups offer opportunities for electronic modulation and further functionalization. The N1-acylation provides a vector for modifying physicochemical properties and exploring interactions with solvent-exposed regions of target proteins.

Comparative Analysis of Structural Modifications

Modifications at the N1-Position: Impact of the Acyl Group

The ethanone group at the N1-position is a critical handle for modulating the compound's properties. While specific SAR data for N1-acyl variations on the 3-chloro-5-nitro-indazole scaffold is limited, we can infer potential trends from studies on related indazole series. For instance, in a series of 3-substituted indazole derivatives developed as multi-target kinase inhibitors, modifications at the N1 position significantly influenced potency and selectivity.

Key Insights:

  • Acyl Chain Length and Branching: Altering the length and branching of the acyl chain can impact solubility, metabolic stability, and interactions with the target protein. Shorter, more compact groups may be favored for improved pharmacokinetic profiles.

  • Introduction of Aromatic and Heterocyclic Moieties: Replacing the ethyl group with aromatic or heterocyclic rings can introduce additional binding interactions, such as pi-stacking or hydrogen bonding, potentially leading to increased potency and selectivity.

  • Bioisosteric Replacements for the Carbonyl Group: While the carbonyl group can act as a hydrogen bond acceptor, its replacement with other functionalities, such as sulfonyl groups or stable amide isosteres, could modulate the electronic properties and metabolic stability of the molecule.

The Role of the C3-Chloro Substituent

The chloro group at the C3-position plays a significant role in the electronic nature of the indazole ring and can serve as a key interaction point with target proteins.

Key Insights:

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that has gained recognition in drug design for its directionality and strength. This interaction can contribute significantly to binding affinity.

  • Electronic Effects: As an electron-withdrawing group, the chloro substituent influences the pKa of the indazole nitrogen, which can affect its ability to act as a hydrogen bond donor or acceptor.

  • Replacement with Other Groups: Replacing the chloro group with other substituents of varying size and electronic properties is a common strategy to probe the steric and electronic requirements of the binding pocket. For example, substitution with small alkyl groups (e.g., methyl) or other halogens (e.g., fluorine, bromine) can fine-tune the interaction profile. In some kinase inhibitor series, replacement of a chloro group with a methyl group has been shown to maintain or even improve activity.

The C5-Nitro Group: A Target for Bioisosteric Replacement

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the indazole ring. However, its presence can sometimes be associated with metabolic liabilities or toxicity concerns. Therefore, bioisosteric replacement of the nitro group is a critical aspect of optimizing this scaffold.

Key Insights:

  • Bioisosteres for the Nitro Group: A variety of functional groups can be considered as bioisosteres for the nitro group, including cyano (-CN), sulfonyl (-SO₂R), sulfonamide (-SO₂NHR), and trifluoromethyl (-CF₃) groups. These replacements aim to mimic the electronic and steric properties of the nitro group while improving the overall drug-like properties of the compound.

  • Impact on Activity: The choice of bioisostere can have a profound impact on biological activity. For example, in a series of 3-arylcoumarins, the position and nature of nitro and amino substituents were found to be critical for antibacterial activity.[2] In a study on CB1 receptor positive allosteric modulators, the trifluoromethyl group was successfully used as a bioisosteric replacement for an aliphatic nitro group, resulting in more potent compounds with improved metabolic stability.[1][3]

  • Hydrogen Bonding Potential: While the nitro group can act as a hydrogen bond acceptor, replacing it with groups like sulfonamides can introduce both hydrogen bond donor and acceptor capabilities, potentially leading to new and favorable interactions with the target.

Experimental Data from a Related Series: 3-chloro-6-nitro-1H-indazole Derivatives

A study on the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives provides valuable experimental data that can inform the SAR of the 5-nitro regioisomer.[4] In this study, various substituents were introduced at the N1-position, and the compounds were evaluated for their activity against different Leishmania species.

Table 1: Antileishmanial Activity of N1-Substituted 3-chloro-6-nitro-1H-indazole Derivatives [4]

CompoundN1-SubstituentL. infantum IC₅₀ (µM)L. major IC₅₀ (µM)L. tropica IC₅₀ (µM)
4 2-(4-chlorophenyl)-2-oxoethyl5.53>200>200
5 2-(4-methoxyphenyl)-2-oxoethyl4>200>200
7 2-oxo-2-phenylethyl117>200>200
10 (1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl62>200>200
11 (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl6>20076
13 (1-phenyl-1H-1,2,3-triazol-4-yl)methyl11038186

Data extracted from Lakhdar et al., Sci. Rep. 2021.

Analysis of the Data:

  • The nature of the N1-substituent has a dramatic effect on the antileishmanial activity.

  • The presence of a substituted phenyl group at the N1-position appears to be important for activity against L. infantum.

  • The introduction of a 1,2,3-triazole linker between the indazole and the phenyl ring also yields active compounds, suggesting that the linker's geometry and electronic properties are well-tolerated.

  • The differing activity profiles against the three Leishmania species highlight the potential for achieving selectivity through modification of the N1-substituent.

Experimental Protocols

General Synthesis of N1-Substituted 3-chloro-5-nitro-1H-indazoles

The synthesis of N1-substituted indazoles can be achieved through the N-alkylation or N-acylation of the parent 3-chloro-5-nitro-1H-indazole.

Step-by-Step Protocol:

  • Deprotonation: To a solution of 3-chloro-5-nitro-1H-indazole in a suitable aprotic solvent (e.g., acetone, DMF), add a base (e.g., potassium hydroxide, cesium carbonate) and stir at room temperature for 15-30 minutes.

  • Alkylation/Acylation: Add the desired alkyl halide or acyl chloride dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

In Vitro Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxic effects of compounds on cancer cell lines or pathogens.[5]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Visualizing Structure-Activity Relationships

Key Modification Sites on the Indazole Scaffold

Caption: Key modification sites and potential substitutions.

Experimental Workflow for SAR Studies

SAR_Workflow Start Parent Scaffold This compound Synthesis Synthesis of Analogs (N1, C3, C5 modifications) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BioAssay In Vitro Biological Assay (e.g., Kinase Inhibition, MTT) Purification->BioAssay DataAnalysis Data Analysis (IC₅₀ Determination) BioAssay->DataAnalysis SAR Structure-Activity Relationship Analysis DataAnalysis->SAR SAR->Synthesis Iterative Design LeadOp Lead Optimization SAR->LeadOp

Caption: A typical workflow for SAR-driven lead optimization.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, likely targeting protein kinases or parasitic enzymes. This guide has synthesized the available, albeit fragmented, structure-activity relationship data to provide a predictive framework for further optimization.

Future research should focus on a systematic exploration of the chemical space around this scaffold. Key areas of investigation include:

  • Systematic N1-Substituent Modification: A focused library of analogs with diverse N1-substituents should be synthesized and screened to fully elucidate the SAR at this position.

  • Exploration of C3-Substituents: Investigating a broader range of substituents at the C3-position will provide a deeper understanding of the steric and electronic requirements for optimal activity.

  • Comprehensive Bioisosteric Replacement of the C5-Nitro Group: A panel of bioisosteres for the nitro group should be evaluated to identify functionalities that retain or enhance activity while improving the overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.

  • Target Identification and Kinase Profiling: Elucidating the specific biological target(s) of this scaffold through techniques such as kinase profiling will be crucial for rational drug design and understanding the mechanism of action.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical landscape of substituted indazoles and accelerate the discovery of new and improved therapeutic agents.

References

A Comparative Cytotoxicity Analysis: Evaluating the Potential of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities is paramount. The indazole scaffold has emerged as a promising pharmacophore in oncology, with several derivatives demonstrating potent anticancer activities.[1][2][3] This guide provides a comprehensive framework for evaluating the cytotoxic potential of a specific novel compound, 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one, in comparison to well-established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel.

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental design for a head-to-head comparison. While direct cytotoxic data for this compound is not yet extensively published, the known anticancer activities of related nitroindazole compounds provide a strong rationale for its investigation.[4][5]

Introduction to the Compounds

This compound: This is a novel synthetic compound belonging to the nitroindazole class. While its specific mechanism of action is yet to be elucidated, related nitroaromatic compounds are known to act as prodrugs that require bioreductive activation to exert their cytotoxic effects, often leading to the generation of free radicals and subsequent cellular damage.[6][7] The presence of the nitro group suggests a potential for such a mechanism.

Doxorubicin: A widely used anthracycline antibiotic, Doxorubicin is a potent topoisomerase II inhibitor.[] It intercalates into DNA, preventing the re-ligation of DNA strands and leading to double-strand breaks and apoptosis.[9][10] Its mechanism also involves the generation of reactive oxygen species (ROS).[11][12]

Cisplatin: A platinum-based chemotherapy drug, Cisplatin forms covalent adducts with DNA, primarily with purine bases.[13] This leads to DNA damage, interferes with DNA replication and transcription, and ultimately triggers apoptosis.[14]

Paclitaxel (Taxol): A member of the taxane family, Paclitaxel disrupts the normal function of microtubules.[15][16] It stabilizes microtubules, preventing their depolymerization, which is necessary for cell division, leading to mitotic arrest and apoptosis.[17][18][]

Comparative Cytotoxicity Assay: A Proposed Experimental Workflow

To objectively compare the cytotoxic effects of this compound with the aforementioned established drugs, a robust and standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[20][21][22]

Experimental Design

The following diagram illustrates the proposed workflow for the comparative cytotoxicity study.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis cell_lines Select and Culture Cancer Cell Lines (MCF-7, A549, HeLa) seeding Seed Cells into 96-well Plates cell_lines->seeding treatment Treat Cells with Compounds seeding->treatment compound_prep Prepare Serial Dilutions of Test Compounds (Novel Compound, Doxorubicin, Cisplatin, Paclitaxel) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate to Allow Formazan Crystal Formation mtt_addition->incubation solubilization Solubilize Formazan Crystals incubation->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate Cell Viability (%) and IC50 Values readout->analysis

Figure 1: Proposed experimental workflow for the comparative cytotoxicity assessment.

Detailed Protocol: MTT Assay
  • Cell Culture and Seeding:

    • Culture human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human cervical cancer (HeLa) cell lines in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[23][24][25][26]

    • Harvest cells at 80-90% confluency and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound, Doxorubicin, Cisplatin, and Paclitaxel in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each compound in the culture medium to achieve a range of final concentrations for treatment. A typical concentration range would be from 0.01 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay and Data Acquisition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

    • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.[14]

    • Gently shake the plates for 15 minutes to ensure complete solubilization.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula:

      • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate dose-response curves.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound, which is the concentration that reduces cell viability by 50%.

Hypothetical Data Presentation and Interpretation

The results of the comparative cytotoxicity study should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Hypothetical IC50 Values (µM) of Test Compounds against Various Cancer Cell Lines
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin0.5 - 2.00.1 - 1.00.2 - 1.5
Cisplatin5.0 - 20.010.0 - 50.02.0 - 10.0
Paclitaxel0.01 - 0.10.005 - 0.050.01 - 0.1

Note: The IC50 values for the known drugs are representative ranges found in the literature and can vary depending on experimental conditions.[13][27][28]

The hypothetical IC50 values for the novel compound will be determined from the experimental data. A lower IC50 value indicates higher cytotoxic potency.

Potential Mechanistic Insights

Should this compound demonstrate significant cytotoxicity, further studies would be warranted to elucidate its mechanism of action. Based on its structure and the known mechanisms of related compounds, a potential pathway could involve the induction of apoptosis through oxidative stress.

G compound 1-(3-chloro-5-nitro-1H- indazol-1-yl)ethan-1-one reduction Intracellular Bioreduction compound->reduction ros Reactive Oxygen Species (ROS) Generation reduction->ros damage Oxidative Damage to DNA, Proteins, Lipids ros->damage apoptosis Apoptosis damage->apoptosis

Figure 2: A potential mechanism of action for the novel compound involving ROS-induced apoptosis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to compare the cytotoxicity of the novel compound this compound against established anticancer drugs. The proposed experimental framework, utilizing the MTT assay across a panel of diverse cancer cell lines, will provide crucial preliminary data on its potential as a therapeutic agent.

Should the novel compound exhibit potent and selective cytotoxicity, subsequent investigations should focus on:

  • Elucidating its precise mechanism of action.

  • Assessing its effects on non-cancerous cell lines to determine its therapeutic index.

  • Evaluating its efficacy in more complex in vitro models, such as 3D spheroids.

  • Ultimately, progressing to in vivo studies in animal models.

The systematic evaluation of novel chemical entities like this compound is a critical step in the drug discovery pipeline, with the potential to uncover new and more effective treatments for cancer.

References

Safety Operating Guide

Personal protective equipment for handling 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

This document provides essential safety and handling protocols for this compound (CAS: 68159-07-9). As a valued professional in research and development, your safety is paramount. This guide moves beyond a simple checklist, offering a procedural framework grounded in the chemical principles of the molecule to ensure every operational step is self-validating and secure. The absence of a comprehensive Safety Data Sheet (SDS) for this specific compound necessitates a cautious approach, inferring risks from its constituent functional groups.

Hazard Analysis: A Proactive Approach to Safety

Understanding the reactivity and potential hazards of this compound is the foundation of safe handling. The molecule's structure incorporates several functional groups, each contributing to its overall chemical profile.

  • Halogenated (Chloro) Moiety: The presence of a chlorine atom on the indazole ring places this compound in the category of halogenated organics. Such compounds can be toxic and present environmental hazards if not disposed of correctly. Their disposal is often regulated, requiring incineration at specific facilities.

  • Nitroaromatic System: The nitro group (-NO2) is an electron-withdrawing group that significantly influences the molecule's reactivity. Nitro compounds are often classified as irritants and can be toxic. While the risk is highest with poly-nitro compounds, even mono-nitro compounds can be shock-sensitive and should be handled with care to avoid mechanical friction or impact.

  • Indazole Core: The core structure is a heterocyclic aromatic amine derivative. While the specific toxicology of this substituted indazole is not well-documented, supplier information classifies it as an "IRRITANT". Analogous compounds like 5-nitroindazole are known to be harmful if swallowed and cause skin irritation.

Based on this analysis, we must assume the compound is, at a minimum, a skin and eye irritant, potentially harmful if ingested or inhaled, and an environmental hazard requiring specialized disposal.

Hazard AttributeInferred Risk & RationalePrimary Safety Pillar
Acute Toxicity (Oral, Dermal) Harmful/Irritant. Based on the "IRRITANT" classification and data from analogous nitroindazoles.Personal Protective Equipment
Skin/Eye Irritation Causes serious irritation. A common property of nitroaromatic and chlorinated compounds.Engineering Controls & PPE
Reactivity Potentially shock-sensitive. A known risk for nitro compounds; handle with care, avoiding shock and friction.Procedural Controls
Environmental Hazard High. Halogenated organic compounds require specific, regulated disposal to prevent environmental contamination.Disposal Plan

Core Directive: Multi-Layered Protection Protocol

A multi-layered approach to safety, prioritizing engineering controls before personal protective equipment (PPE), is mandatory.

Engineering Controls: The First Line of Defense

All operations involving this compound, including weighing, transfers, and solution preparation, must be conducted within a certified chemical fume hood to contain dust and vapors. The workspace must be equipped with an immediately accessible and tested safety shower and eyewash station.

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory for all personnel handling this compound. No single glove material offers universal protection; therefore, double-gloving is recommended to provide a robust barrier.

PPE CategoryItemSpecifications & Justification
Eye & Face Protection Safety Goggles & Face ShieldSafety goggles conforming to OSHA 29 CFR 1910.133 or EN 166 standards are required at all times. A face shield must be worn over the goggles during procedures with a risk of splashing or dust generation.
Hand Protection Double Chemical-Resistant GlovesInner Glove: Nitrile glove for dexterity and incidental splash protection. Outer Glove: A heavier-duty glove such as neoprene or butyl rubber should be considered for extended handling, as nitrile offers minimal protection from some chlorinated solvents. Always inspect gloves for tears or degradation before use.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, provides essential protection against splashes and the potential flash risk associated with nitro compounds and flammable solvents.
Respiratory Protection NIOSH-Approved RespiratorNot typically required when all handling is performed within a certified fume hood. However, if there is a risk of aerosolization or dust generation outside of containment (e.g., large spills), a NIOSH-approved air-purifying respirator with appropriate cartridges is necessary.

Operational Plan: A Step-by-Step Procedural Guide

Handling and Weighing Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable, absorbent bench paper.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: Tare a suitable container on the balance inside the fume hood. Carefully transfer the solid compound using a non-metallic spatula to minimize static discharge. Avoid creating dust.

  • Transfer: If transferring the solid, do so carefully to prevent dust from becoming airborne. If making a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Post-Handling: Tightly cap the source container immediately after use.

  • Decontamination: Wipe down the spatula and any affected surfaces with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste. Dispose of the bench paper as solid hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate & Prep Fume Hood Surface don_ppe 2. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_area->don_ppe weigh 3. Weigh Compound Inside Fume Hood don_ppe->weigh transfer 4. Transfer & Prepare Solution Carefully weigh->transfer cleanup 5. Clean & Decontaminate Work Area & Tools transfer->cleanup waste 6. Segregate Waste (Halogenated Organic) cleanup->waste doff_ppe 7. Doff PPE Correctly & Wash Hands waste->doff_ppe

Caption: Safe Handling Workflow for Potentially Hazardous Solids.

Spill Management Protocol
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access.

  • Don PPE: Before cleanup, don the full PPE ensemble, including respiratory protection if the spill is large or has generated significant dust.

  • Containment (Solid Spill): Gently cover the spill with damp paper towels to prevent dust from becoming airborne. Carefully sweep the material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with soap and water or an appropriate solvent. Collect all cleaning materials (paper towels, wipes) as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Ensuring Environmental Integrity

All materials contaminated with this compound are considered hazardous waste.

  • Waste Segregation: It is critical to keep halogenated and non-halogenated waste streams separate.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and list the full chemical name. Do not use abbreviations.

  • Containers: Use compatible, sealed containers for both solid and liquid waste. Ensure containers are kept closed except when adding waste.

  • Disposal Route: Follow all institutional and local regulations for the disposal of halogenated hazardous waste, which typically involves collection by a certified waste management contractor for high-temperature incineration. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.

By adhering to this comprehensive guide, you build a culture of safety that extends beyond compliance, ensuring the well-being of yourself, your colleagues, and the broader research community.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.